Diethyl meso-2,5-dibromoadipate
Description
The exact mass of the compound (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143938. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl (2S,5R)-2,5-dibromohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869-10-3 | |
| Record name | Diethyl meso-2,5-dibromoadipate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Diethyl meso-2,5-dibromoadipate from Adipoyl Chloride: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of diethyl meso-2,5-dibromoadipate, a valuable bifunctional building block in organic synthesis, particularly for the development of pharmaceuticals and specialty polymers.[1][2][3] The synthesis commences with the conversion of adipoyl chloride to 2,5-dibromoadipoyl chloride via a Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification with ethanol. A key focus of this guide is the stereoselective formation and isolation of the desired meso diastereomer. This document furnishes a detailed exposition of the underlying reaction mechanisms, a step-by-step experimental protocol, and methods for the characterization of the final product, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a crucial intermediate in the synthesis of a variety of complex organic molecules. Its stereochemistry and the presence of two reactive bromine atoms make it an ideal precursor for the construction of heterocyclic compounds, such as disubstituted pyrrolidines and diazabicyclooctanes, which are common scaffolds in pharmaceutically active compounds.[4] Furthermore, its bifunctional nature allows it to be employed as a difunctional initiator in atom transfer radical polymerization (ATRP), leading to polymers with well-defined architectures.[5] The meso configuration, in particular, offers specific stereochemical control in subsequent synthetic transformations. This guide elucidates a reliable and reproducible method for the preparation and isolation of this important chemical entity.
Mechanistic Insights into the Synthesis
The synthesis of this compound from adipoyl chloride is a two-step process: the α,α'-dibromination of the diacyl chloride followed by esterification. Understanding the mechanism of each step is critical for optimizing reaction conditions and achieving the desired stereochemical outcome.
Step 1: α,α'-Dibromination via the Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids.[6] In this synthesis, the substrate is an acyl chloride, which readily undergoes enolization, a key step for the subsequent bromination.
The reaction is initiated by the enolization of adipoyl chloride. The enol form then acts as a nucleophile, attacking a molecule of bromine to introduce a bromine atom at the α-position. This process occurs at both α-carbons of the adipoyl chloride molecule.
Diagram: Hell-Volhard-Zelinsky Reaction Mechanism
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction on adipoyl chloride.
Step 2: Esterification of 2,5-Dibromoadipoyl Chloride
The crude 2,5-dibromoadipoyl chloride is then esterified by reaction with ethanol. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction. This process occurs at both acyl chloride functionalities to yield the diethyl ester.
Diagram: Esterification Mechanism
Caption: Mechanism of the esterification of 2,5-dibromoadipoyl chloride with ethanol.
Stereochemical Consideration: Formation and Isolation of the meso Isomer
The dibromination of adipoyl chloride results in the formation of two diastereomers: the meso compound and a racemic mixture (d,l-pair). For many applications, the isolation of the pure meso isomer is crucial. The protocol described herein leverages the differential solubility of the diastereomers to selectively crystallize the meso form.
Furthermore, a key aspect of this synthesis is the in-situ epimerization of the racemic diester to the more stable meso form.[6] This process is facilitated by the presence of an acidic compound, such as the hydrogen bromide or hydrogen chloride generated during the reaction.[6] This equilibrium shift allows for a higher yield of the desired meso product upon crystallization.[6]
Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[4]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Adipoyl chloride (98%) | C₆H₈Cl₂O₂ | 183.03 | 200 g | 1.093 |
| Bromine | Br₂ | 159.81 | 452.3 g | 2.83 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 1 L | - |
| Nitrogen (inert gas) | N₂ | - | - | - |
Equipment
-
2 L three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Sun lamp (optional, for radical initiation)
-
Nitrogen inlet
-
Scrubber system for acidic gases
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
Step 1: Dibromination of Adipoyl Chloride
-
Set up a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser connected to a scrubber system, and a nitrogen inlet.
-
Charge the flask with 200 g (1.093 mole) of 98% adipoyl chloride.[4]
-
Begin stirring and heat the oil to 75-85°C using a heating mantle. A sun lamp can be positioned near the flask to facilitate the reaction.[4]
-
Once the temperature is stable, add 374.3 g (2.342 mole) of liquid bromine dropwise from the dropping funnel over approximately 5 hours.[4]
-
After the addition is complete, maintain the reaction mixture at 75-85°C for an additional 1 hour and 45 minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is incomplete, add an additional 78 g (0.488 mole) of bromine over 45 minutes, followed by heating at 75-85°C for 30 minutes.[4]
-
Once the reaction is complete as indicated by TLC, stop heating and remove the sun lamp.
-
Replace the dropping funnel with a nitrogen inlet and purge the flask with a stream of nitrogen for approximately one hour to remove any remaining bromine.[4] The crude 2,5-dibromoadipoyl chloride is used in the next step without further purification.
Step 2: Esterification and Isolation of this compound
-
In a separate flask, prepare 1 L of anhydrous ethanol and cool it in an ice bath.
-
Slowly add the crude 2,5-dibromoadipoyl chloride from Step 1 to the cold ethanol with vigorous stirring. The addition should take approximately 45 minutes, and the temperature should be maintained below 25°C.[4]
-
After the addition is complete, stir the resulting suspension at room temperature for 16 hours. This extended stirring in the presence of the acidic byproduct facilitates the epimerization of the racemic diester to the desired meso form.[4][6]
-
Cool the mixture to 5°C and stir for an additional 30 minutes to ensure complete crystallization of the meso product.[4]
-
Collect the white crystalline solid by vacuum filtration and wash it with cold ethanol.
-
Dry the product in a vacuum oven at 30°C to yield the first crop of this compound.[4]
-
The mother liquor can be concentrated and allowed to stand for several days to obtain a second crop of crystals.[4]
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 64-66°C.[4]
Spectroscopic Data
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides definitive structural confirmation. The spectrum of this compound in CDCl₃ is characterized by the following signals:
-
A triplet corresponding to the methyl protons of the ethyl groups.
-
A multiplet (quartet) for the methylene protons of the ethyl groups.
-
A multiplet for the methine protons at the α-positions (C2 and C5).
-
A multiplet for the methylene protons at the β-positions (C3 and C4).
A reference ¹H NMR spectrum for this compound is available in public databases and serves as a reliable standard for comparison.[5]
Safety and Handling
-
Adipoyl chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Thionyl chloride (if starting from adipic acid): Toxic and corrosive. Reacts with water to produce toxic gases. Handle with extreme care in a fume hood.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Conclusion
This guide has detailed a robust and efficient method for the synthesis of this compound from adipoyl chloride. By understanding the underlying chemical principles of the Hell-Volhard-Zelinsky reaction, esterification, and in-situ epimerization, researchers can reliably produce this valuable synthetic intermediate. The provided experimental protocol, coupled with the characterization data, offers a comprehensive resource for scientists and professionals in the fields of organic synthesis and drug development. The stereoselective isolation of the meso isomer is a key advantage of this procedure, enabling precise molecular design in subsequent synthetic endeavors.
References
-
O'Neill, B. T., & Watson, H. A., Jr. (1992). Process for the preparation of meso 2,5-dihaloadipates. European Patent No. EP 0303382 B1. [Link]
- O'Neill, B. T., & Watson, H. A., Jr. (1988). Process for the preparation of meso 2,5-dihaloadipates. U.S.
-
Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]
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SpectraBase. This compound ¹H NMR Spectrum. [Link]
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A Technical Guide to the Stereoselective Synthesis of meso-2,5-Dibromoadipates
Introduction: The Strategic Importance of meso-2,5-Dibromoadipates in Synthesis
meso-2,5-Dibromoadipic acid and its ester derivatives, such as meso-dimethyl 2,5-dibromoadipate, are highly valuable bifunctional building blocks in organic synthesis.[1] Their significance stems from the presence of two stereogenic centers and reactive carbon-bromine bonds, making them key precursors for a variety of functionalized adipic acid derivatives. These derivatives are of considerable interest in the fields of medicinal chemistry and materials science.[2] Specifically, they serve as crucial intermediates for the synthesis of 2,5-diaminoadipic acid derivatives, which are integral components in the development of peptidomimetics, enzyme inhibitors, and other biologically active molecules.[2] The stereochemistry of these molecules is of paramount importance, as it dictates the biological activity and physical properties of the final products. Therefore, controlling the stereochemical outcome of their synthesis is a critical challenge for researchers and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing meso-2,5-dibromoadipates, with a focus on the stereochemical considerations and practical laboratory protocols. We will delve into the mechanistic underpinnings of the synthetic strategies and provide field-proven insights to aid in the successful execution of these reactions.
Core Synthetic Strategy: α,α'-Dibromination of Adipic Acid Derivatives
The most prevalent method for synthesizing 2,5-dibromoadipates involves the α,α'-dibromination of adipic acid or its more reactive derivatives, such as adipoyl chloride.[1] This approach, however, typically yields a mixture of the meso compound and a racemic (dl) pair of enantiomers, necessitating subsequent separation or isomerization to obtain the desired meso diastereomer.[1]
The Challenge of Stereoselectivity: A Tale of Two Diastereomers
The formation of two diastereomers arises from the two newly created stereocenters at the C2 and C5 positions. The meso isomer possesses a plane of symmetry, while the racemic pair consists of two non-superimposable mirror images. The separation and characterization of these isomers have been a central focus of research in this area.[1]
Detailed Synthetic Workflow: From Adipic Acid to a Diastereomeric Mixture
The synthesis of 2,5-dibromoadipates is generally a multi-step process that begins with adipic acid.[1] To control reactivity and simplify purification, adipic acid is first converted to a more reactive derivative, typically an acyl halide like adipoyl chloride.[1]
Step 1: Preparation of Adipoyl Chloride
Adipoyl chloride is prepared by reacting adipic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1] Excess thionyl chloride is subsequently removed by distillation.[1]
Caption: Generalized reaction for the preparation of adipoyl chloride from adipic acid.
Step 2: Free-Radical Bromination of Adipoyl Chloride
The subsequent α,α'-dibromination of adipoyl chloride is a free-radical chain reaction.[3] This reaction is typically initiated by heat or UV light and can be carried out using elemental bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source.[2][4] The use of a catalytic amount of hydrobromic acid (HBr) can significantly increase the reaction rate.[2]
The mechanism proceeds through three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond to form two bromine radicals (Br•).[5]
-
Propagation: A bromine radical abstracts an α-hydrogen from adipoyl chloride to form HBr and a carbon-centered radical. This radical then reacts with a molecule of Br₂ to yield the monobrominated product and another bromine radical, which continues the chain reaction. This process is repeated at the other α-position to give the dibrominated product.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Caption: Mechanism of free-radical bromination of adipoyl chloride.
This process typically results in a nearly equimolar mixture of the meso and racemic 2,5-dibromoadipoyl dichlorides.[6]
Step 3: Esterification
The resulting mixture of dibromoadipoyl dichlorides is then esterified, for example, with ethanol, to produce the corresponding diethyl esters.[6] This step is crucial as the different crystalline properties of the diastereomeric esters are exploited in the subsequent separation/isomerization step.
Achieving Stereoselectivity: The Epimerization-Crystallization Method
While direct stereoselective synthesis of meso-2,5-dibromoadipates is challenging, an elegant and practical approach to enhance the yield of the meso isomer involves the application of Le Chatelier's principle.[6] This method takes advantage of the fact that the meso and racemic diastereomers can be in equilibrium under certain conditions and that the meso isomer is typically higher melting and less soluble.[6]
By allowing the mixture of diastereomeric diesters to equilibrate in the presence of an acidic compound, the less soluble meso isomer spontaneously crystallizes from the solution.[7] This removal of the meso isomer from the equilibrium mixture drives the reaction towards the formation of more of the desired product.[6][7]
Caption: Epimerization of the racemic diester to the meso form, driven by crystallization.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,5-Dibromoadipate (Diastereomeric Mixture)
This protocol is based on the general method of brominating adipoyl chloride followed by esterification.[1][4][8]
Materials:
-
Adipoyl chloride
-
Liquid bromine
-
Ethanol (anhydrous)
-
Sun lamp (for initiation)
Procedure:
-
Charge a suitable reaction flask with adipoyl chloride.[4]
-
Position a sun lamp a few inches from the flask to initiate the reaction.[4]
-
Heat the stirred adipoyl chloride to 75-85 °C.[4]
-
Once the temperature is stable, add liquid bromine dropwise over several hours.[4]
-
After the addition is complete, maintain the reaction at 75-85 °C for an additional 1-2 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling, carefully add anhydrous ethanol to the reaction mixture to esterify the dibromoadipoyl chloride.
-
The resulting mixture of diethyl 2,5-dibromoadipate diastereomers can then be subjected to the epimerization-crystallization protocol.
Protocol 2: Epimerization and Isolation of meso-Diethyl 2,5-Dibromoadipate
This protocol is an adaptation of the method described by Watson and O'Neill.[6]
Procedure:
-
After esterification, allow the ethanolic solution containing the mixture of diastereomers to stand at room temperature. The acidic environment from the reaction of the acid chloride with ethanol facilitates epimerization.[7]
-
After several days at room temperature, crystals of the meso-diester will precipitate from the solution.[7]
-
Cool the mixture to 5-10 °C and stir for one hour to maximize crystallization.[7]
-
Filter the mixture to collect the crystalline meso-diethyl 2,5-dibromoadipate.[7]
-
Wash the moist cake with cold ethanol and dry under vacuum to obtain the purified meso isomer.[7]
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Diastereomeric Ratio (meso:racemic) | Yield of meso-isomer | Reference |
| Hell-Volhard-Zelinskii Bromination & Crystallization | Adipoyl Chloride | Br₂, Ethanol | Initially ~1:1 | ~30% after direct crystallization | [6] |
| Epimerization-Crystallization | Diastereomeric mixture of diethyl 2,5-dibromoadipates | Acidic ethanol | Equilibrium shifted towards meso | Significantly enhanced yield | [6][7] |
Conclusion and Future Outlook
The synthesis of meso-2,5-dibromoadipates is a well-established process that primarily relies on the non-stereoselective dibromination of adipic acid derivatives followed by a clever epimerization and crystallization step to isolate the desired meso isomer in high purity and improved yield. While direct stereoselective methods remain an area for further research, the current approach provides a practical and scalable route to this important synthetic intermediate. Future advancements may focus on the development of catalytic asymmetric bromination methods to directly favor the formation of the meso diastereomer, thereby streamlining the synthetic process and improving overall efficiency. The versatility of meso-2,5-dibromoadipates as precursors to valuable molecules ensures that research into their synthesis will continue to be an active and important area of chemical science.[2]
References
- O'Neill, B. T., & Watson, Jr., H. A. (1988). Process for the preparation of meso 2,5-dihaloadipates. U.S. Patent No. 4,736,059.
-
Watson, Jr., H. A., & O'Neill, B. T. (1990). A Reinvestigation and Improvement in the Synthesis of meso-2,5-Dibromoadipates by Application of Le Chatelier's Principle. The Journal of Organic Chemistry, 55(9), 2950–2952. Retrieved from [Link]
-
O'Neill, B. T., & Watson, Jr., H. A. (1992). Process for the preparation of meso 2,5-dihaloadipates. European Patent No. EP 0 303 382 B1. Retrieved from [Link]
- Zheng, C. (2007). Prepn process of 2,5-dibromo adipate. Chinese Patent No. CN1931825A.
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Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
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Neuman, R. C. (2004). Chapter 11: Free Radical Substitution and Addition Reactions. In Organic Chemistry. Retrieved from [Link]
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Chalker, J. M., Wood, J. M., & Davis, B. G. (2024). Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). Organic Syntheses, 101, 207-228. Retrieved from [Link]
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Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, January 18). Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
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OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 5.5. The Free-Radical Chain Reaction. In Organic Chemistry. Retrieved from [Link]
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Peterson, W. R. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14037-14043. Retrieved from [Link]
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Diethyl meso-2,5-dibromoadipate CAS number and properties
An In-depth Technical Guide to Diethyl meso-2,5-dibromoadipate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
This compound is a bifunctional organobromine compound that has garnered significant attention within the scientific community. Its unique stereochemistry and the presence of two reactive bromine atoms make it a highly valuable and versatile intermediate in a multitude of synthetic applications.[1] For researchers and professionals in drug development and materials science, this compound serves as a critical building block for constructing complex molecular architectures, ranging from pharmacologically active heterocycles to specialized polymers.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, offering field-proven insights for its effective utilization.
Physicochemical and Spectroscopic Properties
The precise characterization of this compound is fundamental to its successful application in synthesis. The compound typically presents as a white to off-white crystalline solid or powder.[1][3] A summary of its core properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 869-10-3 | [1][3][4][5] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [1][3] |
| Molecular Weight | 360.04 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1][3] |
| Melting Point | 62-69 °C | [1][4] |
| Purity | ≥97.5% (GC) | [4] |
| Solubility | Moderately soluble in organic solvents | [1] |
| Storage | 0 - 8 °C, cool and dark place | [1] |
Spectroscopic data is crucial for the verification of the compound's identity and purity. While a comprehensive spectral analysis is beyond the scope of this guide, ¹H NMR data is available for this compound, typically run in a solvent such as CDCl₃.[6]
Synthesis and Stereochemical Control
The synthesis of this compound is a notable example of stereoselective synthesis. A common method involves the bromination of adipoyl halide followed by esterification.[2][7] A patented process highlights a method for producing the meso isomer from a mixture of racemic dialkyl 2,5-dihaloadipates.[7]
The core of this process lies in the epimerization of the racemic diester in the presence of an acidic compound.[7] This allows the thermodynamically more stable meso form to predominate and selectively crystallize from the solution.[7] This approach provides a practical route to the desired stereoisomer, which is often crucial for its subsequent applications in stereospecific syntheses.
Caption: Synthesis and purification of this compound.
Key Applications in Research and Development
The utility of this compound spans several key areas of chemical and pharmaceutical research. Its bifunctional nature allows it to act as a linchpin in the construction of more complex molecules.
Intermediate in Pharmaceutical Synthesis
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the formation of various heterocyclic structures.[1] Specifically, it is used in the synthesis of disubstituted pyrrolidines and diazabicyclooctanes, which are important scaffolds in many drug molecules.[2]
Initiator in Polymer Chemistry
In the field of polymer chemistry, this compound serves as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions, such as α,ω-bromo-poly(n-butyl acrylate). The ability to initiate polymerization from two points on the molecule is key to creating triblock copolymers and other complex polymer structures.
Caption: Workflow for Atom Transfer Radical Polymerization (ATRP).
Bioconjugation and Peptide Modification
A fascinating application of this reagent is in the field of chemical biology, where it has been used for the conversion of cysteine residues to dehydroalanine on peptides.[8] This transformation is achieved through a bis-alkylation of the cysteine thiol, followed by an elimination reaction.[8] Dehydroalanine is a useful synthetic handle for further modifications of proteins and peptides.
Experimental Protocol: ATRP of n-Butyl Acrylate
The following is a representative, step-by-step methodology for the use of this compound as an initiator in ATRP.
Objective: To synthesize α,ω-bromo-poly(n-butyl acrylate) with a narrow molecular weight distribution.
Materials:
-
This compound (initiator)
-
n-Butyl acrylate (monomer)
-
Copper(I) bromide (catalyst)
-
N,N,N',N'',N''-Penta-methyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amounts of this compound, n-butyl acrylate, and anisole.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Addition of Catalyst System: In a separate flask, prepare the catalyst system by mixing Copper(I) bromide and PMDETA.
-
Initiation of Polymerization: Under a positive pressure of inert gas, add the catalyst system to the monomer/initiator mixture.
-
Polymerization: Place the reaction flask in a thermostatically controlled oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir for the required time to achieve the target monomer conversion.
-
Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Isolation of the Polymer: Precipitate the polymer by adding the purified solution to a non-solvent (e.g., methanol). Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm its structure.
Safety, Handling, and Storage
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[9]
-
Irritant: May cause respiratory irritation.
-
Lachrymator: The substance can cause tearing.[9]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust or mists.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 0 and 8 °C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a powerful and versatile synthetic intermediate with significant applications in pharmaceuticals, polymer chemistry, and bioconjugation. Its utility is derived from its bifunctionality and the stereochemically defined meso configuration. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for leveraging its full potential in research and development.
References
-
University of Oxford. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Retrieved from [Link]
-
Chemistree. (n.d.). This compound, 98%. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Maleate. Retrieved from [Link]
- Google Patents. (n.d.). US4736059A - Process for the preparation of meso 2,5-dihaloadipates.
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0303382 B1 - Process for the preparation of meso 2,5-dihaloadipates. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. data.epo.org [data.epo.org]
- 3. This compound (869-10-3) at Nordmann - nordmann.global [nordmann.global]
- 4. H26347.14 [thermofisher.com]
- 5. chemistree.com.sg [chemistree.com.sg]
- 6. spectrabase.com [spectrabase.com]
- 7. US4736059A - Process for the preparation of meso 2,5-dihaloadipates - Google Patents [patents.google.com]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Guide to Diethyl meso-2,5-dibromoadipate: Elucidating Molecular Structure through NMR, IR, and MS
This in-depth technical guide provides a detailed analysis of the spectroscopic data for Diethyl meso-2,5-dibromoadipate, a key intermediate in various synthetic applications.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for this compound is not publicly available, this guide leverages spectral data from its unbrominated analogue, Diethyl Adipate, and established spectroscopic principles to provide a robust and predictive analysis.
Introduction
This compound (CAS No: 869-10-3) is a diester characterized by a six-carbon backbone with bromine atoms at the C2 and C5 positions.[1] This specific stereoisomer, the meso form, possesses a plane of symmetry, which has significant implications for its spectroscopic signatures. Understanding the precise spectral features of this molecule is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.
This guide will first present the predicted ¹H and ¹³C NMR data, drawing comparisons with the experimental data of Diethyl Adipate to highlight the influence of the electronegative bromine atoms. Subsequently, an analysis of the expected IR spectrum will be provided, focusing on the characteristic vibrational modes. Finally, the anticipated mass spectrum and fragmentation patterns will be discussed, emphasizing the isotopic signature of bromine.
Molecular Structure and Symmetry
The structure of this compound is foundational to interpreting its spectra. The molecule's symmetry is a key determinant of the number of unique signals observed in its NMR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the meso symmetry of this compound, the two halves of the molecule are chemically equivalent, simplifying the expected spectra.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals. The chemical shifts are predicted to be downfield compared to Diethyl Adipate due to the deshielding effect of the adjacent bromine atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| -COOCH₂CH₃ | ~1.3 | Triplet | 6H | Protons of the methyl group of the ethyl ester, split by the adjacent methylene group. |
| -CH₂CH(Br)- | ~2.2-2.5 | Multiplet | 4H | Methylene protons adjacent to the chiral center. Due to the meso nature, these protons are diastereotopic and will exhibit complex splitting. |
| -COOCH₂CH₃ | ~4.2 | Quartet | 4H | Protons of the methylene group of the ethyl ester, split by the adjacent methyl group. |
| -CH(Br)- | ~4.4 | Multiplet | 2H | Methine proton directly attached to the bromine atom. This proton is significantly deshielded by the electronegative bromine and the carbonyl group. |
Comparison with Diethyl Adipate:
The ¹H NMR spectrum of Diethyl Adipate shows signals for the ethyl groups at approximately 1.25 ppm (triplet) and 4.12 ppm (quartet).[1] The methylene protons of the adipate backbone appear as multiplets around 1.67 and 2.32 ppm.[1] The introduction of bromine at the C2 and C5 positions is expected to cause a significant downfield shift for the alpha-proton (-CH(Br)-) and the adjacent methylene protons (-CH₂CH(Br)-).
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).
Predicted ¹³C NMR Data
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to display five unique carbon signals.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| -COOCH₂CH₃ | ~14 | The methyl carbon of the ethyl ester. |
| -CH₂CH(Br)- | ~30-35 | The methylene carbon of the adipate backbone. |
| -CH(Br)- | ~50-55 | The methine carbon directly bonded to the bromine atom. The electronegative bromine causes a significant downfield shift. |
| -COOCH₂CH₃ | ~62 | The methylene carbon of the ethyl ester, bonded to oxygen. |
| -C=O | ~170 | The carbonyl carbon of the ester functional group. |
Comparison with Diethyl Adipate:
In Diethyl Adipate, the corresponding carbon signals are observed at approximately 14.2 ppm (-CH₃), 24.3 ppm (-CH₂-), 33.8 ppm (-CH₂C=O), 60.4 ppm (-OCH₂-), and 173.2 ppm (-C=O). The most significant change upon bromination is the downfield shift of the C2/C5 carbon from ~34 ppm to the ~50-55 ppm range.
Caption: General workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and present the data as transmittance or absorbance versus wavenumber.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| 2980-2850 | C-H stretch (sp³) | Medium-Strong | Aliphatic C-H bonds of the ethyl and adipate backbone. |
| 1735-1750 | C=O stretch (ester) | Strong | The carbonyl group of the ester is a strong IR absorber.[3] |
| 1250-1150 | C-O stretch (ester) | Strong | Characteristic stretching vibrations of the ester C-O bonds.[3] |
| 600-500 | C-Br stretch | Medium-Strong | The carbon-bromine bond stretch is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron impact (EI) is a common ionization technique for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a distinctive M, M+2, and M+4 pattern for the molecular ion.
-
Molecular Ion (M⁺): A cluster of peaks around m/z 358, 360, and 362, corresponding to the different isotopic combinations of the two bromine atoms.
-
Key Fragmentation Pathways:
-
Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 313, 315, and 317.
-
Loss of a bromine atom (-Br): This would lead to a fragment at m/z 279 and 281.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
-
McLafferty rearrangement: If sterically feasible, this could lead to the loss of an alkene.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical knowledge with comparative data from its unbrominated analogue, we have constructed a detailed and predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key takeaways are the influence of the molecule's meso symmetry on the number of NMR signals and the significant impact of the electronegative bromine atoms on chemical shifts in NMR, the presence of a C-Br stretching vibration in the IR spectrum, and the characteristic isotopic pattern in the mass spectrum. This guide serves as a valuable resource for scientists working with this compound, aiding in its unambiguous identification and characterization.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8844, Diethyl Adipate. Retrieved from [Link].
-
NIST (2021). Diethyl adipate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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An In-depth Technical Guide to the Stereochemistry and Crystalline Nature of Diethyl meso-2,5-dibromoadipate
This guide provides a comprehensive technical overview of Diethyl meso-2,5-dibromoadipate, a versatile reagent in synthetic organic chemistry. While a definitive single-crystal X-ray diffraction study for the diethyl ester is not publicly available, this document leverages crystallographic data from its close analogue, meso-dimethyl 2,5-dibromohexanedioate, to infer its structural properties. This analysis is supplemented with established synthetic protocols and spectroscopic data to offer a well-rounded profile for researchers, scientists, and professionals in drug development.
Introduction: The Synthetic Utility of a meso-Dibrominated Diester
This compound is a valuable bifunctional building block in organic synthesis.[1] Its utility stems from the presence of two stereogenic centers and two reactive carbon-bromine bonds, making it an ideal precursor for the synthesis of a variety of substituted heterocyclic compounds and adipic acid derivatives.[2][3] These derivatives are of significant interest in the development of pharmaceuticals, agrochemicals, and novel materials.[1][4] The "meso" configuration, where the two stereocenters have opposite configurations (R and S), imparts a plane of symmetry to the molecule, influencing its reactivity and conformational preferences.
Synthesis and Crystallization: A Methodical Approach
The preparation of this compound is typically achieved through a two-step process starting from adipic acid. The rationale behind this synthetic route is the robust and well-established nature of the Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids.[5]
Experimental Protocol: Synthesis of meso-2,5-Dibromoadipic Acid
The synthesis begins with the dibromination of adipic acid. This procedure is adapted from established methods for the α-bromination of dicarboxylic acids.[5]
Step 1: Acyl Halide Formation [5]
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 20.0 g (137 mmol) of adipic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add 40.0 g (342 mmol) of neat thionyl chloride to the adipic acid.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases, indicating the complete formation of adipoyl chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: α-Bromination [5]
-
To the resulting adipoyl chloride, add 43.8 g (274 mmol) of bromine dropwise at room temperature.
-
After the addition is complete, heat the mixture to 80-90 °C for 12-16 hours. The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Cool the reaction mixture to room temperature and slowly add water to hydrolyze the acyl chloride and quench any remaining bromine.
-
The crude meso-2,5-dibromoadipic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be performed for further purification.
Experimental Protocol: Esterification to this compound
The subsequent esterification of the diacid to the diethyl ester is a standard procedure.
-
Suspend the purified meso-2,5-dibromoadipic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product, which appears as a white to off-white crystalline solid, can be further purified by recrystallization.[4]
Single Crystal Growth (Hypothetical)
For single-crystal X-ray diffraction analysis, high-quality single crystals are essential. A slow evaporation method would be a logical starting point for growing crystals of this compound.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Loosely cover the container to allow for slow evaporation of the solvent over several days at room temperature.
-
Monitor for the formation of well-defined, transparent crystals.
Structural Analysis: Insights from a Dimethyl Analogue
In the absence of a published crystal structure for this compound, we turn to the crystallographic data of meso-dimethyl 2,5-dibromohexanedioate (C8H12Br2O4) to provide a predictive model for its molecular and packing structure.[6]
The crystal structure of the dimethyl analogue reveals that the molecule lies about a crystallographic center of inversion at the midpoint of the central C-C bond.[6] This crystallographic feature is a direct consequence of the meso stereochemistry.
Tabulated Crystallographic Data
The following table summarizes the key crystallographic parameters for meso-dimethyl 2,5-dibromohexanedioate.[6] It is reasonable to anticipate that the diethyl ester would exhibit similar, though not identical, unit cell parameters and packing motifs.
| Parameter | Value (for meso-dimethyl 2,5-dibromohexanedioate) |
| Chemical Formula | C8H12Br2O4 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.234(2) |
| b (Å) | 5.567(1) |
| c (Å) | 12.345(3) |
| β (°) | 108.97(1) |
| Volume (ų) | 534.5(2) |
| Z | 2 |
| R-factor | 0.040 |
Molecular and Packing Structure
The molecular structure of the dimethyl ester shows that the bromine and methoxycarbonyl groups at the stereogenic centers adopt a staggered conformation to minimize steric hindrance. The molecule possesses a center of inversion, which is a key feature of the meso isomer in the crystalline state.[6]
In the crystal lattice, the molecules are connected by intermolecular C-H···O interactions, forming a three-dimensional network.[6] This type of weak hydrogen bonding is a common and significant force in the packing of organic molecules, influencing their physical properties such as melting point and solubility. It is highly probable that this compound would also exhibit similar intermolecular interactions.
Spectroscopic Corroboration
Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a characteristic fingerprint of the molecule. The spectrum of this compound in CDCl₃ would be expected to show the following key signals:
-
A triplet corresponding to the methyl protons of the ethyl groups.
-
A quartet corresponding to the methylene protons of the ethyl groups.
-
A multiplet for the diastereotopic methylene protons of the adipate backbone.
-
A multiplet for the methine protons at the stereogenic centers (α-carbons).
The integration of these signals would be consistent with the number of protons in each environment. A known spectrum is available for comparison.[7]
Visualization of the Molecular Structure
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.
Sources
An In-depth Technical Guide to Diethyl meso-2,5-dibromoadipate: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Chemical Synthesis
Diethyl meso-2,5-dibromoadipate is a vital intermediate in organic synthesis, prized for its bifunctional nature and specific stereochemistry. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its applications in modern chemical research, particularly in the fields of polymer chemistry and the development of bioactive molecules. As a diester with two bromine substituents at the α-positions to the carbonyl groups, its structure allows for a variety of chemical transformations, making it a valuable tool for chemists.[1]
Part 1: The Historical Journey of a Key Intermediate
Section 1.1: The Dawn of Discovery
The first documented synthesis of a 2,5-dibromoadipate ester was reported by the Nobel laureate Richard Willstätter in 1902 in the Berichte der deutschen chemischen Gesellschaft.[1] While this initial publication provided limited experimental detail, it laid the groundwork for future investigations into this class of compounds. The early 20th century saw further explorations into the synthesis of diethyl 2,5-dibromoadipate, with publications in the Journal of the Chemical Society in 1909 and 1921 describing the bromination of adipoyl halide followed by esterification.[1] However, these early methods were plagued by low yields, typically ranging from 28% to 40%.[1][2]
Section 1.2: The Evolution of Synthetic Methodologies
A significant challenge in the synthesis of diethyl 2,5-dibromoadipate has been the separation of the desired meso diastereomer from the racemic (d,l) mixture that is also formed. The two diastereomers have distinct physical properties, with the meso form being a solid at room temperature and the racemic form being a liquid.[2] Over the decades, chemists have developed various strategies to improve the yield and purity of the meso isomer.
A notable advancement came with the work described in the Journal of the American Chemical Society in 1942, which reported a 70% yield for the methyl ester analog through a combination of crystallization and fractional distillation.[2] The diethyl ester was obtained in a 46% overall yield using this method.[2] Later, in the Journal of Organic Chemistry in 1961, a process affording a 60% yield of the methyl ester was reported, though it still required careful fractionation.[2]
A key breakthrough in achieving high yields of the meso isomer is detailed in a 1992 patent.[1] This process involves the halogenation of adipoyl halide, followed by esterification. The innovation lies in allowing the mixture to remain in contact with the acidic byproducts of the reaction (hydrogen bromide and hydrogen chloride).[2] This acidic environment facilitates the epimerization of the undesired racemic diester to the more stable, crystalline meso form, which then spontaneously crystallizes out of the solution, driving the equilibrium towards the desired product.[2]
Table 1: Evolution of Synthesis Yields for Dialkyl meso-2,5-dibromoadipates
| Year of Publication | Journal/Patent | Ester Group | Reported Yield of Meso Isomer | Key Methodological Features |
| 1909/1921 | J. Chem. Soc. | Diethyl | 28-40% | Bromination of adipoyl halide and esterification.[1] |
| 1942 | J. Amer. Chem. Soc. | Diethyl | 46% | Crystallization and fractional distillation.[2] |
| 1961 | J. Org. Chem. | Dimethyl | 60% | Careful fractionation required.[2] |
| 1992 | EP 0303382 B1 | Diethyl | 75.5% (combined crops) | Acid-catalyzed epimerization and spontaneous crystallization.[1] |
Part 2: Synthesis and Mechanistic Insights
Section 2.1: A Modern, High-Yield Synthesis Protocol
The following detailed protocol is adapted from the process described in European Patent 0303382 B1, which provides a reliable and high-yielding method for the preparation of this compound.[1]
Step 1: Preparation of 2,5-Dibromoadipoyl Chloride
-
In a two-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a scrubber system, charge 200 g (1.093 mole) of 98% adipoyl chloride.
-
Position a sun lamp approximately two to three inches from the flask to provide photochemical initiation.
-
Heat the stirred adipoyl chloride to 75-85°C.
-
Once the temperature is stable, add 374.3 g (2.342 mole) of liquid bromine dropwise over five hours and fifteen minutes.
-
After the addition is complete, maintain the reaction at 75-85°C for an additional hour and forty-five minutes.
-
Monitor the reaction by thin-layer chromatography. If the reaction is incomplete, add an additional 78 g (0.488 mole) of bromine over 45 minutes, followed by 30 minutes of heating at 75-85°C.
-
Once the reaction is complete, turn off the heat and remove the sun lamp.
-
Replace the dropping funnel with a nitrogen inlet and purge the flask with nitrogen for approximately one hour to remove any remaining bromine. The crude 2,5-dibromoadipoyl chloride is used in the next step without further purification.
Step 2: Esterification and In Situ Epimerization
-
In a separate two-liter, three-necked round-bottom flask equipped with a paddle stirrer and a thermometer, and immersed in an ice-water bath, charge 650 ml of 2B ethanol.
-
Slowly add the crude 2,5-dibromoadipoyl chloride from Step 1 to the stirred ethanol, ensuring the internal temperature does not exceed 25°C. This addition typically takes about forty-five minutes.
-
After the addition is complete, stir the resulting suspension at room temperature for sixteen hours. This extended stirring in the presence of the acidic byproducts (HBr and HCl) allows for the epimerization of the racemic diastereomer to the meso form.
-
Cool the suspension to 5°C for thirty minutes to ensure complete crystallization of the meso product.
-
Filter the suspension and reslurry the moist cake briefly in 250 ml of fresh 2B ethanol at 10-15°C.
-
Filter the suspension again and wash the white solid with a minimal amount of cold 2B ethanol.
-
Dry the first crop of white crystalline solid at 30°C in a vacuum oven. This typically yields approximately 205 g (52.1%) of this compound with a melting point of 64-66°C.
-
Combine the mother liquors, reduce the volume to approximately 600 ml, and let it stand at room temperature for three days.
-
A second crop of crystals will precipitate. Stir this mixture for one hour at 5-10°C, then filter, wash with cold 2B ethanol, and dry in a vacuum oven. This second crop can yield an additional 92 g (23.4%) of the desired product.
Section 2.2: The Underlying Chemistry: Stereocontrol and Mechanism
The formation of two diastereomers, meso and racemic, arises from the two stereocenters created at the C2 and C5 positions during bromination. The bromination of the adipoyl chloride likely proceeds through a free-radical mechanism, initiated by light. The carbon radical intermediate is trigonal planar, and the subsequent attack by bromine can occur from either face, leading to a mixture of stereoisomers.[3][4]
The key to the high yield of the meso isomer in the modern protocol is the acid-catalyzed epimerization. In the presence of an acid (HBr from the bromination and HCl from the esterification), the enol form of the ester can be generated. Reprotonation of the enol can occur from either face, allowing for the interconversion of the diastereomers. The meso diastereomer is generally more thermodynamically stable due to reduced steric interactions and has a higher melting point and lower solubility in ethanol, causing it to selectively crystallize from the reaction mixture. According to Le Chatelier's principle, the removal of the meso isomer from the solution drives the equilibrium of the epimerization towards its formation, ultimately leading to a high overall yield of the desired product.
Figure 1: Acid-catalyzed epimerization and crystallization of this compound.
Part 3: Applications in Modern Chemical Synthesis
Section 3.1: A Bifunctional Initiator in Polymer Chemistry
This compound has found significant application as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP).[5][6] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The two bromine atoms in this compound can each initiate the growth of a polymer chain, leading to the formation of polymers with a bromine atom at each end (α,ω-dibromo-terminated polymers).[5] These telechelic polymers are valuable precursors for the synthesis of block copolymers and other complex polymer architectures.
Figure 2: Role of this compound as a bifunctional initiator in ATRP.
Section 3.2: A Precursor for Bioactive Heterocycles and Other Intermediates
The versatility of this compound extends to its use as a starting material for the synthesis of a variety of other valuable chemical intermediates and bioactive molecules.
-
Synthesis of Diethyl 2,5-diazidoadipate: The two bromine atoms can be readily displaced by azide ions to form diethyl 2,5-diazidoadipate.[6] This diazido compound is a useful precursor for the introduction of nitrogen-containing functionalities and can be used in "click chemistry" reactions.
-
Synthesis of Pyrrolidines and Diazabicyclooctanes: this compound is a key building block for the synthesis of substituted pyrrolidines and diazabicyclooctanes, which are common scaffolds in many pharmaceuticals.[1] The reaction with primary amines leads to the formation of the pyrrolidine ring system.
-
Conversion of Cysteine to Dehydroalanine: In peptide chemistry, this compound has been observed to convert cysteine residues to dehydroalanine on peptide substrates.[7][8] Dehydroalanine is a useful synthetic handle for the post-translational modification of proteins.[8]
-
Synthesis of Bioactive Alkaloid Analogs: The pyrrolidine ring system formed from this compound is a core component of many natural products. While direct, multi-step syntheses are complex, this starting material provides a convergent approach to analogs of bioactive alkaloids such as tropinone, epibatidine, and kainic acid.[7][9][10] These compounds and their analogs are of significant interest in drug discovery for their potent biological activities, including analgesic and neuroexcitatory properties.[7][11]
Conclusion
From its initial discovery over a century ago to its current applications in cutting-edge research, this compound has proven to be a remarkably versatile and valuable chemical intermediate. The historical development of its synthesis from a low-yielding process to a highly efficient, stereoselective method highlights the progress of synthetic organic chemistry. For researchers in materials science and drug discovery, a thorough understanding of the history, synthesis, and reactivity of this compound provides a powerful tool for the creation of new polymers and potentially life-saving therapeutics.
References
-
Carroll, F. I., et al. (2012). Epibatidine Analogues Synthesized for Characterization of Nicotinic Pharmacophores—A Review. Journal of Medical Chemistry, 55(24), 10735-10752. [Link]
-
Liu, X. (2021). 9.5: Stereochemistry for Halogenation of Alkanes. In Chemistry LibreTexts. [Link]
-
O'Neill, B. T., & Watson, H. A., Jr. (1992). Process for the preparation of meso 2,5-dihaloadipates (European Patent No. EP 0303382 B1). European Patent Office. [Link]
- O'Neill, B. T., & Watson, H. A., Jr. (1988). Process for the preparation of meso 2,5-dihaloadipates (U.S. Patent No. 4,736,059). U.S.
-
Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]
-
Ohfune, Y., & Tomita, M. (2008). Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route. The Journal of Organic Chemistry, 73(11), 4046-4054. [Link]
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Chemistry Steps. (n.d.). Stereochemistry of Radical Halogenation with Practice Problems. [Link]
- Willstätter, R. (1902). Notiz über die Bromadipinsäure. Berichte der deutschen chemischen Gesellschaft, 35(2), 1378-1378.
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Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. [Link]
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F. I. Carroll, et al. (2015). Epibatidine and analogs - new trends in the development of cognitive enhancers and strong analgetics. Current Medicinal Chemistry, 22(1), 133-145. [Link]
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An In-Depth Technical Guide to the Solubility of Diethyl meso-2,5-dibromoadipate in Organic Solvents
Introduction
Diethyl meso-2,5-dibromoadipate is a pivotal intermediate in the synthesis of a variety of high-value organic molecules, including pharmaceuticals and specialized polymers.[1] Its bifunctional nature, owing to the two bromine atoms, allows for a range of subsequent chemical transformations. A thorough understanding of its solubility in organic solvents is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending known experimental observations with predictive principles to empower scientists in their experimental design.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential for comprehending its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₀H₁₆Br₂O₄ |
| Molecular Weight | 360.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 65-67 °C (lit.)[2] |
| CAS Number | 869-10-3 |
Theoretical Framework for Solubility Prediction
The "Like Dissolves Like" Principle: A Molecular Structure Perspective
The adage "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will more readily dissolve in a solvent that has similar intermolecular forces. Let's analyze the structure of this compound to understand its inherent polarity and potential for intermolecular interactions.
The molecule possesses both nonpolar and polar characteristics:
-
Nonpolar character: The backbone of the molecule consists of a six-carbon aliphatic chain, which is nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.
-
Polar character: The presence of two ester functional groups (-COOEt) and two bromine atoms introduces significant polarity. The carbonyl groups in the esters can act as hydrogen bond acceptors, and the carbon-bromine bonds have dipole moments.
This dual nature suggests that this compound will exhibit "moderate solubility in organic solvents"[1], with its solubility varying depending on the solvent's polarity.
Hansen Solubility Parameters (HSP): A More Quantitative Approach
Hansen Solubility Parameters provide a more nuanced method for predicting solubility by breaking down the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible. While the exact HSP values for this compound are not published, we can infer its likely solubility by comparing the HSPs of various solvents.
Below is a table of HSPs for common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
Data sourced from various online databases and scientific publications.
Based on the structure of this compound, we can anticipate that it will have moderate δP and δH values due to the ester and bromo functionalities. Therefore, it is predicted to be more soluble in solvents with balanced HSPs, such as ethyl acetate and acetone, and less soluble in highly nonpolar solvents like hexane or highly polar, protic solvents like methanol where the hydrogen bonding component might be too dominant.
Qualitative Solubility Profile and Predictions
Based on the theoretical principles outlined above and available experimental evidence, the following qualitative solubility profile for this compound can be constructed.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble (Solubility likely increases with temperature) | The ester groups can act as hydrogen bond acceptors with the alcohol's hydroxyl group. The alkyl chain of the solvent also has favorable interactions with the adipate backbone. The known recrystallization from ethanol confirms its good solubility at elevated temperatures. |
| Esters | Ethyl Acetate | Likely Soluble | The "like dissolves like" principle is strong here. Both solute and solvent are esters, leading to favorable dipole-dipole and dispersion interactions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely Soluble | The polar carbonyl group of the ketone can interact favorably with the polar regions of the solute. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than ketones and esters but can still engage in dipole-dipole interactions. The ether oxygen can also act as a hydrogen bond acceptor, though weaker than a carbonyl oxygen. |
| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble to Moderately Soluble | The nonpolar aromatic ring can interact with the aliphatic backbone of the solute via dispersion forces. The slight polarity of toluene may offer some advantage over purely aliphatic hydrocarbons. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Sparingly Soluble to Insoluble | These nonpolar solvents will primarily interact through weak London dispersion forces with the nonpolar part of the solute. The polar ester and bromo groups will be poorly solvated.[3] |
| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | The polarity of these solvents should allow for effective solvation of the polar functionalities of the solute. |
Experimental Protocols
For researchers needing to determine the precise solubility of this compound for a specific application, the following experimental protocols are recommended.
Protocol 1: Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, ethyl acetate, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL increments) while agitating the mixture using a vortex mixer.
-
Continue adding the solvent until the solid completely dissolves or a total volume of 3 mL has been added.
-
Record the observations as:
-
Soluble: Dissolves completely in ≤ 1 mL of solvent.
-
Moderately Soluble: Dissolves completely in 1-3 mL of solvent.
-
Sparingly Soluble: A small amount dissolves, but the majority remains undissolved in 3 mL.
-
Insoluble: No apparent dissolution in 3 mL of solvent.
-
-
If the compound is insoluble at room temperature, gently warm the mixture in a water bath to assess the effect of temperature on solubility.[4]
Protocol 2: Recrystallization from Ethanol - A Practical Example of Temperature-Dependent Solubility
The ability to recrystallize this compound from ethanol provides strong evidence of its temperature-dependent solubility in this solvent. A typical procedure is as follows:
Materials:
-
Crude this compound
-
Ethanol (2B or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture to boiling while stirring.
-
Add more hot ethanol portion-wise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
The successful crystallization from ethanol demonstrates that this compound is significantly more soluble in hot ethanol than in cold ethanol.
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams are provided.
Caption: Molecular features of this compound and their interactions with different solvent classes.
Caption: Experimental workflow for determining the qualitative solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully documented in publicly accessible literature, a strong predictive understanding of its behavior in various organic solvents can be achieved. By analyzing its molecular structure through the lens of fundamental principles like "like dissolves like" and the more quantitative framework of Hansen Solubility Parameters, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The known temperature-dependent solubility in ethanol serves as a key experimental anchor for these predictions. The protocols provided herein offer a practical guide for confirming these predictions and tailoring solvent systems to specific experimental needs.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. Retrieved from [Link]
-
Libretexts. (2023, January 22). Properties of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes. Chemistry LibreTexts. Retrieved from [Link]
Sources
Chemical reactivity of the bromine atoms in Diethyl meso-2,5-dibromoadipate
An In-Depth Technical Guide to the Chemical Reactivity of Bromine Atoms in Diethyl meso-2,5-dibromoadipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional alkyl halide whose utility in organic synthesis is dictated by the reactivity of its two bromine-bearing stereocenters. As a meso compound, it possesses an internal plane of symmetry, rendering it achiral despite having chiral centers. This unique stereochemical arrangement profoundly influences the outcomes of its reactions. This guide provides a detailed exploration of the chemical reactivity at the C2 and C5 positions, focusing on nucleophilic substitution and elimination pathways. We will delve into the mechanistic underpinnings, stereochemical consequences, and practical applications of these transformations, offering field-proven insights and detailed experimental protocols for drug development and materials science professionals.
Introduction: Structure and Stereochemical Implications
This compound is a diester characterized by a six-carbon chain with bromine atoms at the C2 and C5 positions.[1][2] The designation "meso" is critical; it signifies that the molecule has two stereocenters but is achiral overall due to an internal plane of symmetry.[3][4] In the case of this compound, the stereocenters have opposite configurations (i.e., 2R, 5S). This inherent symmetry is the defining feature that governs its reactivity and the stereochemistry of its products.
The presence of two reactive carbon-bromine bonds makes this molecule a valuable bifunctional intermediate for synthesizing a range of complex organic molecules, from pharmaceuticals to polymers.[1] Understanding the stereochemical fate of these centers during a reaction is paramount for controlling the synthesis of enantiomerically pure compounds, a crucial requirement in modern drug development.[5]
Key Physicochemical Properties
A summary of the compound's properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 869-10-3 | [6] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [2][6] |
| Molecular Weight | 360.04 g/mol | [6] |
| Appearance | White to off-white crystalline solid/powder | [2][7] |
| Melting Point | 62.0 - 69.0 °C | [7] |
| Purity | ≥97.5% (typical) | [7] |
Nucleophilic Substitution: The Double Sₙ2 Pathway
The primary mode of reactivity for the bromine atoms in this compound is nucleophilic substitution, which allows for the introduction of a wide array of functional groups.[1][5] Given that the bromine atoms are on secondary carbons, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Mechanism and Stereochemical Outcome
A cornerstone of the Sₙ2 reaction is the inversion of configuration at the reacting stereocenter. Because this compound is bifunctional, it undergoes a double Sₙ2 reaction. This has a critical and predictable stereochemical consequence: the double inversion of the meso starting material results in a racemic mixture of products.
The reaction of the meso (2R, 5S) dibromide with a nucleophile leads to the inversion at both stereocenters.[5] This process yields the (2S, 5R) and (2R, 5S) products, which are enantiomers of each other, resulting in a racemic, optically inactive mixture.[5] This outcome is a direct consequence of the starting material's symmetry.
The logical flow of this stereochemical transformation is illustrated below.
Caption: Stereochemical outcome of the double Sₙ2 reaction.
Common Nucleophiles and Applications
This substitution pathway is highly versatile and has been used to synthesize valuable building blocks for medicinal chemistry.
-
Nitrogen Nucleophiles (Amines, Azides): Reaction with nitrogen nucleophiles provides a direct route to 2,5-diaminoadipic acid derivatives, which are precursors for peptidomimetics and enzyme inhibitors.[5] For example, using potassium phthalimide as an ammonia surrogate yields a protected diamine, while sodium azide leads to the corresponding diazide.[5] The diazide can then be readily reduced to the diamine.
-
Oxygen and Sulfur Nucleophiles: Other nucleophiles, such as hydroxides, alkoxides, and thiolates, can be used to introduce diverse functionalities, expanding the synthetic utility of the starting material.
Experimental Protocol: Synthesis of Diethyl 2,5-diazidoadipate
This protocol describes the synthesis of the diazide via a double Sₙ2 reaction, a common transformation for this substrate.[5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution in portions to control any potential exotherm.
-
Stir the reaction mixture vigorously at 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield crude diethyl 2,5-diazidoadipate.
-
Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure product.
Self-Validation: The final product, a racemic mixture, should be optically inactive when analyzed by polarimetry. Spectroscopic methods (¹H NMR, ¹³C NMR, IR) should be used to confirm the structure, including the appearance of a strong azide stretch (~2100 cm⁻¹) in the IR spectrum.
Elimination and Alkylation-Elimination Reactions
While substitution is common, the bromine atoms can also participate in elimination reactions, typically under the influence of a strong, non-nucleophilic base. Furthermore, a sequential alkylation-elimination pathway provides a powerful method for chemical modification in biological systems.
Bis-Alkylation–Elimination of Cysteine
A notable application of this compound is in the conversion of cysteine residues in peptides and proteins to dehydroalanine (Dha).[8] Dehydroalanine is a valuable synthetic handle for introducing post-translational modifications.[8]
This transformation proceeds through a two-step sequence:
-
Bis-Alkylation: The thiol side chain of cysteine acts as a nucleophile, attacking one of the C-Br centers. The resulting thioether then undergoes an intramolecular Sₙ2 reaction, cyclizing to form a five-membered tetrahydrothiophenium intermediate.
-
Elimination: A base abstracts a proton from the α-carbon, leading to the collapse of the cyclic intermediate and elimination of the sulfur moiety, forming the dehydroalanine residue.
The overall workflow is depicted below.
Caption: Workflow for converting cysteine to dehydroalanine.
This method is highly effective and has been successfully applied to multiple proteins, demonstrating the utility of this compound in bioconjugation and drug development.[8]
E2 Elimination Mechanism and Stereochemistry
For a standard β-elimination to occur, a strong base is typically required. The reaction proceeds via an E2 (bimolecular elimination) mechanism, which has a strict stereochemical requirement: the abstracted β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation.[9] This arrangement allows for the smooth overlap of the developing p-orbitals to form the new π-bond.[9]
Caption: Anti-periplanar arrangement for E2 elimination.
The need for this specific conformation can influence which β-hydrogen is removed, making E2 reactions highly stereospecific.[9][10]
Radical Reactions: ATRP Initiation
Beyond ionic pathways, the carbon-bromine bonds can undergo homolytic cleavage to form radicals. This compound has been successfully employed as a bifunctional initiator for atom transfer radical polymerization (ATRP). In this role, both C-Br bonds can initiate the growth of polymer chains in two directions, leading to polymers with a bromine atom at each end (α,ω-bromo-poly(n-BuA)). This application is valuable in materials science for creating well-defined block copolymers and other complex polymer architectures.
Conclusion
The chemical reactivity of the bromine atoms in this compound is rich and synthetically valuable. Its defining meso stereochemistry is not a passive feature but an active director of reaction outcomes. In nucleophilic substitutions, the compound reliably undergoes a double Sₙ2 reaction to yield racemic products, providing a predictable entry into C₂-symmetric molecules. In elimination and alkylation-elimination reactions, it serves as a powerful tool for forming carbon-carbon double bonds and for the site-selective modification of biomolecules. Finally, its utility as a bifunctional ATRP initiator highlights its versatility in polymer chemistry. For researchers and drug development professionals, a thorough understanding of these reaction pathways and their stereochemical consequences is essential for leveraging this versatile building block to its full potential.
References
- University of Oxford. (2011-06-07). Methods for converting cysteine to dehydroalanine on peptides and proteins.
- Chem-Impex. This compound.
- Sigma-Aldrich. This compound 98.
- Benchchem. Application Notes and Protocols: Reaction of meso-2,5-dibromoadipic Acid with Nucleophiles.
- Chemistry LibreTexts. (2021-07-05). 6.1.6: Meso Compounds.
- Nordmann. This compound.
- MG Science Institute. Elimination Reactions.
- Abdullah, M. N. Lecture 8 Stereochemistry of Chemical reactions.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution Reactions with Diethyl 10-bromodecylphosphonate.
- Georganics. This compound.
- Professor Dave Explains. (2015-01-04). Stereochemistry: Meso Compounds, Diastereomers. YouTube.
- Confident Chemistry. (2022-09-20). Stereoisomers: Enantiomers, Diastereomers, and Meso Compounds!. YouTube.
- Master Organic Chemistry. (2012-09-12). A Tale of Two Elimination Reaction Patterns.
- Master Organic Chemistry. (2012-08-28). Introduction to Elimination Reactions: The Key Pattern.
- SpectraBase. This compound - Optional[1H NMR] - Spectrum.
- Thermo Scientific Chemicals. This compound, 98% 25 g.
- Chemistree. This compound, 98%.
- Sigma-Aldrich. This compound 98.
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An In-depth Technical Guide to the Stereoisomers of Diethyl 2,5-dibromoadipate: Meso vs. Racemic Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2,5-dibromoadipate, a key bifunctional building block in organic synthesis, exists as two diastereomers: a meso compound and a racemic mixture of enantiomers. The distinct three-dimensional arrangement of the bromine atoms on the chiral centers at C2 and C5 gives rise to significant differences in their physical, spectroscopic, and reactive properties. This guide provides a comprehensive analysis of the synthesis, characterization, and potential applications of both the meso and racemic forms of diethyl 2,5-dibromoadipate, offering insights for their strategic utilization in pharmaceutical and materials science research.
Introduction: Understanding the Stereochemistry of Diethyl 2,5-dibromoadipate
The molecular structure of diethyl 2,5-dibromoadipate features two stereocenters at the second and fifth carbon atoms. This gives rise to three possible stereoisomers: (2R, 5R), (2S, 5S), and (2R, 5S). The (2R, 5R) and (2S, 5S) isomers are non-superimposable mirror images of each other and thus constitute a pair of enantiomers, collectively known as the racemic mixture. The (2R, 5S) isomer, however, possesses an internal plane of symmetry, rendering it achiral. This is the meso compound.
The fundamental difference between these diastereomers lies in their symmetry. The meso form is achiral due to internal compensation of optical activity, while the racemic mixture is optically inactive due to external compensation (an equimolar mixture of two enantiomers that rotate plane-polarized light in equal but opposite directions).[1] This seemingly subtle structural variance has profound implications for their physical properties and how they interact with other chiral molecules, a critical consideration in drug development and stereoselective synthesis.
"Diethyl 2,5-dibromoadipate" [pos="0,2.5!", fillcolor="#34A853"]; "Two Stereocenters (C2 & C5)" [pos="0,1.5!"]; "Meso (2R, 5S)" [pos="-2,0!", fillcolor="#EA4335"]; "Racemic Mixture" [pos="2,0!", fillcolor="#FBBC05"]; "Enantiomers" [pos="2,-1!", style=dotted, shape=plaintext, fontcolor="#202124"]; "(2R, 5R)" [pos="1,-1.5!", fillcolor="#4285F4"]; "(2S, 5S)" [pos="3,-1.5!", fillcolor="#4285F4"];
"Diethyl 2,5-dibromoadipate" -> "Two Stereocenters (C2 & C5)"; "Two Stereocenters (C2 & C5)" -> "Meso (2R, 5S)" [label="Internal Plane of Symmetry"]; "Two Stereocenters (C2 & C5)" -> "Racemic Mixture" [label="No Internal Symmetry"]; "Racemic Mixture" -> "Enantiomers"; "Enantiomers" -> "(2R, 5R)"; "Enantiomers" -> "(2S, 5S)"; }
Caption: Stereoisomers of Diethyl 2,5-dibromoadipate.Synthesis and Separation of Meso and Racemic Diastereomers
The synthesis of diethyl 2,5-dibromoadipate typically yields a mixture of the meso and racemic forms. The relative ratio of these diastereomers can be influenced by the reaction conditions and the stereochemistry of the starting materials, if any.
General Synthetic Protocol
A common method for the preparation of diethyl 2,5-dibromoadipate involves the bromination of adipic acid followed by esterification. A general procedure is outlined in a patent, which can be adapted for the synthesis of various 2,5-dibromo adipic esters.[2]
Step 1: Formation of Adipoyl Chloride Adipic acid is reacted with thionyl chloride to form adipoyl chloride. The reaction is typically heated to drive off the sulfur dioxide and hydrogen chloride byproducts.
Step 2: α,α'-Dibromination The adipoyl chloride is then subjected to bromination. This step introduces bromine atoms at the alpha positions to the carbonyl groups.
Step 3: Esterification The resulting 2,5-dibromoadipoyl chloride is then esterified with ethanol to yield diethyl 2,5-dibromoadipate. This final step produces a mixture of the meso and racemic diastereomers.
A [label="Adipic Acid"]; B [label="Adipoyl Chloride"]; C [label="2,5-Dibromoadipoyl Chloride"]; D [label="Mixture of Meso and Racemic\nDiethyl 2,5-dibromoadipate"];
A -> B [label="SOCl₂"]; B -> C [label="Br₂"]; C -> D [label="Ethanol"]; }
Caption: General synthesis of Diethyl 2,5-dibromoadipate.Separation of Diastereomers
Since diastereomers have different physical properties, they can be separated by conventional laboratory techniques such as fractional crystallization or chromatography.[3]
-
Fractional Crystallization: This method exploits the differences in solubility between the meso and racemic forms in a particular solvent. By carefully controlling the temperature and concentration, one diastereomer can be selectively crystallized out of the solution.
-
Column Chromatography: The different polarities of the meso and racemic isomers allow for their separation on a silica gel or alumina column. The choice of eluent is critical for achieving good separation.
Comparative Properties of Meso and Racemic Diethyl 2,5-dibromoadipate
The distinct stereochemistry of the meso and racemic forms leads to notable differences in their physical and spectroscopic properties.
Physical Properties
| Property | Meso-Diethyl 2,5-dibromoadipate | Racemic-Diethyl 2,5-dibromoadipate |
| Appearance | White to off-white powder/crystal[5] | Data not available |
| Melting Point | 64-68 °C | Expected to be different from the meso form |
| Boiling Point | 134 °C at 0.5 mmHg | Expected to be different from the meso form |
| Solubility | Soluble in methanol | Expected to have different solubility |
Spectroscopic Properties
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between diastereomers.
3.2.1. ¹H NMR Spectroscopy
The symmetry of the meso compound results in a simpler ¹H NMR spectrum compared to the racemic form. In the meso isomer, the two methine protons (CH-Br) are chemically equivalent, as are the two sets of methylene protons. In the racemic enantiomers, the corresponding protons are also chemically equivalent within each enantiomer. However, the coupling patterns and chemical shifts can differ between the meso and racemic diastereomers. A publicly available spectrum for the meso form can be found on SpectraBase.[6]
3.2.2. ¹³C NMR Spectroscopy
Due to the plane of symmetry in the meso isomer, it will exhibit fewer signals in the ¹³C NMR spectrum compared to the number of carbon atoms. The two ester carbonyl carbons, the two methine carbons, and the two central methylene carbons are each chemically equivalent. In the racemic form, the carbons in the two enantiomers are chemically equivalent, but their magnetic environments will differ from those in the meso form, leading to a different set of chemical shifts.
| Carbon Environment | Meso Isomer (Predicted) | Racemic Isomer (Predicted) |
| C=O (ester) | 1 signal | 1 signal (different shift) |
| CH-Br | 1 signal | 1 signal (different shift) |
| -CH₂-CH₂- | 1 signal | 1 signal (different shift) |
| O-CH₂-CH₃ | 1 signal | 1 signal (different shift) |
| O-CH₂-CH₃ | 1 signal | 1 signal (different shift) |
3.2.3. IR Spectroscopy
The infrared spectra of diastereomers are generally very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed due to the different vibrational modes arising from their distinct three-dimensional structures. Both isomers are expected to show strong absorption bands corresponding to the C=O stretching of the ester group and the C-Br stretching.
Applications in Synthesis
Diethyl 2,5-dibromoadipate serves as a versatile building block in organic synthesis. The two bromine atoms can be substituted by a variety of nucleophiles, allowing for the construction of more complex molecules. The stereochemistry of the starting material can be crucial in stereoselective synthesis.
-
Pharmaceutical Synthesis: The meso form is utilized as an intermediate in the synthesis of various pharmaceuticals.[7] The defined stereochemistry of the meso compound can be exploited to control the stereochemical outcome of subsequent reactions.
-
Polymer Chemistry: The bifunctional nature of this compound makes it a potential monomer or cross-linking agent in the development of specialty polymers.
-
Conversion to Dehydroalanine: Diethyl meso-2,5-dibromoadipate has been used to convert cysteine residues in peptides to dehydroalanine, a synthetically useful and naturally occurring unsaturated amino acid.[8]
The applications of the racemic form are less specifically documented but are expected to be similar in scope, particularly in reactions where the stereochemistry at the bromine-bearing carbons is not critical or where a mixture of diastereomeric products is acceptable.
Conclusion
The meso and racemic forms of diethyl 2,5-dibromoadipate are distinct chemical entities with different physical and spectroscopic properties. While the meso isomer is well-characterized, detailed experimental data for the racemic form remains less accessible. Understanding the synthesis, separation, and comparative properties of these diastereomers is crucial for their effective application in organic synthesis, particularly in the fields of drug discovery and materials science where stereochemistry plays a pivotal role. Further research into the properties and reactivity of the racemic mixture would provide a more complete picture of this important synthetic intermediate.
References
- (2020). RACEMIC AND ENANTIOSELECTIVE DIELS-ALLDERCYCLOADDITION OF 2,4-PENTADIENOL TO DIETHYLDIAZODICARBOXYLATE.
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Methodological & Application
Application Notes and Protocols: Diethyl meso-2,5-dibromoadipate as a Bifunctional Initiator for Atom Transfer Radical Polymerization (ATRP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Bifunctional Initiation in Polymer Architecture
Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled radical polymerization, offering unparalleled precision in the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] Central to this control is the choice of the initiator, the molecule that dictates the number of growing polymer chains.[2] While monofunctional initiators are commonplace, bifunctional initiators, such as diethyl meso-2,5-dibromoadipate, offer a strategic advantage: the ability to initiate polymer chain growth in two directions simultaneously. This bidirectional growth is particularly valuable for the synthesis of telechelic polymers (polymers with functional end-groups), block copolymers, and for introducing specific functionalities into the center of a polymer chain.[1]
This guide provides a comprehensive overview of the application of this compound as a bifunctional initiator in ATRP. We will delve into the synthesis and characterization of this initiator, provide detailed protocols for its use in the polymerization of common monomers like methyl methacrylate (MMA) and styrene, and discuss the characterization of the resulting polymers.
This compound: A Closer Look
This compound is a versatile chemical compound that serves as an excellent bifunctional initiator for ATRP.[3] Its key features include two bromine atoms positioned at the 2 and 5 positions of the adipate backbone, which can be reversibly activated by a transition metal catalyst to initiate polymerization.[3] The "meso" stereochemistry of this initiator is an important structural feature that can influence the stereochemistry of the resulting polymer.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 869-10-3 | [4] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [4] |
| Molecular Weight | 360.04 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 64-66 °C | [5] |
Synthesis and Characterization of this compound
A reliable synthesis of this compound is crucial for its application in ATRP. The following protocol is adapted from a patented procedure and involves the bromination of adipoyl chloride followed by esterification.[5]
Protocol 1: Synthesis of this compound
Materials:
-
Adipoyl chloride (98%)
-
Liquid bromine
-
2B Ethanol
-
Sun lamp (for initiation)
-
Nitrogen gas
-
Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Ice water bath
-
Vacuum oven
Procedure:
Step 1: Dibromination of Adipoyl Chloride [5]
-
In a two-liter, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, charge 200 g (1.093 mol) of 98% adipoyl chloride.
-
Position a sun lamp to illuminate the flask to initiate the radical bromination.
-
Heat the stirred adipoyl chloride to 75-85 °C.
-
Once the temperature is stable, add 374.3 g (2.342 mol) of liquid bromine dropwise over approximately 5 hours and 15 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, maintain the reaction temperature at 75-85 °C for an additional 1 hour and 45 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). If the reaction is incomplete, add an additional portion of bromine (e.g., 78 g, 0.488 mol) over 45 minutes and continue heating for another 30 minutes.
-
Once the reaction is complete as indicated by TLC, turn off the heat and remove the sun lamp.
-
Purge the flask with a stream of nitrogen gas to remove any unreacted bromine and hydrogen bromide gas. The crude dibromo adipoyl chloride is an oil and can be used in the next step without further purification.
Step 2: Esterification and Purification [5]
-
Equip a two-liter, three-neck round-bottom flask with a paddle stirrer and a thermometer, and place it in an ice-water bath.
-
Charge the flask with 650 mL of 2B ethanol.
-
Slowly add the crude dibromo adipoyl chloride (from Step 1) to the stirred ethanol, ensuring the internal temperature does not exceed 25 °C. This addition should take approximately 45 minutes.
-
After the addition is complete, stir the resulting suspension at room temperature for 16 hours.
-
Cool the suspension to 5 °C for 30 minutes to promote crystallization.
-
Filter the suspension to collect the white solid.
-
Reslurry the moist cake briefly in 250 mL of fresh 2B ethanol at 10-15 °C.
-
Filter the suspension again and wash the white solid with a minimal amount of cold (10-15 °C) 2B ethanol.
-
Dry the first crop of white crystalline solid at 30 °C in a vacuum oven. This should yield approximately 205 g (52.1%) of this compound with a melting point of 64-66 °C.
-
Combine the mother liquors, concentrate them to a volume of approximately 600 mL, and let them stand at room temperature for three days to allow for further crystallization.
-
Stir the resulting mixture for one hour at 5-10 °C, then filter to collect the second crop of crystals.
-
Wash the second crop with cold 2B ethanol and dry in a vacuum oven at 30 °C. This should yield an additional 92 g (23.4%) of the product.
Characterization of this compound
The purity and structure of the synthesized initiator should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
¹H NMR Spectroscopy:
A ¹H NMR spectrum of this compound in CDCl₃ will show characteristic peaks corresponding to the different protons in the molecule. The expected chemical shifts are:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester groups.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl ester groups.
-
Multiplets for the methylene protons (-CH₂-) of the adipate backbone.
-
A multiplet for the methine protons (-CHBr-) at the 2 and 5 positions.
An example of a ¹H NMR spectrum for this compound can be found on spectral databases such as SpectraBase.[4]
ATRP using this compound: Protocols
The following are representative protocols for the ATRP of methyl methacrylate (MMA) and styrene using this compound as the bifunctional initiator. These protocols are based on established ATRP procedures and should be adapted and optimized for specific experimental setups and desired polymer characteristics.
Protocol 2: ATRP of Methyl Methacrylate (MMA)
Materials:
-
This compound (initiator)
-
Methyl methacrylate (MMA, monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole or another suitable solvent
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Nitrogen or Argon gas
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a 25 mL Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen or argon.
-
In a separate, dry flask, prepare a solution of this compound (36.0 mg, 0.1 mmol) and PMDETA (20.8 μL, 0.1 mmol) in 1 mL of anisole.
-
Add the monomer, MMA (1.07 mL, 10 mmol), to the Schlenk flask containing the CuBr.
-
Deoxygenate the monomer solution by bubbling with nitrogen or argon for 30 minutes in an ice bath.
-
Using a deoxygenated syringe, add the initiator/ligand solution to the Schlenk flask.
-
Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir.
-
Take samples periodically via a deoxygenated syringe to monitor monomer conversion by ¹H NMR or gas chromatography (GC) and molecular weight evolution by Gel Permeation Chromatography (GPC).
-
To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.
-
Filter and dry the resulting poly(methyl methacrylate) (PMMA) under vacuum to a constant weight.
Protocol 3: ATRP of Styrene
Materials:
-
This compound (initiator)
-
Styrene (monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Toluene or another suitable solvent
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Nitrogen or Argon gas
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Follow steps 1 and 2 from Protocol 2 to prepare the Schlenk flask with CuBr.
-
In a separate, dry flask, prepare a solution of this compound (36.0 mg, 0.1 mmol) and PMDETA (20.8 μL, 0.1 mmol) in 1 mL of toluene.
-
Add the monomer, styrene (1.15 mL, 10 mmol), to the Schlenk flask containing the CuBr.
-
Deoxygenate the monomer solution by bubbling with nitrogen or argon for 30 minutes in an ice bath.
-
Using a deoxygenated syringe, add the initiator/ligand solution to the Schlenk flask.
-
Place the sealed Schlenk flask in a preheated oil bath at 110 °C and stir.
-
Monitor the reaction as described in step 8 of Protocol 2.
-
Stop the polymerization and purify the polymer as described in steps 9-12 of Protocol 2.
Characterization of the Resulting Polymers
A successful ATRP will yield polymers with a controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight and PDI of the synthesized polymers. For a controlled polymerization, the GPC traces should show a symmetrical, monomodal peak that shifts to higher molecular weights as the monomer conversion increases. The PDI values are typically below 1.5, and often closer to 1.1-1.2 for a well-controlled ATRP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the monomer conversion and can also be used to analyze the end groups of the polymer, confirming the presence of the initiator fragments. For example, in the ¹H NMR spectrum of PMMA synthesized with this compound, one would expect to see signals from the initiator fragment in addition to the characteristic peaks of the PMMA backbone.
The Role of meso Stereochemistry
The meso stereochemistry of the diethyl 2,5-dibromoadipate initiator introduces a specific stereochemical configuration at the center of the polymer chain. While the influence of initiator stereochemistry on the overall tacticity of the resulting polymer in ATRP is a complex area of research, it is plausible that the defined stereocenter in the initiator could have a subtle influence on the stereochemistry of the first few monomer additions, potentially affecting the overall polymer microstructure. Further detailed studies would be required to fully elucidate this effect.
Experimental Workflow and Mechanistic Overview
The following diagrams illustrate the experimental workflow for a typical ATRP reaction and the fundamental mechanism of ATRP.
Figure 1: General experimental workflow for ATRP.
Figure 2: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Conclusion
This compound is a highly effective bifunctional initiator for atom transfer radical polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and architectures. The protocols provided herein offer a solid foundation for researchers to utilize this initiator for the preparation of a wide range of polymeric materials. The ability to initiate bidirectional chain growth makes it a valuable tool for creating advanced polymer structures for applications in drug delivery, materials science, and beyond. As with any polymerization technique, optimization of reaction conditions is key to achieving the desired polymer characteristics, and the principles outlined in this guide will aid in this endeavor.
References
- O'Neill, B. T., & Watson, H. A., Jr. (1988). Process for the preparation of meso 2,5-dihaloadipates. U.S.
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. Retrieved from [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
Sources
Application Notes and Protocols for the Synthesis of Block Copolymers using Diethyl meso-2,5-dibromoadipate as a Bifunctional Initiator
Introduction: The Strategic Advantage of Diethyl meso-2,5-dibromoadipate in Controlled Polymer Architecture
In the realm of advanced polymer synthesis, particularly for biomedical and drug delivery applications, the precise control over polymer architecture is paramount.[1][2] Block copolymers, with their distinct segments of differing chemical properties, offer unparalleled opportunities to create self-assembling nanostructures, such as micelles and vesicles, which are ideal for encapsulating and delivering therapeutic agents.[3][4] The choice of initiator is a critical determinant in achieving well-defined block copolymers. This compound stands out as a highly effective bifunctional initiator for Atom Transfer Radical Polymerization (ATRP), a robust and versatile controlled radical polymerization technique.[5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of block copolymers utilizing this compound. We will delve into the mechanistic underpinnings of ATRP, provide detailed experimental protocols, and outline the essential characterization techniques to validate the synthesis of well-defined block copolymers.
The Power of Bifunctionality and ATRP
The efficacy of this compound lies in its bifunctional nature, possessing two bromine atoms that can independently initiate polymer chain growth in opposite directions. This allows for the synthesis of ABA triblock copolymers in a two-step process, or, by using a sequential monomer addition approach, the creation of more complex multiblock architectures.
ATRP offers exceptional control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture.[7][8] The mechanism relies on a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal complex (typically copper-based), which maintains a low concentration of active radical species, thereby minimizing termination reactions.[9][10]
Experimental Workflow Overview
The synthesis of block copolymers using this compound via ATRP generally follows a sequential process. First, a macroinitiator is synthesized by polymerizing the first monomer from the bifunctional initiator. Following the consumption of the first monomer, the second monomer is introduced to the reaction mixture to grow the outer blocks.
Figure 1: A high-level overview of the experimental workflow for the synthesis of block copolymers using a bifunctional initiator via ATRP.
Detailed Protocols
Materials and Reagents
| Reagent | Purity | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Should be recrystallized from a suitable solvent (e.g., ethanol) to ensure high purity. |
| Monomer A (e.g., Methyl Methacrylate - MMA) | >99% | Sigma-Aldrich | Inhibitor should be removed by passing through a column of basic alumina prior to use. |
| Monomer B (e.g., n-Butyl Acrylate - nBuA) | >99% | Sigma-Aldrich | Inhibitor should be removed by passing through a column of basic alumina prior to use. |
| Copper(I) Bromide (CuBr) | 99.99% | Sigma-Aldrich | Should be purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum. |
| Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA) | >99% | Sigma-Aldrich | Should be distilled under reduced pressure before use. |
| Anisole (Solvent) | Anhydrous | Sigma-Aldrich | Should be deoxygenated by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes prior to use. |
| Methanol (for precipitation) | ACS grade | Fisher Scientific | |
| Tetrahydrofuran (THF, for GPC) | HPLC grade | Fisher Scientific |
Protocol 1: Synthesis of a Poly(Methyl Methacrylate) Macroinitiator
This protocol describes the synthesis of a central block of poly(methyl methacrylate) (PMMA) initiated from this compound.
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0717 g, 0.5 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
Under a positive pressure of argon, add deoxygenated anisole (e.g., 10 mL) and PMDETA (e.g., 0.104 mL, 0.5 mmol) via syringe.
-
Stir the mixture until a homogeneous green-yellow solution is formed.
2. Polymerization of the First Block:
-
In a separate, dry, and argon-purged flask, prepare a solution of purified MMA (e.g., 10.0 g, 100 mmol) and this compound (e.g., 0.180 g, 0.5 mmol) in deoxygenated anisole (e.g., 5 mL).
-
Transfer this monomer/initiator solution to the catalyst solution in the Schlenk flask via a degassed syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing the monomer conversion by ¹H NMR spectroscopy.
3. Termination and Isolation:
-
Once the desired monomer conversion is reached (typically >90%), terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the reaction mixture with THF (e.g., 20 mL).
-
To purify the polymer, precipitate the solution into a large excess of cold methanol (e.g., 400 mL) with vigorous stirring.
-
Collect the white precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Chain Extension to Form a Triblock Copolymer (PMMA-b-P(nBuA)-b-PMMA)
This protocol describes the synthesis of the outer poly(n-butyl acrylate) (PnBuA) blocks from the PMMA macroinitiator.
1. Re-initiation and Polymerization of the Second Block:
-
The purified PMMA macroinitiator (containing active bromine end-groups) is used to initiate the polymerization of the second monomer.
-
Follow the same reaction setup procedure as in Protocol 1, using the PMMA macroinitiator instead of the small molecule initiator.
-
Dissolve the PMMA macroinitiator (e.g., 5.0 g) and purified nBuA (e.g., 12.8 g, 100 mmol) in deoxygenated anisole.
-
Transfer this solution to a separately prepared and deoxygenated catalyst solution (CuBr/PMDETA in anisole).
-
Carry out the polymerization at a suitable temperature (e.g., 90 °C).
2. Termination and Purification:
-
Terminate and purify the resulting triblock copolymer using the same procedure as described in Protocol 1.
Characterization of the Synthesized Block Copolymers
Thorough characterization is essential to confirm the successful synthesis of well-defined block copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the composition of the block copolymer and for calculating the number-average molecular weight (M_n).[11][12]
Example Analysis of a PMMA-b-P(nBuA)-b-PMMA Triblock Copolymer:
-
The molar ratio of the two monomer units can be determined by comparing the integration of characteristic peaks. For instance, the methoxy protons of PMMA (~3.6 ppm) and the oxy-methylene protons of PnBuA (~4.0 ppm).
-
The M_n of the block copolymer can be estimated by comparing the integration of the polymer backbone signals to that of the initiator fragments.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI = M_w/M_n) of the polymers.[13][14]
Expected GPC/SEC Results:
-
A successful block copolymerization is indicated by a clear shift of the GPC trace to a higher molecular weight (lower elution volume) after the addition and polymerization of the second monomer.
-
The PDI of the final block copolymer should be low (typically < 1.3), indicating a controlled polymerization process.[15]
| Sample | M_n (GPC, g/mol ) | PDI (M_w/M_n) | M_n (¹H NMR, g/mol ) |
| PMMA Macroinitiator | 10,000 | 1.15 | 9,800 |
| PMMA-b-P(nBuA)-b-PMMA | 35,000 | 1.25 | 34,500 |
Mechanism of ATRP using this compound
Figure 2: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by an alkyl bromide. The equilibrium between the active (radical) and dormant (halide-capped) species is the key to controlled polymerization.
Troubleshooting and Key Considerations
-
High Polydispersity (PDI > 1.5): This can be caused by impurities in the monomers, initiator, or solvent. Ensure all reagents are rigorously purified. Insufficient deoxygenation can also lead to termination reactions.
-
Slow or Stalled Polymerization: The catalyst may be oxidized or impure. The ligand-to-copper ratio is also critical and should be optimized.
-
Bimodal GPC Trace: This may indicate the presence of homopolymer from the first block, suggesting incomplete initiation of the second block. Ensure high end-group fidelity of the macroinitiator.
Applications in Drug Development
The amphiphilic block copolymers synthesized using this method can self-assemble in aqueous media to form core-shell nanostructures. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides steric stabilization and biocompatibility, prolonging circulation time in the body.[3][16] The ability to precisely tune the block lengths allows for the optimization of drug loading capacity, release kinetics, and overall therapeutic efficacy.[1]
Conclusion
The use of this compound as a bifunctional initiator in Atom Transfer Radical Polymerization provides a reliable and versatile platform for the synthesis of well-defined block copolymers. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers and scientists to develop novel polymeric materials for a wide range of applications, particularly in the field of drug delivery. The precise control over polymer architecture afforded by this methodology is a key enabling technology for the next generation of advanced therapeutic systems.
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Block Copolymers: Synthesis, Self-Assembly, and Applications. PubMed Central.[Link]
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Synthesis of Amphiphilic Triblock Copolymers by ATRP and Coalescence Suppression Effect in Suspension Polymerization. Taylor & Francis Online.[Link]
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Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. WILEY-VCH.[Link]
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Linear Block Copolymer Synthesis. ACS Publications.[Link]
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Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers.[Link]
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Atom Transfer Radical Polymerization (ATRP) - Reaction Setup. YouTube.[Link]
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GPC Analysis of Block Copolymers. ACS Publications.[Link]
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Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. PubMed Central.[Link]
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Facile and Effective Purification of Polymers Produced by Atom Transfer Radical Polymerization via Simple Catalyst Precipitation and Microfiltration. ResearchGate.[Link]
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Development of Environmentally Friendly Atom Transfer Radical Polymerization. PubMed Central.[Link]
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Atom Transfer Radical Polymerization (ATRP) in Synthesis of Precisely Defined Polymers. MDPI.[Link]
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A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Royal Society of Chemistry.[Link]
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Synthesis And Application of Partial Block Polymers in Drug Delivery. ResearchGate.[Link]
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Determination of copolymer composition by benchtop NMR. Magritek.[Link]
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Synthetic procedure followed for the preparation of the ATRP initiator,... ResearchGate.[Link]
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NMR Studies of Block Copolymer-Based Supramolecules in Solution. ACS Macro Letters.[Link]
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Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. MDPI.[Link]
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Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. MDPI.[Link]
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Diethyl meso-2,5-dibromoadipate: A Versatile Crosslinking Agent for Advanced Polymer Networks
Introduction: Unlocking Novel Polymer Architectures
In the pursuit of advanced materials with tailored properties, the strategic crosslinking of polymers plays a pivotal role. The formation of three-dimensional networks within a polymer matrix can dramatically enhance mechanical strength, thermal stability, and chemical resistance, opening avenues for new applications in drug delivery, tissue engineering, and advanced materials science.[1][2] Diethyl meso-2,5-dibromoadipate emerges as a compelling crosslinking agent due to its bifunctional nature, offering two reactive sites for the covalent linkage of polymer chains.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a crosslinking agent, detailing the underlying chemical mechanisms, step-by-step experimental protocols, and methods for characterization of the resulting crosslinked polymer networks.
Physicochemical Properties of this compound
A thorough understanding of the crosslinking agent's properties is fundamental to designing successful crosslinking strategies.
| Property | Value | Source |
| CAS Number | 869-10-3 | [4][5] |
| Molecular Formula | C10H16Br2O4 | [4] |
| Molecular Weight | 360.04 g/mol | [4] |
| Appearance | White to off-white powder | [3][6] |
| Melting Point | 64-68 °C | [3][6] |
| Solubility | Moderately soluble in organic solvents | [3] |
Mechanism of Crosslinking: A Nucleophilic Substitution Approach
The crosslinking of polymers using this compound proceeds primarily through a nucleophilic substitution reaction. The bromine atoms on the adipate backbone are good leaving groups, making the α-carbon atoms susceptible to attack by nucleophilic functional groups present on the polymer chains.[3] This results in the formation of stable covalent bonds, effectively creating a bridge between two polymer chains.
The general mechanism can be depicted as follows:
Caption: Workflow for crosslinking amine-functionalized polymers.
Protocol 2: Crosslinking of Thiol-Functionalized Polymers
This protocol is suitable for polymers containing thiol groups, such as thiol-modified hyaluronic acid or poly(cysteine) derivatives.
Materials:
-
Thiol-functionalized polymer
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., TEA, DIEA)
-
Quenching agent (e.g., a thiol-containing compound like β-mercaptoethanol)
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Polymer Dissolution: Dissolve the thiol-functionalized polymer in the chosen anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base to deprotonate the thiol groups, forming the more nucleophilic thiolate anions.
-
Crosslinker Addition: Add the this compound solution dropwise under an inert atmosphere with stirring.
-
Reaction: Allow the reaction to proceed at room temperature for a specified duration (typically faster than amine crosslinking).
-
Quenching: Quench the reaction with an excess of a thiol-containing compound.
-
Purification: Purify the crosslinked product via dialysis.
-
Isolation: Isolate the final product by lyophilization.
Characterization of Crosslinked Polymers: A Self-Validating System
The successful crosslinking and the properties of the resulting network should be thoroughly characterized.
| Characterization Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of new covalent bonds and the consumption of functional groups. | Appearance of new peaks corresponding to the C-N, C-S, or C-O bonds formed during crosslinking, and a decrease in the intensity of the peaks associated with the initial amine, thiol, or hydroxyl groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the crosslinked network. | Appearance of new signals corresponding to the protons of the adipate crosslinker integrated into the polymer backbone. |
| Swellability Test | To determine the degree of crosslinking. | A lower degree of swelling in a suitable solvent indicates a higher crosslinking density. |
| Rheological Analysis | To measure the viscoelastic properties of the crosslinked material. | An increase in the storage modulus (G') and loss modulus (G'') compared to the uncrosslinked polymer, indicating the formation of a more solid-like material. |
| Thermal Analysis (TGA/DSC) | To assess the thermal stability of the crosslinked polymer. | An increase in the decomposition temperature and glass transition temperature (Tg) compared to the linear polymer. |
| Mechanical Testing | To evaluate the mechanical properties such as tensile strength and Young's modulus. | An increase in stiffness and strength of the material after crosslinking. |
Trustworthiness: Ensuring Reproducible and Reliable Results
To ensure the validity and reproducibility of the crosslinking process, the following points are crucial:
-
Purity of Reagents: Use high-purity this compound and polymers. Impurities can lead to side reactions and inconsistent results. [7]* Anhydrous Conditions: For reactions involving strong nucleophiles, maintaining anhydrous conditions is critical to prevent hydrolysis of the crosslinker and side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere prevents oxidation of sensitive functional groups, particularly thiols.
-
Stoichiometric Control: Precise control over the molar ratio of the crosslinker to the functional groups on the polymer is essential for controlling the crosslinking density and the final properties of the material.
-
Thorough Purification: Complete removal of unreacted reagents and byproducts is necessary for accurate characterization and to avoid any potential cytotoxicity in biomedical applications.
Conclusion and Future Perspectives
This compound offers a versatile and effective means of crosslinking polymers with nucleophilic functional groups. The resulting polymer networks exhibit enhanced physical and chemical properties, making them suitable for a wide range of applications. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore and optimize the use of this crosslinking agent in their specific systems. Future research may focus on exploring the stereochemical effects of the meso configuration of the crosslinker on the final polymer network architecture and properties, as well as its application in developing novel biomaterials and drug delivery systems.
References
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Effects of Interchain Crosslinking by Alkyl Dihalides on the Electrochemical Performance of Nanoscale Polypyrrole Films. ACS Publications. [Link]
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Representative scheme for polymer crosslinking via thiol-halide click... ResearchGate. [Link]
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Synthesis of polymers with hydroxyl end groups by atom transfer radical polymerization. [Link]
-
Crosslinking of hydrophilic polymers using polyperoxides. ResearchGate. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Photo-crosslinked Diels–Alder and thiol–ene polymer networks. RSC Publishing. [Link]
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Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance. ResearchGate. [Link]
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Effects of Interchain Crosslinking by Alkyl Dihalides on the Electrochemical Performance of Nanoscale Polypyrrole Films. ResearchGate. [Link]
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Cross-linking of Hydroxyl-terminated Polyols with Triethyleneglycol Diglycidyl Ether: An Alternative to Toxic Isocyanates. CERES Research Repository. [Link]
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Cross-link. Wikipedia. [Link]
-
Nickamine: A General Catalyst for Cross Coupling of Alkyl Halides and Direct Alkylation. CHIMIA. [Link]
-
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
-
The scheme proposed for diols crosslinking with hydroxyl-containing polyimides through monoesterification and transesterification. ResearchGate. [Link]
-
A Review on Various Methods for the Cross-linking of Polymers. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
What Is Chemical Crosslinking? - Chemistry For Everyone. YouTube. [Link]
-
Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer. [Link]
-
A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. PubMed. [Link]
-
Aldehyde-mediated crosslinking of polymers comprising alcohol, amine,... ResearchGate. [Link]
-
Photo-crosslinked Diels–Alder and thiol–ene polymer networks. PMC - NIH. [Link]
-
Preparation of Crosslinked Poly (2‐bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces with Functional Polymer Brushes. ResearchGate. [Link]
-
Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance. MDPI. [Link]
-
C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. ChemRxiv. [Link]
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Scheme 2. Synthesis of disulfide crosslinked network polymer by oxidation reaction of BDT-BDT, BPDT. ResearchGate. [Link]
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Application Notes and Protocols: Diethyl meso-2,5-dibromoadipate in the Synthesis of Specialty Polymers for Advanced Drug Delivery
Introduction: The Strategic Advantage of Diethyl meso-2,5-dibromoadipate in Polymer Synthesis
This compound is a highly versatile and valuable molecule in the realm of polymer chemistry, primarily recognized for its role as a difunctional initiator in controlled radical polymerization techniques.[1][2] Its symmetrical structure, featuring two stereochemically defined bromine atoms, allows for the simultaneous growth of polymer chains from a central core. This unique characteristic is particularly advantageous in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[3][4]
The bifunctionality of this compound is the cornerstone of its utility in creating specialty polymers. It enables the straightforward synthesis of telechelic polymers, which are macromolecules with functional groups at both chain ends. These α,ω-functionalized polymers serve as crucial building blocks for more complex structures, such as triblock copolymers. By carefully selecting the monomers and polymerization conditions, researchers can tailor the properties of the resulting polymers for a wide range of applications, most notably in the field of drug delivery.[5][6]
This technical guide provides an in-depth exploration of the use of this compound in the synthesis of specialty polymers. We will delve into the mechanistic principles of ATRP, provide detailed protocols for the synthesis of a key homopolymer and its subsequent transformation into an amphiphilic block copolymer, and discuss the application of these advanced materials in the formulation of drug delivery systems.
Part 1: Synthesis of α,ω-Dibromo-poly(n-butyl acrylate) via Atom Transfer Radical Polymerization (ATRP)
The first step in harnessing the potential of this compound is to utilize it as an initiator for the polymerization of a suitable monomer. Here, we focus on n-butyl acrylate, a monomer that yields a hydrophobic and flexible polymer, poly(n-butyl acrylate) (PnBA), which is an excellent candidate for the core of drug-delivery micelles.[1]
Causality of Experimental Choices in ATRP
The success of an ATRP reaction hinges on the careful selection of its components: the initiator, the catalyst (a transition metal complex), the ligand, and the solvent.
-
Initiator (this compound): The carbon-bromine bonds in this molecule are sufficiently weak to be homolytically cleaved by the catalyst, initiating the polymerization from two points. This difunctionality is key to producing a polymer with bromine atoms at both ends.
-
Catalyst (Copper(I) Bromide - CuBr): CuBr, in its +1 oxidation state, acts as the activator. It abstracts a bromine atom from the initiator and the dormant polymer chains, generating a radical that can then propagate by adding to monomer units.
-
Ligand (N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA): The ligand's role is to solubilize the copper catalyst in the organic medium and to modulate its reactivity. PMDETA forms a complex with the copper, which influences the equilibrium between the active (radical) and dormant (halogen-capped) species. This equilibrium is crucial for maintaining a low concentration of radicals at any given time, thereby minimizing termination reactions and ensuring a controlled polymerization.[3]
-
Solvent: While bulk polymerization is possible, the use of a solvent can help to control the reaction viscosity and heat dissipation.[7]
Experimental Workflow: ATRP of n-Butyl Acrylate
Sources
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- 3. Sci-Hub. Kinetic Analysis of the Atom Transfer Radical Polymerization of Butyl Acrylate Mediated by Cu(I)Br/N,N,N ′,N ′,N ″-Pentamethyldiethylenetriamine / Macromolecular Chemistry and Physics, 2001 [sci-hub.box]
- 4. researchgate.net [researchgate.net]
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- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: Diethyl meso-2,5-dibromoadipate in the Synthesis of Tropinone Analogues
Introduction
Diethyl meso-2,5-dibromoadipate is a versatile difunctional building block that has garnered significant attention in synthetic organic chemistry, particularly as a precursor for various heterocyclic compounds.[1] Its stereospecific meso configuration and the presence of two reactive bromine atoms make it an ideal starting material for the stereoselective synthesis of complex molecules.[2] This application note provides a detailed exploration of the utility of this compound as a key intermediate in the synthesis of tropinone analogues, a class of compounds with a core 8-azabicyclo[3.2.1]octane skeleton that is prevalent in a wide range of biologically active alkaloids and pharmaceutical agents, including atropine and cocaine.[3][4]
The synthetic strategy highlighted herein involves a two-step sequence commencing with the formation of a substituted pyrrolidine-2,5-dicarboxylate, followed by an intramolecular Dieckmann condensation to construct the bicyclic tropane core. This approach offers a reliable and adaptable route to novel tropinone derivatives for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 869-10-3 | [5] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [6] |
| Molecular Weight | 360.04 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 64-68 °C | [7] |
| Boiling Point | 338.6 °C at 760 mmHg | [8] |
| Density | 1.581 g/cm³ | [8] |
| Solubility | Moderately soluble in organic solvents. | [7] |
| Storage | Store at 0-8 °C, protected from light. | [7] |
Synthetic Pathway Overview
The synthesis of tropinone analogues from this compound proceeds through a well-defined two-step pathway. The initial step involves the formation of a key pyrrolidine intermediate, which is then subjected to an intramolecular cyclization to yield the desired bicyclic ketone.
Caption: Overall synthetic workflow from this compound to a tropinone analogue.
Part 1: Synthesis of Diethyl 1-methylpyrrolidine-cis-2,5-dicarboxylate
The first critical step in the synthesis of a tropinone analogue is the formation of the pyrrolidine ring. This is achieved through a double nucleophilic substitution reaction where a primary amine displaces the two bromine atoms of this compound. The meso stereochemistry of the starting material directs the formation of the cis-disubstituted pyrrolidine, which is crucial for the subsequent intramolecular cyclization.
Reaction Mechanism
The reaction proceeds via a sequential intermolecular SN2 reaction followed by an intramolecular SN2 cyclization. The primary amine initially displaces one of the bromide ions. The resulting secondary amine then undergoes an intramolecular cyclization by attacking the second electrophilic carbon, displacing the remaining bromide and forming the five-membered pyrrolidine ring.
Caption: Mechanism of cis-pyrrolidine dicarboxylate formation.
Experimental Protocol
This protocol details the synthesis of Diethyl 1-methylpyrrolidine-cis-2,5-dicarboxylate using methylamine.
Materials:
-
This compound (1.0 eq)
-
Methylamine (40% in water, 2.5 eq)
-
Ethanol
-
Potassium carbonate (2.5 eq)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (e.g., 10.0 g, 27.8 mmol) in ethanol (100 mL) in a round-bottom flask, add potassium carbonate (9.6 g, 69.5 mmol).
-
With vigorous stirring, add methylamine (40% in water, 5.4 mL, 69.5 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether (150 mL) and water (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Diethyl 1-methylpyrrolidine-cis-2,5-dicarboxylate as an oil. The product can be purified by vacuum distillation if necessary.
Part 2: Synthesis of N-Methyl-2-carbethoxy-nortropinone via Dieckmann Condensation
The second key transformation is the intramolecular Dieckmann condensation of the synthesized pyrrolidine diester. This reaction, conducted in the presence of a strong base, facilitates the formation of the second ring of the tropane skeleton, yielding a β-keto ester. Subsequent hydrolysis and decarboxylation of the ester group at the bridgehead position would yield the tropinone analogue.
Reaction Mechanism
The Dieckmann condensation is an intramolecular Claisen condensation.[9] A strong base deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution reaction, forming a cyclic β-keto ester after elimination of an ethoxide ion.[3]
Caption: Key steps in the Dieckmann condensation for tropane core synthesis.
Experimental Protocol
This protocol describes the synthesis of N-Methyl-2-carbethoxy-nortropinone.
Materials:
-
Diethyl 1-methylpyrrolidine-cis-2,5-dicarboxylate (1.0 eq)
-
Sodium metal (2.0 eq)
-
Toluene or xylene (anhydrous)
-
Dilute sulfuric acid
-
Potassium carbonate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous toluene or xylene (e.g., 100 mL).
-
Carefully add sodium metal (e.g., 1.0 g, 43.5 mmol), cut into small pieces, to the solvent.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Remove the heat source and allow the mixture to cool slightly.
-
Slowly add a solution of Diethyl 1-methylpyrrolidine-cis-2,5-dicarboxylate (e.g., 5.0 g, 21.8 mmol) in the same anhydrous solvent (20 mL) to the sodium suspension. An exothermic reaction should be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until all the sodium has reacted.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of ethanol followed by water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water.
-
To effect hydrolysis and decarboxylation of the bridgehead ester, the crude product is then boiled with dilute sulfuric acid.
-
After cooling, the aqueous solution is made basic with potassium carbonate, and the liberated tropinone analogue is extracted with diethyl ether.
-
The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude N-Methyl-2-carbethoxy-nortropinone. Further purification can be achieved by chromatography or distillation.
Safety Precautions
-
This compound: This compound is corrosive and can cause severe skin burns and eye damage.[5] It is also a lachrymator.[5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]
-
Methylamine: This is a flammable and corrosive substance. Handle with care in a fume hood.
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. All reactions involving sodium metal must be conducted under anhydrous conditions by trained personnel.
-
Solvents: Toluene, xylene, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of pharmaceutically relevant tropinone analogues. The two-step synthetic sequence, involving a robust pyrrolidine ring formation followed by a reliable Dieckmann condensation, provides a powerful platform for the generation of a library of novel N-substituted tropinone derivatives. The protocols detailed in this application note offer a practical guide for researchers in the field of medicinal chemistry and drug discovery to explore the chemical space around the tropane scaffold.
References
-
Bedewitz, M. A., Jones, A. D., D'Auria, J. C., & Last, R. L. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. [Link]
- Hauser, C. R., & Hudson, B. E. (1942). The Dieckmann Reaction. Organic Reactions, 1(1), 266-302.
-
Khatun, N., & Reza, M. A. (2019). Synthesis of Tropane Derivatives. In Alkaloids - Their Importance in Nature and Human Life. IntechOpen. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Precision: Diethyl 2,5-Dibromohexanedioate in Stereoselective Synthesis. Retrieved from [Link]
-
O'Neill, B. T., & Watson, H. A., Jr. (1992). Process for the preparation of meso 2,5-dihaloadipates. (European Patent No. EP 0303382 B1). European Patent Office. [Link]
- Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111(0), 762-768.
-
Sciencemadness Discussion Board. (2006, February 18). pyrrolidinediethyl diacetate?. Retrieved from [Link]
-
Song, J. H., Bae, S. M., Cho, S. K., Cho, J. H., & Jung, D. I. (2020). A Study on N-Substituted Nortropinone Synthesis using Acetone Equivalents. Asian Journal of Chemistry, 32(5), 1167-1170. [Link]
-
Wikipedia. (2023, December 1). Dieckmann condensation. In Wikipedia. [Link]
-
Wikipedia. (2023, November 29). Tropinone. In Wikipedia. [Link]
-
Thermo Fisher Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
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Application Note: Synthesis of Diazabicyclooctanes using Diethyl meso-2,5-dibromoadipate
Introduction: The Significance of Conformationally Restricted Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the rational design of molecules with precisely defined three-dimensional geometries is paramount for achieving high-affinity and selective interactions with biological targets.[1] Conformationally restricted diamines (CRDAs) have emerged as particularly valuable scaffolds in this endeavor.[1][2] By locking the relative orientation of two amino functionalities, these rigid structures can significantly reduce the entropic penalty upon binding to a receptor, leading to enhanced potency and selectivity.[1] The diazabicyclooctane (DBO) core, a prominent member of the CRDA family, has garnered substantial attention, most notably for its role in a new generation of β-lactamase inhibitors that are crucial in combating antibiotic resistance.[3][4] This application note details a robust synthetic protocol for accessing the 2,5-diazabicyclo[2.2.2]octane-3,6-dione scaffold, a key intermediate for novel therapeutics, utilizing diethyl meso-2,5-dibromoadipate as a readily available starting material.
This compound is a versatile bifunctional reagent capable of undergoing nucleophilic substitution at its two electrophilic carbon centers.[5][6] Its reaction with primary diamines provides a direct and efficient route to the bicyclic diketopiperazine core, a structure of significant interest in the development of peptidomimetics and other bioactive molecules.[2][7] This protocol offers a clear and reproducible method for researchers in drug discovery and organic synthesis to generate these valuable scaffolds.
Mechanistic Rationale: A Tandem Nucleophilic Substitution and Cyclization Cascade
The synthesis of the 2,5-diazabicyclo[2.2.2]octane-3,6-dione core from this compound and a primary diamine, such as ethylenediamine, proceeds through a well-understood, two-stage mechanism.
Stage 1: Intermolecular Double SN2 Reaction
The reaction is initiated by the nucleophilic attack of the primary amine on one of the α-bromo positions of the this compound. This is a classical SN2 reaction, where the amine's lone pair of electrons displaces the bromide leaving group.[8][9] Given that the starting diamine has two nucleophilic nitrogen atoms and the dibromoadipate has two electrophilic carbons, this process occurs twice, leading to the formation of a symmetrical, acyclic intermediate. The use of a suitable base is crucial to neutralize the hydrobromic acid generated during the reaction, thus preventing the protonation of the amine, which would render it non-nucleophilic. A non-nucleophilic base, such as potassium carbonate, is ideal for this purpose.
Stage 2: Intramolecular Double Amidation (Lactamization)
Following the initial N-alkylation, the resulting intermediate possesses two secondary amine functionalities and two ester groups in a favorable proximity for cyclization. Under the influence of heat, an intramolecular nucleophilic acyl substitution occurs. The lone pair of electrons on one of the nitrogen atoms attacks the carbonyl carbon of an ester group, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels an ethoxide ion, forming a stable amide bond (a lactam). This process is repeated with the second amine and ester pair to forge the second bridge of the bicyclic system, yielding the final 2,5-diazabicyclo[2.2.2]octane-3,6-dione product. The formation of the thermodynamically stable six-membered rings is the driving force for this cyclization.
Experimental Protocol: Synthesis of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione
This protocol provides a detailed procedure for the synthesis of the title compound from this compound and ethylenediamine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | 98% | Sigma-Aldrich | 869-10-3 |
| Ethylenediamine | ≥99% | Fisher Scientific | 107-15-3 |
| Anhydrous Potassium Carbonate | ≥99% | Merck | 584-08-7 |
| Anhydrous Ethanol | 200 proof | Decon Labs | 64-17-5 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Anhydrous Sodium Sulfate | ≥99% | Sigma-Aldrich | 7757-82-6 |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
This compound: Is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylenediamine: Is corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Ethanol and other organic solvents: Are flammable. Keep away from open flames and ignition sources.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 27.8 mmol) and anhydrous potassium carbonate (11.5 g, 83.3 mmol, 3.0 equiv).
-
Solvent Addition: Add 150 mL of anhydrous ethanol to the flask.
-
Initiation of Reaction: Begin stirring the suspension and slowly add ethylenediamine (1.67 g, 27.8 mmol, 1.0 equiv) dropwise via syringe over 10 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (nitrogen or argon) and maintain for 24 hours.
-
Work-up: After 24 hours, allow the reaction mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator.
-
Extraction: Resuspend the resulting solid in 100 mL of dichloromethane and 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2,5-diazabicyclo[2.2.2]octane-3,6-dione as a white solid.
Expected Yield: 60-70%
Visualizing the Synthesis and Product
Synthetic Workflow Diagram:
Caption: Synthetic workflow for the formation of the diazabicyclooctane core.
Product Structure:
Caption: Structure of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione.
Applications in Drug Discovery
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione scaffold synthesized via this protocol is a versatile platform for the development of novel therapeutic agents. Its rigid, bicyclic structure makes it an excellent starting point for creating constrained peptidomimetics, which can mimic the secondary structures of peptides and proteins, thereby enabling the modulation of protein-protein interactions.
Furthermore, bicyclic diketopiperazines have been investigated for a range of biological activities. For instance, derivatives of this core have been explored as scaffolds for receptor probes and have shown activity at P2Y receptors, which are targets for antithrombotic and anti-inflammatory drugs.[2][7] The presence of two secondary amide protons allows for further functionalization, enabling the synthesis of a diverse library of compounds for high-throughput screening. This accessibility makes the described protocol a valuable tool for academic and industrial researchers aiming to develop novel therapeutics.
References
-
Anderson, K. S., & Jorgensen, W. L. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 25(15), 2974–2978. [Link]
- Google Patents. Methods for the synthesis of diketopiperazines.
-
E-lactamase inhibitors containing a diazabicyclooctane (DBO) scaffold restore the activity of β-lactams against pathogenic bacteria. Journal of Medicinal Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
Chemguide. Making amines from halogenoalkanes. [Link]
-
National Institutes of Health. (2008). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. [Link]
-
Quora. How do we prepare primary amines from ethanol?. [Link]
-
Oriental Journal of Chemistry. The One-Pot Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives with 1,4-diazabicyclo[2.2.2]octane in Aqueous Media. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
National Institutes of Health. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. [Link]
-
Journal of Heterocyclic Chemistry. 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]
-
ResearchGate. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]
-
Chemguide. Amines as nucleophiles. [Link]
-
Mendeleev Communications. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. [Link]
-
ResearchGate. (2016). ChemInform Abstract: Synthesis of Bicyclic 2,6-Diketopiperazines via a Three-Step Sequence Involving and Ugi Five-Center, Four-Component Reaction.[Link]
-
ResearchGate. (2008). Design and synthesis of new bicyclic diketopiperazines as scaffolds for receptor probes of structurally diverse functionality. [Link]
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Application of Diethyl meso-2,5-dibromoadipate in the Synthesis of Agrochemical Scaffolds
Introduction: The Strategic Value of Diethyl meso-2,5-dibromoadipate in Agrochemical Research
This compound is a bifunctional aliphatic ester that has garnered significant interest as a versatile building block in synthetic organic chemistry. Its utility is primarily anchored in the stereospecific arrangement of its two bromine atoms, which serve as excellent leaving groups in nucleophilic substitution reactions. This inherent reactivity makes it an ideal precursor for the construction of various heterocyclic systems, a class of compounds frequently found at the core of biologically active molecules, including pharmaceuticals and agrochemicals.[1] In the context of agrochemical synthesis, the rigid, stereochemically defined backbone of this compound allows for the predictable and controlled synthesis of substituted pyrrolidines. The pyrrolidine ring is a key structural motif in a number of compounds exhibiting fungicidal, herbicidal, and insecticidal properties.[2][3][4] This application note provides a detailed protocol for the synthesis of a key N-aryl-2,5-dicarbethoxypyrrolidine intermediate from this compound and discusses the potential of this scaffold in the development of novel agrochemicals.
Core Synthesis: From Dibromoadipate to a Pyrrolidine Scaffold
The primary application of this compound in the synthesis of agrochemical precursors is its cyclization with primary amines to yield N-substituted 2,5-dicarbethoxypyrrolidines. This reaction proceeds via a double nucleophilic substitution, where the amine nitrogen displaces both bromine atoms, forming the five-membered heterocyclic ring. The meso stereochemistry of the starting material typically leads to the formation of the cis-disubstituted pyrrolidine, a crucial feature for controlling the three-dimensional structure of the final molecule and, consequently, its biological activity.
Experimental Workflow: Synthesis of a Pyrrolidine Intermediate
The following diagram illustrates the general workflow for the synthesis of an N-aryl-2,5-dicarbethoxypyrrolidine from this compound.
Caption: General workflow for the synthesis of an N-aryl-2,5-dicarbethoxypyrrolidine.
Detailed Protocol: Synthesis of Diethyl 1-(4-chlorophenyl)pyrrolidine-2,5-dicarboxylate
This protocol details the synthesis of a model pyrrolidine scaffold, diethyl 1-(4-chlorophenyl)pyrrolidine-2,5-dicarboxylate, which can be further modified to explore potential agrochemical activities.
Materials:
-
This compound (1.0 eq)
-
4-chloroaniline (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 3.60 g, 10 mmol), 4-chloroaniline (1.40 g, 11 mmol), and anhydrous potassium carbonate (3.45 g, 25 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure diethyl 1-(4-chlorophenyl)pyrrolidine-2,5-dicarboxylate.
Data Summary:
| Parameter | Value |
| Reactants | This compound, 4-chloroaniline |
| Solvent | Acetonitrile |
| Base | Potassium Carbonate |
| Reaction Temperature | Reflux (~82°C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
| Purification Method | Column Chromatography |
Synthetic Pathway and Potential for Agrochemical Discovery
The synthetic pathway from this compound to the pyrrolidine scaffold is a robust and versatile method for generating a library of compounds for agrochemical screening.
Caption: Synthetic pathway from this compound to potential agrochemicals.
The resulting diethyl 1-arylpyrrolidine-2,5-dicarboxylate is a versatile intermediate. The ester groups can be hydrolyzed to carboxylic acids and then converted to amides, or they can be reduced to alcohols, providing multiple handles for further functionalization. This allows for the systematic modification of the scaffold to optimize biological activity against various agricultural pests.
While specific, commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the pyrrolidine core is a known constituent of various herbicidal and fungicidal compounds. For instance, certain pyrrolidinone derivatives have been patented as herbicides.[2] Additionally, the broader class of pyrrolidine derivatives has been investigated for a range of biological activities, including antimicrobial and antifungal properties.[3][5] The synthesis of diverse pyrrolidine structures is a key strategy in the discovery of new drugs and agrochemicals.[4][6] The protocol described herein provides a reliable entry point into this class of compounds for researchers aiming to develop novel agrochemical solutions.
Conclusion and Future Perspectives
This compound serves as an effective and stereochemically defined precursor for the synthesis of N-substituted-2,5-dicarbethoxypyrrolidines. The protocol outlined in this application note is a robust method for accessing this valuable scaffold. While a direct lineage to currently marketed agrochemicals from this specific starting material is not prominently reported, the established biological significance of the pyrrolidine ring system underscores the potential of this synthetic route in agrochemical discovery programs. Future work in this area could involve the generation of a diverse library of N-substituted pyrrolidines from this compound, followed by high-throughput screening to identify novel herbicidal, fungicidal, or insecticidal leads. The versatility of the dicarboxylate intermediate offers extensive possibilities for chemical modification, making it a valuable platform for structure-activity relationship studies in the ongoing search for new and effective crop protection agents.
References
- E. I. du Pont de Nemours and Company. (2019). Pyrrolidinones as herbicides. U.S. Patent No. 10,294,202 B2.
-
Shell Research Limited. (1993). Herbicidal compounds. U.S. Patent No. 5,262,388 A. PubChem. [Link]
- Monsanto Company. (1990). Compositions containing a polar and a nonpolar herbicide. European Patent No. EP0379852A1.
- Syngenta Participations AG. (2002). Herbicidal composition. U.S. Patent Application Publication No. US 2002/0004457 A1.
-
Zhang, Y., et al. (2024). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Journal of Chemical Research. Semantic Scholar. [Link]
-
Ahmadi, F., et al. (2015). Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Iranian journal of pharmaceutical research : IJPR, 14(Suppl), 115–125. PMC. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Insecticidal Activities of Novel meta-Diamide Compounds Containing Ethyl Acetate and Their Derivatives. ResearchGate. [Link]
-
Sun, X., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 969135. PMC. [Link]
-
Bakulev, V. A., & Mironov, M. A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5393. MDPI. [Link]
-
Ngouafong, T. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-8. PMC. [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. ResearchGate. [Link]
-
Al-Qaisi, Z. A., & Al-Masoudi, N. A. (2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Santos, D. C., et al. (2023). Synthesis, Insecticidal Activity and Computational Studies of Eugenol-Based Insecticides. Molecules, 28(20), 7088. [Link]
-
Reddy, B. V. S., et al. (2020). Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons. The Journal of organic chemistry, 85(15), 9875–9884. PubMed. [Link]
-
Gavrilov, N. S., et al. (2023). Synthesis and Evaluation on the Fungicidal Activity of S-Alkyl Substituted Thioglycolurils. Molecules, 28(6), 2652. [Link]
-
Sun, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International journal of molecular sciences, 24(21), 15888. NIH. [Link]
-
Rajinikanth, B., & Manian, S. (2007). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. Mycoses, 50(2), 113–116. PubMed. [Link]
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Application Notes and Protocols for the Conversion of Cysteine to Dehydroalanine using Diethyl meso-2,5-dibromoadipate
Introduction: The Strategic Importance of Dehydroalanine in Protein Engineering and Drug Development
Dehydroalanine (Dha) is a non-proteinogenic, unsaturated amino acid that serves as a versatile chemical handle for the site-specific modification of peptides and proteins.[1][2] Its electrophilic nature makes it a prime target for conjugate addition reactions with a wide array of nucleophiles, enabling the precise installation of post-translational modifications (PTMs), biophysical probes, and therapeutic payloads.[3] The conversion of the naturally occurring amino acid cysteine to dehydroalanine is a key strategy for accessing this powerful tool in chemical biology and drug development. This document provides a detailed guide to the use of diethyl meso-2,5-dibromoadipate for the efficient and selective conversion of cysteine residues to dehydroalanine in peptides and proteins.
Mechanism of Action: A Bis-Alkylation-Elimination Cascade
The conversion of cysteine to dehydroalanine using this compound proceeds through a sequential bis-alkylation and elimination mechanism.[4] This method offers a robust and often high-yielding approach for this transformation.
The reaction is initiated by the nucleophilic attack of the cysteine thiol on one of the electrophilic carbon-bromine bonds of the this compound, forming a stable thioether intermediate. This is followed by an intramolecular nucleophilic displacement, where the sulfur atom of the newly formed thioether attacks the second carbon-bromine bond, leading to the formation of a cyclic sulfonium ion intermediate. The formation of this strained five-membered ring facilitates the final step, a base-mediated elimination, which results in the formation of the dehydroalanine residue and the release of a byproduct derived from the reagent.
Cys [label="Cysteine Residue"]; Reagent [label="this compound"]; Thioether [label="Thioether Intermediate"]; Sulfonium [label="Cyclic Sulfonium Ion"]; Dha [label="Dehydroalanine Residue"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct"];
Cys -> Thioether [label="Nucleophilic Attack"]; Reagent -> Thioether; Thioether -> Sulfonium [label="Intramolecular Cyclization"]; Sulfonium -> Dha [label="Elimination"]; Base -> Sulfonium [style=dashed]; Dha -> Byproduct [style=invis]; }
Figure 1: Proposed mechanism for the conversion of cysteine to dehydroalanine.Experimental Protocols
Materials and Reagents
-
This compound: (CAS 869-10-3) Handle with care as it is a corrosive and lachrymatory substance.[5]
-
Peptide or Protein Substrate: Containing at least one cysteine residue.
-
Buffer System: A non-nucleophilic buffer, such as sodium phosphate or HEPES, is recommended. The optimal pH is typically in the range of 7.5-8.5.
-
Organic Co-solvent (optional): For less soluble peptides or reagents, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to ensure the cysteine residue is in its reduced, free thiol form.
-
Quenching Reagent: A thiol-containing compound like 2-mercaptoethanol or dithiothreitol (DTT).
-
Analytical Equipment: HPLC, Mass Spectrometer (e.g., ESI-MS), and access to techniques for protein concentration determination (e.g., Bradford or BCA assay).
Protocol 1: Conversion of Cysteine to Dehydroalanine in a Peptide
This protocol is designed for a peptide substrate and can be adapted for small proteins.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM sodium phosphate, pH 8.0) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, pre-treat with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO (e.g., 100 mM).
-
Reaction Initiation: Add a 10-50 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept as low as possible to maintain peptide solubility and stability.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC-MS. Look for a decrease in the mass of the starting peptide and the appearance of a new peak corresponding to the mass of the dehydroalanine-containing peptide (a mass decrease of 34 Da, corresponding to the loss of H₂S).
-
Reaction Quenching: Once the reaction has reached the desired level of conversion, quench the excess reagent by adding a thiol-containing compound, such as 2-mercaptoethanol, to a final concentration of 50-100 mM.
-
Purification: Purify the dehydroalanine-containing peptide from the reaction mixture using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and, if necessary, by tandem MS/MS to pinpoint the location of the modification.
Protocol 2: Conversion of Cysteine to Dehydroalanine on a Protein Surface
This protocol is a general guideline for modifying cysteine residues on the surface of a protein. Optimization of reagent concentration, pH, and incubation time may be necessary for each specific protein.
-
Protein Preparation: Buffer exchange the protein into a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). The protein concentration should typically be in the range of 1-10 mg/mL. If necessary, reduce any surface-exposed disulfides with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature.
-
Reagent Addition: Add a 10-100 fold molar excess of a freshly prepared stock solution of this compound in DMSO to the protein solution. The final DMSO concentration should ideally not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction at 37°C. Monitor the reaction by ESI-MS.
-
Quenching and Purification: Quench the reaction with a 50-100 fold molar excess of a thiol like DTT. Remove excess reagents and byproducts by dialysis, spin filtration, or size-exclusion chromatography.
-
Validation of Dehydroalanine Formation:
-
Mass Spectrometry: Confirm the mass change corresponding to the conversion of cysteine to dehydroalanine.
-
Thiol-Reactive Probes: The modified protein should show a significant decrease in reactivity towards thiol-specific reagents like Ellman's reagent (DTNB).[4][6]
-
Biotin-Cysteamine Labeling: For a more direct confirmation, the dehydroalanine residue can be specifically labeled with a biotin-conjugated cysteamine, followed by detection with streptavidin-based methods.[3]
-
Data Presentation and Expected Outcomes
| Parameter | Peptide Modification | Protein Modification |
| Substrate Concentration | 1-5 mg/mL | 1-10 mg/mL |
| Reagent Molar Excess | 10-50 fold | 10-100 fold |
| pH | 7.5-8.5 | 7.5-8.5 |
| Temperature | 37°C | 37°C |
| Typical Reaction Time | 4-24 hours | 8-48 hours |
| Expected Mass Change | -34 Da | -34 Da per modified Cys |
Troubleshooting and Considerations
-
Low Conversion Efficiency:
-
Increase the molar excess of this compound.
-
Optimize the pH; a slightly more basic pH can accelerate the elimination step, but may also increase the risk of side reactions or protein instability.
-
Increase the reaction temperature or time, while carefully monitoring protein integrity.
-
Ensure the cysteine residue is fully reduced before starting the reaction.
-
-
Side Reactions:
-
Intermolecular Crosslinking: At high protein concentrations or with multiple reactive cysteines, intermolecular crosslinking can occur. This can be minimized by working at lower protein concentrations and using a moderate excess of the reagent.
-
Reaction with Other Nucleophilic Residues: While the reaction is highly selective for cysteine, at very high pH or with prolonged reaction times, some reactivity with other nucleophilic residues like lysine might be observed. Careful monitoring and optimization are key to avoiding this.
-
-
Reagent Instability: this compound can be sensitive to light and moisture.[7] Store it properly and prepare stock solutions fresh before use.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] It is also a lachrymator and may cause respiratory irritation.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Visualization of the Experimental Workflow
subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; Prep_Peptide [label="Prepare Peptide/Protein\n(Dissolve, Reduce with TCEP)"]; Prep_Reagent [label="Prepare Reagent Stock\n(this compound in DMF/DMSO)"]; }
subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#E6F4EA"; Reaction [label="Initiate Reaction\n(Add Reagent to Peptide/Protein)"]; Incubation [label="Incubate at 37°C\n(Monitor by HPLC-MS)"]; }
subgraph "cluster_workup" { label = "Workup & Analysis"; style = "rounded"; bgcolor = "#FEF7E0"; Quench [label="Quench Reaction\n(Add 2-Mercaptoethanol/DTT)"]; Purify [label="Purify Product\n(HPLC, SEC, Dialysis)"]; Characterize [label="Characterize Product\n(Mass Spectrometry, etc.)"]; }
Prep_Peptide -> Reaction; Prep_Reagent -> Reaction; Reaction -> Incubation; Incubation -> Quench; Quench -> Purify; Purify -> Characterize; }
Figure 2: General experimental workflow for cysteine to dehydroalanine conversion.Conclusion
The conversion of cysteine to dehydroalanine using this compound is a powerful and reliable method for the site-specific modification of peptides and proteins. The resulting dehydroalanine residue serves as a versatile platform for a multitude of bioconjugation strategies, opening up vast possibilities in drug development, proteomics, and fundamental biological research. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively leverage this chemistry to advance their scientific goals.
References
-
Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J. L., Griffin, L., Hailu, H., Schofield, C. J., & Davis, B. G. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666. [Link]
-
(2025). Methods for converting cysteine to dehydroalanine on peptides and proteins. ResearchGate. [Link]
-
Zhang, C., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2568. [Link]
-
Ito, Y., et al. (2010). Blot-based detection of dehydroalanine-containing glutathione peroxidase with the use of biotin-conjugated cysteamine. Analytical Biochemistry, 407(1), 89-95. [Link]
-
Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. SciSpace. [Link]
-
Thermo Fisher Scientific. This compound, 98%. [Link]
-
Dadova, J., et al. (2021). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science, 12(30), 10262-10269. [Link]
-
UCL Discovery. (n.d.). Novel approaches for cysteine bioconjugation. [Link]
-
Bartone, N. A., Bentley, J. D., & Maclaren, J. A. (1991). Determination of dehydroalanine residues in proteins and peptides: an improved method. Journal of protein chemistry, 10(6), 603–607. [Link]
-
ResearchGate. (2020). Modification of cysteine residues and disulfide bonds using BrPDs 1 and DiBrPDs 2, respectively. [Link]
-
Liu, F., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 61(12), e202115783. [Link]
-
Buckman. (2003). Material Safety Data Sheet - Busan 1265WB. [Link]
-
Royal Society of Chemistry. (2011). Supplementary Information Methods for converting cysteine to dehydroalanine on peptides and proteins. [Link]
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- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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Synthesis of Diethyl 1-allyl-1-methylpiperidine-2,5-dicarboxylate from Diethyl meso-2,5-dibromoadipate and N-methylallylamine: An Application and Protocol Guide
Introduction
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the piperidine scaffold in a vast array of pharmaceuticals and natural products.[1][2] This guide provides a detailed protocol for the synthesis of diethyl 1-allyl-1-methylpiperidine-2,5-dicarboxylate, a functionalized piperidine derivative, through the cyclization reaction of diethyl meso-2,5-dibromoadipate with N-methylallylamine. This reaction exemplifies a classic strategy for the construction of nitrogen-containing heterocycles via nucleophilic substitution.[3] The resulting product, with its strategically placed functional groups—two esters and an allyl group on the nitrogen—serves as a versatile intermediate for further chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures.
Chemical Principles and Mechanistic Insights
The core of this synthesis is a tandem nucleophilic substitution reaction followed by an intramolecular cyclization. The reaction proceeds through the following key steps:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the secondary amine, N-methylallylamine, on one of the electrophilic carbon atoms bearing a bromine atom in this compound. This is a classic SN2 reaction, where the lone pair of electrons on the nitrogen atom displaces the bromide ion.[4]
-
Second Nucleophilic Attack and Cyclization: The initially formed amino ester intermediate then undergoes a second, intramolecular SN2 reaction. The nitrogen atom, now part of the adipate backbone, attacks the remaining carbon-bromine bond, leading to the formation of the six-membered piperidine ring.
Stereochemical Considerations: The starting material, this compound, is an achiral compound with two stereocenters of opposite configuration (R,S). The double SN2 inversion of configuration at both stereocenters during the cyclization process is expected to result in the formation of a specific diastereomer of the piperidine product. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the nature of the reactants.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure reproducibility and success.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥98% | Commercially Available | 869-10-3 |
| N-methylallylamine | ≥98% | Commercially Available | 627-37-2 |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | 75-05-8 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Commercially Available | 584-08-7 |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | 60-29-7 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Prepared in-house | 144-55-8 |
| Brine (Saturated NaCl) | Aqueous Solution | Prepared in-house | 7647-14-5 |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | 7487-88-9 |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions
-
This compound: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-methylallylamine: This is a flammable, toxic, and corrosive liquid. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Acetonitrile: This is a flammable and toxic solvent. Handle in a fume hood.
-
All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of diethyl 1-allyl-1-methylpiperidine-2,5-dicarboxylate.
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (3.60 g, 10.0 mmol).
-
Add anhydrous acetonitrile (50 mL) to the flask and stir to dissolve the solid.
-
Add anhydrous powdered potassium carbonate (4.15 g, 30.0 mmol) to the solution. This acts as a base to neutralize the HBr formed during the reaction.
-
Finally, add N-methylallylamine (0.85 g, 12.0 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
-
Work-up Procedure:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the potassium salts.
-
Rinse the flask and the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting residue in diethyl ether (50 mL).
-
Transfer the ethereal solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any remaining acidic impurities.
-
Wash the organic layer with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield diethyl 1-allyl-1-methylpiperidine-2,5-dicarboxylate as an oil.
-
Characterize the final product by spectroscopic methods:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the ethyl ester groups (triplet and quartet), the allyl group (multiplets for the vinyl protons and a doublet for the methylene protons), the N-methyl group (singlet), and the piperidine ring protons (multiplets).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the ester carbonyls, the carbons of the ethyl and allyl groups, the N-methyl carbon, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.
-
-
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| This compound | 360.04 | 10.0 | 3.60 g | 1.0 |
| N-methylallylamine | 71.12 | 12.0 | 0.85 g (1.15 mL) | 1.2 |
| Potassium Carbonate | 138.21 | 30.0 | 4.15 g | 3.0 |
| Acetonitrile | 41.05 | - | 50 mL | - |
| Diethyl 1-allyl-1-methylpiperidine-2,5-dicarboxylate | 269.35 | - | Expected Yield: ~70-80% | - |
Conclusion
This protocol provides a comprehensive guide for the synthesis of diethyl 1-allyl-1-methylpiperidine-2,5-dicarboxylate. By carefully following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this versatile piperidine derivative. The successful execution of this reaction opens avenues for the development of novel compounds with potential applications in drug discovery and materials science. The principles and techniques described herein are broadly applicable to the synthesis of other substituted heterocyclic systems.
References
-
O'Neill, B. T., & Watson, H. A., Jr. (1992). Process for the preparation of meso 2,5-dihaloadipates. European Patent Office. EP 0303382 B1. [Link]
-
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135-141. [Link]
-
Chemistry LibreTexts. (2021, June 10). Stereochemistry in Nucleophilic Substitution. [Link]
-
PubChem. N-Methylallylamine. National Center for Biotechnology Information. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]
-
Organic Chemistry Portal. Piperidine Synthesis. [Link]
-
MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(15), 5729. [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
-
Ivanenkov, Y. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1853. [Link]
Sources
Application Note: Synthesis of Telechelic Poly(n-butyl acrylate) via Atom Transfer Radical Polymerization Using a Difunctional Initiator
Abstract
This application note provides a comprehensive protocol for the controlled polymerization of n-butyl acrylate (nBA) utilizing diethyl meso-2,5-dibromoadipate as a difunctional initiator via Atom Transfer Radical Polymerization (ATRP). The use of a difunctional initiator allows for the synthesis of telechelic polymers, which are macromolecules with functional groups at both chain ends. These polymers are valuable precursors for the creation of more complex architectures such as block copolymers and polymer networks. This guide details the mechanistic principles, experimental setup, a step-by-step polymerization protocol, and methods for polymer characterization.
Introduction
Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and diverse architectures.[1] A key feature of ATRP is the dynamic equilibrium between active and dormant species, which is mediated by a transition metal complex, typically copper-based.[1] The choice of initiator is crucial as it determines the polymer chain's end groups.[1] Difunctional initiators, such as this compound, are particularly useful for creating polymers with reactive functionalities at both ends of the chain (telechelic polymers).[2]
Poly(n-butyl acrylate) (PnBA) is a commercially significant polymer due to its low glass transition temperature and adhesive properties. The ability to synthesize well-defined PnBA with specific end-group functionalities opens up possibilities for its application in advanced materials, such as thermoplastic elastomers and drug delivery systems. This protocol focuses on the use of this compound to produce α,ω-dibromo poly(n-butyl acrylate), a versatile macroinitiator for further chain extension or modification.[3]
Mechanistic Rationale: The Role of a Difunctional Initiator in ATRP
The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br2). This process is illustrated in the diagram below.
Figure 2: Synthesis of a telechelic polymer using a difunctional initiator.
Experimental Protocol
This protocol outlines the synthesis of poly(n-butyl acrylate) using this compound as the initiator and a nickel-based catalyst system.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| n-Butyl acrylate (nBA) | Sigma-Aldrich | ≥99% | Inhibitor should be removed before use. |
| This compound | Sigma-Aldrich | 98% | |
| Nickel(II) bromide (NiBr2) | Sigma-Aldrich | 98% | |
| Triphenylphosphine (PPh3) | Sigma-Aldrich | 99% | |
| Anisole (solvent) | Sigma-Aldrich | 99.7% | Anhydrous |
| Tetrahydrofuran (THF) | Sigma-Aldrich | ≥99.9% | For polymer characterization. |
| Methanol | Sigma-Aldrich | ≥99.8% | For polymer precipitation. |
Equipment
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Schlenk line for inert gas (Argon or Nitrogen) manipulation
-
Syringes for liquid transfer
-
Cannula for solvent transfer
-
Rotary evaporator
-
Size Exclusion Chromatography (SEC/GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Reagent Preparation
Purification of n-Butyl Acrylate: To remove the inhibitor (hydroquinone monomethyl ether), pass the n-butyl acrylate through a column of basic alumina. [4]Alternatively, wash the monomer with a 5% aqueous NaOH solution followed by distilled water, dry over anhydrous MgSO4, and distill under reduced pressure. [5]Store the purified monomer under an inert atmosphere at low temperature.
Polymerization Procedure
The following procedure is for a target degree of polymerization (DP) of 100, which corresponds to a theoretical molecular weight (Mn) of approximately 12,800 g/mol for the PnBA segments.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add NiBr2 (0.0219 g, 0.1 mmol) and PPh3 (0.0525 g, 0.2 mmol).
-
Reaction Setup: To the flask containing the catalyst, add anisole (10 mL) via a degassed syringe. Stir the mixture until the catalyst dissolves.
-
Addition of Monomer and Initiator: Add the purified and degassed n-butyl acrylate (12.82 g, 100 mmol) to the reaction flask. Subsequently, add a stock solution of this compound (0.360 g, 1 mmol) in anisole (2 mL) to initiate the polymerization.
-
Reaction Conditions: Immerse the Schlenk flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and polydispersity by SEC.
-
Termination and Purification: After the desired conversion is reached (typically 4-6 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the catalyst. Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol. Decant the methanol and dry the polymer under vacuum at room temperature until a constant weight is achieved.
Characterization of the Resulting Polymer
¹H NMR Spectroscopy: The structure of the resulting poly(n-butyl acrylate) can be confirmed by ¹H NMR. The characteristic signals include:
-
4.05 ppm (t): -OCH₂- protons of the butyl group.
-
2.25 ppm (br): -CH- proton of the polymer backbone.
-
1.90-1.30 ppm (br m): -CH₂- protons of the polymer backbone and the butyl group.
-
0.95 ppm (t): -CH₃ protons of the butyl group.
Monomer conversion can be calculated by comparing the integration of the vinyl protons of the monomer (around 5.8-6.4 ppm) with the polymer backbone protons.
Size Exclusion Chromatography (SEC): SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful controlled polymerization should yield a polymer with a narrow and symmetrical molecular weight distribution (PDI < 1.3). [6]The experimental Mn should be close to the theoretical value calculated using the following equation:
Mn (theoretical) = ([Monomer] / [Initiator]) * Conversion * MW_monomer + MW_initiator
Troubleshooting and Key Considerations
-
Oxygen Sensitivity: ATRP is highly sensitive to oxygen, which can deactivate the catalyst. Ensure all reagents and solvents are thoroughly deoxygenated and the reaction is performed under a strict inert atmosphere.
-
Initiator Purity: The purity of the initiator is critical for achieving a controlled polymerization. Impurities can lead to side reactions and a loss of control over the molecular weight.
-
Catalyst Solubility: The catalyst complex must be soluble in the reaction medium to ensure a homogeneous polymerization and good control. The choice of ligand and solvent is important for catalyst solubility. [6]* High Polydispersity: A high PDI can result from a number of factors, including the presence of impurities, a low concentration of the deactivator (Cu(II) species), or termination reactions. Adding a small amount of the deactivator at the beginning of the reaction can sometimes improve control.
Conclusion
This application note provides a detailed protocol for the synthesis of telechelic poly(n-butyl acrylate) using this compound as a difunctional initiator in an ATRP system. The resulting α,ω-dibromo PnBA is a valuable macroinitiator for the synthesis of more complex polymer architectures. By carefully controlling the reaction parameters, researchers can achieve well-defined polymers with predictable molecular weights and narrow polydispersities, enabling the development of advanced materials for a variety of applications.
References
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]
-
Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039-4047. [Link]
-
Matyjaszewski Polymer Group. Use of functional ATRP initiators. Carnegie Mellon University. [Link]
-
Matyjaszewski Polymer Group. Acrylates. Carnegie Mellon University. [Link]
-
Ashford, E. J., Naldi, V., O'Dell, R., Billingham, N. C., & Armes, S. P. (1999). First example of the atom transfer radical polymerization of an acidic monomer: direct synthesis of methacrylic acid copolymers in aqueous media. Chemical Communications, (14), 1285-1286. [Link]
-
Polymer Source, Inc. Poly(n-butyl acrylate) Sample #: P8165-nBuA. [Link]
-
Lages, M., Gil, N., Galanopoulo, P., D'Agosto, F., Lansalot, M., & Nicolas, J. (2022). Degradable Vinyl Polymer Nanoparticles/Latexes by Aqueous Nitroxide-Mediated Polymerization-Induced Self-Assembly. Preprint. [Link]
-
Haddleton, D. M., Perrier, S., & Bon, S. A. (2000). Investigation of the ATRP of n-butyl methacrylate using the Cu (I)/N, N, N′, N″, N″,-pentamethyldiethylenetriamine catalyst system. Macromolecules, 33(22), 8246-8251. [Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: A Detailed Protocol for the Synthesis of Diethyl 2,5-diazidoadipate
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of diethyl 2,5-diazidoadipate, a valuable building block in organic and medicinal chemistry. The synthesis is achieved through a high-yielding nucleophilic substitution reaction, converting the commercially available diethyl meso-2,5-dibromoadipate into the target diazide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, critical safety protocols for handling azide compounds, a step-by-step experimental procedure, and detailed methods for product characterization.
Introduction and Scientific Background
This compound is a versatile chemical intermediate frequently used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its stereospecific nature and two reactive bromine sites make it an ideal precursor for creating complex molecular architectures.[3] This protocol focuses on the conversion of this dibromide to diethyl 2,5-diazidoadipate.[4] The introduction of the azido functional groups provides a gateway to a rich variety of subsequent chemical transformations, including "click" chemistry, Staudinger reactions for amine synthesis, and the formation of nitrogen-containing heterocycles.
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The azide anion (N₃⁻), generated from sodium azide (NaN₃), is a potent nucleophile that displaces the bromide leaving groups from the this compound backbone.
Mechanism of Action: The SN2 Pathway
The reaction proceeds via a concerted, single-step SN2 mechanism.[5][6] Key aspects of this mechanism include:
-
Nucleophilic Attack: The azide ion attacks the electrophilic carbon atom bonded to the bromine. This attack occurs from the side opposite to the bromine atom (backside attack).[7]
-
Transition State: A transient, high-energy transition state is formed where the nucleophile (azide) and the leaving group (bromide) are both partially bonded to the carbon atom.
-
Inversion of Stereochemistry: A crucial consequence of the SN2 mechanism is the inversion of configuration at the chiral carbon center. As the azide group forms its bond, the molecule's geometry flips, akin to an umbrella inverting in the wind.
-
Solvent Choice: The reaction is best conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][8] These solvents effectively solvate the sodium cation (Na⁺) while leaving the azide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.
Critical Safety Protocols: Handling Azide Compounds
WARNING: Sodium azide and organic azides are hazardous materials that demand strict adherence to safety protocols.
-
High Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[9][10][11] It functions by inhibiting cytochrome oxidase, similar to cyanide. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[11]
-
Explosion Hazard:
-
Sodium azide reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[12] NEVER use metal spatulas to handle solid sodium azide. Use ceramic, Teflon, or plastic spatulas.[12]
-
Contact with acids causes the rapid formation of hydrazoic acid (HN₃), a highly toxic and explosive gas.[9][10] Store sodium azide away from all acids.[10][11]
-
-
Product Instability: The resulting diethyl 2,5-diazidoadipate, while generally more stable than smaller organic azides, should be treated as potentially explosive. It should be stored in a cool, dark place and protected from shock, friction, and heat.[9][12]
-
Waste Disposal: Azide-containing waste is hazardous. DO NOT pour any azide-containing solutions down the drain, as explosive metal azides can form in the plumbing.[12] All azide waste must be collected in a designated, clearly labeled waste container and disposed of through an approved environmental health and safety program.
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) |
| This compound | 869-10-3 | 360.05 |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 |
| Brine (Saturated NaCl solution) | N/A | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, separatory funnel, rotary evaporator, standard laboratory glassware, silica gel for column chromatography.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (3.60 g, 10.0 mmol) in 40 mL of anhydrous dimethylformamide (DMF). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Azide: To the stirred solution, carefully add sodium azide (1.43 g, 22.0 mmol, 2.2 equivalents). Causality: A slight excess of the nucleophile (2.2 equivalents) is used to ensure the reaction goes to completion by driving the equilibrium towards the product, compensating for any potential impurities or side reactions.
-
Reaction Conditions: Gently heat the reaction mixture to 50-60 °C using a heating mantle. Maintain this temperature and continue stirring for 12-18 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Causality: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (NaBr, excess NaN₃) and DMF remain in the aqueous layer.
-
-
Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layer with deionized water (2 x 50 mL) to remove residual DMF, followed by one wash with brine (50 mL) to facilitate phase separation.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by flash column chromatography on silica gel.[13] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% EtOAc) to isolate the pure diethyl 2,5-diazidoadipate.
-
Visualization of Workflow and Reaction
Reaction Scheme
Caption: Overall SN2 reaction for the synthesis.
Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (869-10-3) at Nordmann - nordmann.global [nordmann.global]
- 3. data.epo.org [data.epo.org]
- 4. 2,5-二溴己二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]
- 7. brainly.com [brainly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl meso-2,5-dibromoadipate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of diethyl meso-2,5-dibromoadipate. This guide is designed for researchers and drug development professionals who are working with this critical intermediate and require a high degree of purity. This compound serves as a versatile building block in the synthesis of various pharmaceuticals and specialty polymers.[1][2] Achieving high purity is paramount, as the presence of its diastereomeric counterpart, the racemic (d/l) mixture, can significantly impact the stereochemical outcome and efficacy of subsequent reactions.
This document moves beyond simple protocols to provide in-depth troubleshooting and answers to frequently encountered challenges during recrystallization. Our approach is grounded in the fundamental principles of crystallization to empower you to not only solve problems but also understand their root causes.
Troubleshooting Guide
This section addresses specific issues that can arise during the recrystallization of this compound. Each answer provides a mechanistic explanation and a clear, actionable solution.
Question 1: My compound formed liquid droplets instead of solid crystals upon cooling. What is "oiling out" and how can I prevent it?
Answer:
You have encountered a common and frustrating phenomenon in crystallization known as "oiling out." This occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[3] This is particularly problematic because the oil droplets are often an impure amalgam of your compound, solvent, and any impurities, which can solidify into an amorphous glass upon further cooling, defeating the purpose of purification.[4]
Causality: The primary reason for oiling out is that the temperature of the solution at the point of saturation is higher than the melting point of the solute.[5] this compound has a relatively low melting point (approx. 64-68 °C), making it susceptible to this issue.[1][6] If your hot, saturated solution begins to crash out of solution at a temperature above this range, it will do so as a liquid. Other contributing factors include excessively high solute concentration and cooling the solution too rapidly.[3]
Solutions:
-
Re-heat and Dilute: Place your flask back on the heat source and re-dissolve the oil. Add a small amount of additional hot solvent (e.g., 10-20% more volume). This increases the total volume, lowering the saturation temperature of the solution and ensuring that crystallization begins at a temperature below the compound's melting point.[4]
-
Ensure Slow Cooling: Rapid cooling is a major cause of oiling out. Once your compound is fully dissolved, remove the flask from the heat, cover it to prevent rapid solvent evaporation, and allow it to cool slowly to room temperature on an insulated surface (like a cork ring or a folded towel) before moving it to an ice bath.[4][5] This provides a larger window for orderly crystal lattice formation.
-
Induce Crystallization at a Lower Temperature: If slow cooling alone is insufficient, try inducing crystallization once the solution has cooled significantly (e.g., to 50-55 °C). This can be done by scratching the inside of the flask with a glass rod at the meniscus or by adding a single, pure seed crystal of your product.
-
Solvent System Modification: If the problem persists, the boiling point of your solvent may be too high. While ethanol (b.p. 78 °C) is often used successfully, you might consider a mixed solvent system with a lower overall boiling point, or a different solvent altogether, provided it meets the solubility criteria.[6][7]
Question 2: I experienced a very low recovery of my purified product. What went wrong?
Answer:
A low yield is a common issue that can typically be traced back to one of several experimental parameters. The goal of recrystallization is a balance between purity and recovery; an overly aggressive purification can lead to excessive product loss.
Causality: The most frequent cause of low yield is using an excessive amount of recrystallization solvent.[4] According to solubility principles, even at low temperatures, some of your compound will remain dissolved in the mother liquor. The more solvent you use, the more product will be lost. Other causes include premature crystallization during a hot filtration step or incomplete precipitation during the cooling phase.
Solutions:
-
Use the Minimum Amount of Hot Solvent: The guiding principle is to dissolve the solute in the minimum amount of boiling solvent necessary to achieve a saturated solution.[8] If you find you've added too much, you can carefully evaporate some of the solvent by gently boiling the solution in the fume hood to re-establish saturation.[4]
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath or in a drying oven) to prevent the product from crystallizing on the filter paper or in the funnel stem.
-
Maximize Cooling Time: Ensure you are allowing sufficient time at a low temperature (e.g., in an ice-water bath) for the crystallization process to complete. A period of 20-30 minutes is typically recommended after the flask has first reached room temperature.
-
Analyze the Mother Liquor: If significant product loss is suspected, you can concentrate the mother liquor (the leftover liquid after filtration) by about half and cool it again to obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first.[6]
Question 3: My solution has been cooling for a long time, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated. This is essentially the opposite problem of low yield—either too much solvent was used, or the compound has a higher-than-expected solubility in the chosen solvent.
Causality: Supersaturation is the driving force for crystallization. If the concentration of the solute does not exceed its solubility limit at a given temperature, nucleation and crystal growth will not occur.
Solutions:
-
Induce Nucleation: Sometimes a supersaturated solution needs a "nudge" to begin crystallizing.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a nucleation site for crystal growth.
-
Seeding: Add a tiny amount of the pure solid (a "seed crystal") to the solution. This provides a pre-formed template onto which other molecules can deposit.
-
-
Reduce Solvent Volume: If induction methods fail, your solution is likely unsaturated. Return the flask to the heat source and boil away a portion of the solvent (e.g., 25-30% of the volume) to increase the solute concentration. Then, repeat the slow cooling process.[4]
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try carefully adding a miscible "anti-solvent"—a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until it just begins to turn cloudy (the cloud point), then gently warm until the solution is clear again and allow it to cool slowly. For this compound dissolved in ethanol or ethyl acetate, a non-polar solvent like hexane can serve as an anti-solvent.[9]
Question 4: I recovered crystals, but the melting point is still low and broad, indicating impurities. Why wasn't the recrystallization effective?
Answer:
Obtaining a poor melting point post-recrystallization suggests that impurities were incorporated into the crystal lattice or the crystals were not washed properly. The primary impurity in this case is often the racemic diastereomer, which can co-crystallize if conditions are not optimal.
Causality:
-
Rapid Crystallization: If the solution is cooled too quickly, impurities (including the racemic diastereomer) do not have time to return to the solution and can become trapped within the rapidly forming crystal lattice.[4] This is a kinetic, not a thermodynamic, outcome.
-
Ineffective Washing: After filtering the crystals, the surfaces are coated with the impurity-rich mother liquor. If this is not washed away, the impurities will remain with the final product upon drying.
-
Inappropriate Solvent: The chosen solvent may not provide a sufficient solubility difference between the desired meso compound and its impurities at low temperatures.
Solutions:
-
Repeat the Recrystallization: The most straightforward solution is to perform a second recrystallization, paying very close attention to using the minimum amount of hot solvent and ensuring the cooling process is very slow.
-
Proper Washing Technique: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. It is crucial that the solvent is cold to avoid dissolving a significant portion of your purified product.
-
Re-evaluate Your Solvent System: The successful separation of the meso from the racemic diastereomer relies on the lower solubility of the meso form in the chosen solvent.[6] Ethanol is reported to be effective.[6] If you suspect co-crystallization is a major issue, you may need to screen other solvents or mixed-solvent systems to maximize this solubility differential.
Frequently Asked Questions (FAQs)
Question 1: What is the best solvent for recrystallizing this compound?
Answer: Based on both empirical data from synthesis patents and general chemical principles, ethanol is an excellent first choice.[6] The key to a good recrystallization solvent is that the compound of interest should be highly soluble at high temperatures and poorly soluble at low temperatures.[8]
-
Why Ethanol Works: this compound exhibits this required solubility profile in ethanol. Furthermore, ethanol's boiling point (78 °C) is just above the compound's melting point (~64-68 °C), which allows the compound to fully dissolve but necessitates the careful, slow cooling described in the troubleshooting section to prevent oiling out.[1][6]
-
Alternative Solvents: Since the target molecule is a diester, other polar aprotic solvents could be effective. A rule of thumb is that solvents with functional groups similar to the solute often work well.[10] Therefore, ethyl acetate could be a viable alternative. Mixed solvent systems, such as hexane/ethyl acetate or hexane/acetone, are also powerful options for fine-tuning the polarity and solubility characteristics.[9]
Question 2: Why is slow cooling so important for separating the meso diastereomer from the racemic mixture?
Answer: Slow cooling is critical because crystallization is a process of equilibrium. The formation of a pure crystal is a thermodynamically favored process, but it requires time. Molecules of the correct geometry (the meso form) must find and align with the growing crystal lattice.
When a solution is cooled slowly, you provide the necessary time for this selective process to occur. The less soluble meso compound will preferentially crystallize, while the more soluble racemic diastereomer will remain in the mother liquor. If cooling is too rapid, the system is "kinetically trapped." The concentration of both diastereomers increases so quickly that they precipitate together, leading to an impure product.
Question 3: What are the expected properties of the purified product?
Answer: After successful recrystallization and drying, you should obtain a product with the following characteristics. A sharp melting point within the specified range is a key indicator of high purity.
Table 1: Physical Properties of Pure this compound
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder | [1][11] |
| Melting Point | 64 - 68 °C | [1] |
| Molecular Formula | C₁₀H₁₆Br₂O₄ | [1] |
| Molecular Weight | 360.04 g/mol | [1] |
| CAS Number | 869-10-3 |[1] |
Question 4: Can I reuse the mother liquor to recover more product?
Answer: Yes, it is possible to recover a "second crop" of crystals from the mother liquor, which contains the dissolved product from the first filtration. This is a common practice to improve overall yield.[6] To do this, transfer the mother liquor to a clean flask and reduce its volume by boiling off a significant portion of the solvent (typically 50-70%). This will concentrate the remaining solute, allowing a second batch of crystals to form upon slow cooling.
However, it is crucial to understand that this second crop will be less pure than the first. The mother liquor is enriched with the soluble impurities (including the racemic diastereomer) that you successfully removed in the first step. Therefore, the second crop should always be collected and analyzed separately from the first.
Standard Recrystallization Protocol from Ethanol
This protocol is a self-validating system designed for the purification of crude this compound containing diastereomeric and other process impurities.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (at least two)
-
Heat source (hot plate or steam bath)
-
Buchner funnel, filter flask, and filter paper
-
Ice-water bath
Procedure:
-
Solvent Preparation: Place an amount of ethanol roughly 10-20 times the mass of your crude solid into a clean Erlenmeyer flask. Add a boiling chip and heat it to a gentle boil on the heat source.
-
Dissolution: Place the crude this compound into a separate, larger Erlenmeyer flask. Add a small portion of the hot ethanol to the crude solid—just enough to cover it. Swirl the flask and bring the mixture to a boil on the heat source.[12]
-
Achieve Saturation: Continue adding the hot ethanol in small portions to the boiling mixture. Allow the solution to return to a boil after each addition. Stop adding solvent as soon as all the solid has just dissolved. At this point, you have a saturated solution.
-
(Optional) Hot Filtration: If you observe any insoluble impurities (e.g., dust, particulates), you must perform a hot filtration at this stage. Pre-heat a clean flask and a glass funnel to prevent premature crystallization. Quickly pour the hot solution through a fluted piece of filter paper into the clean, hot flask.
-
Slow Cooling: Remove the flask containing the clear, saturated solution from the heat. Cover it with a watch glass and place it on an insulated surface (e.g., a cork ring). Allow it to cool undisturbed to room temperature. You should observe the slow formation of well-defined crystals. Rushing this step is the most common cause of impurity inclusion.[8]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20 minutes to maximize precipitation and minimize the amount of product lost to the mother liquor.
-
Isolation: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol. Isolate the crystals by vacuum filtration.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to rinse away the impurity-rich mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the purified solid to a watch glass and let it air dry completely. For final drying, a vacuum oven at a low temperature (e.g., 30-40 °C) can be used.[6]
-
Analysis: Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.
Visual Workflow
The following diagram outlines the decision-making process for troubleshooting the "oiling out" phenomenon, a critical challenge in this purification.
Caption: Troubleshooting workflow for "oiling out".
References
-
Title: Process for the preparation of meso 2,5-dihaloadipates - EP 0303382 B1 Source: European Patent Office URL: [Link]
- Title: Process for the preparation of meso 2,5-dihaloadipates - US4736059A Source: Google Patents URL
-
Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]
-
Title: Methods for converting cysteine to dehydroalanine on peptides and proteins Source: University of Oxford URL: [Link]
-
Title: Tips & Tricks: Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]
-
Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Finding the best solvent for recrystallisation student sheet Source: Royal Society of Chemistry URL: [Link]
-
Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education URL: [Link]
-
Title: Recrystallization (help meeeeee) Source: Reddit URL: [Link]
-
Title: 3.3C: Determining Which Solvent to Use Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5-二溴己二酸二乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. US4736059A - Process for the preparation of meso 2,5-dihaloadipates - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. This compound (869-10-3) at Nordmann - nordmann.global [nordmann.global]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Diethyl meso-2,5-dibromoadipate
Welcome to the technical support guide for the synthesis of Diethyl meso-2,5-dibromoadipate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while established, presents several challenges related to yield, purity, and stereocontrol. This guide offers practical, experience-based solutions to navigate these common issues. This compound is a valuable intermediate in the synthesis of various biologically active molecules and specialty chemicals.[1][2]
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is analyzed to identify its root cause, followed by a detailed, actionable solution.
Issue 1: The final yield of crystalline meso-product is significantly lower than expected (<40%).
Question: My synthesis resulted in a low yield of the desired white crystalline solid. The crude product was an oil, and I lost most of it during purification. What went wrong?
Answer: Low yield is the most common challenge and typically points to one of three areas: incomplete reaction, formation of undesired side-products, or, most critically, poor stereocontrol leading to a mixture of diastereomers that is difficult to crystallize.
Possible Causes & Solutions
-
Cause A: Incomplete Bromination. The reaction may not have gone to completion, leaving unreacted diethyl adipate or mono-brominated intermediates in the crude mixture.
-
Solution: Ensure the stoichiometry of bromine is adequate. While a 2:1 molar ratio of Br₂ to diethyl adipate is theoretical, a slight excess of bromine (e.g., 2.1 equivalents) can drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.[3]
-
-
Cause B: Over-bromination. Excessive bromine or elevated temperatures can lead to the formation of tri- or tetra-brominated byproducts, which complicate purification and reduce the yield of the target compound.
-
Solution: The controlled, dropwise addition of bromine is paramount. The reaction is exothermic, and maintaining a low and stable temperature (typically with an ice-water bath) is crucial. A rapid addition can cause temperature spikes that favor side reactions.
-
-
Cause C: Poor Stereocontrol & Impure Isomeric Mixture. This is often the primary reason for low yields of the meso isomer. The bromination produces a mixture of the meso (2R, 5S) and the racemic dl (2R, 5R and 2S, 5S) diastereomers. The desired meso compound is a crystalline solid at room temperature (m.p. 64-66°C), while the dl pair is often an oil, making the mixture difficult or impossible to crystallize directly.[3]
-
Solution 1: Acid-Catalyzed Epimerization. A key strategy for improving the yield of the meso isomer is to leverage an acid-catalyzed equilibrium between the meso and racemic forms.[3][4] By allowing the crude reaction mixture to stand in the presence of the acidic environment (HBr formed in situ), the racemic diester can epimerize to the thermodynamically more stable meso form. As the meso product crystallizes out of the solution, it drives the equilibrium towards its formation (Le Châtelier's principle), significantly increasing the overall yield.[3][4] Some protocols report letting the mixture stand for several days to maximize this effect.[3]
-
Solution 2: Fractional Crystallization. If you have an oily mixture, you can attempt fractional crystallization. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethanol) and cool it slowly. The meso isomer should crystallize first. Multiple recrystallization steps may be necessary to achieve high purity.[3]
-
Issue 2: The reaction is violent and difficult to control, with significant fuming.
Question: When I added the bromine, the reaction became very hot and produced a large amount of HBr gas, making it unsafe. How can I prevent this?
Answer: This indicates an uncontrolled exothermic reaction. The reaction between red phosphorus and bromine to form PBr₃ (the catalyst) and the subsequent bromination are both highly exothermic.
Possible Causes & Solutions
-
Cause A: Rapid Reagent Addition. Adding the bromine too quickly is the most common cause of a runaway reaction.
-
Solution: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of bromine. This allows for precise control over the reaction rate. Throughout the addition, the flask must be immersed in an ice-water or ice-salt bath to dissipate the heat generated.
-
-
Cause B: Insufficient Cooling. An inadequate cooling bath cannot absorb the heat generated by the reaction.
-
Cause C: Inadequate Ventilation. HBr is a corrosive gas produced during the reaction.
-
Solution: This entire procedure must be performed in a certified chemical fume hood. A gas trap (scrubber) containing a sodium hydroxide solution should be connected to the condenser outlet to neutralize the HBr gas before it is vented.
-
Issue 3: The final product is an oil or a sticky solid that won't crystallize, even after cooling.
Question: My crude product is a persistent yellow oil. I've tried cooling it, scratching the flask, and seeding, but it refuses to solidify. What should I do?
Answer: A persistent oil is a strong indicator that your product is an impure mixture of meso and dl diastereomers. The dl isomer acts as a significant impurity, depressing the melting point and inhibiting the crystallization of the meso solid.
Troubleshooting Workflow for Oily Product
Caption: Troubleshooting workflow for an oily product.
Detailed Steps
-
Confirm Product Formation: Before extensive purification, run a quick ¹H NMR or TLC to confirm that the desired dibrominated product is the major component and not unreacted starting material.
-
Attempt Epimerization/Crystallization: As mentioned in Issue 1, the most effective method is to encourage the conversion of the dl form to the meso form. Dissolve the oil in a solvent like ethanol, ensure it is slightly acidic (from residual HBr or by adding a catalytic amount of acid), and let it stand at room temperature for 1-3 days.[3] Cooling slowly afterward may induce crystallization.
-
Column Chromatography: If crystallization fails, column chromatography is the next logical step. Use a silica gel stationary phase with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) to separate the diastereomers. The different polarities of the meso and dl isomers should allow for their separation.
-
Recrystallization: Combine the pure fractions containing the meso isomer (identified by TLC), remove the solvent under reduced pressure, and recrystallize the resulting solid from a minimal amount of hot ethanol or methanol.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: This reaction is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction .[5][6][7] The classical HVZ reaction involves the alpha-bromination of a carboxylic acid. In this synthesis, the process is adapted for a diester. The key steps are:
-
Catalyst Formation: Red phosphorus reacts with bromine (Br₂) to form phosphorus tribromide (PBr₃) in situ.
-
Acyl Bromide Formation: PBr₃ reacts with the ester's carbonyl group (though less readily than with a carboxylic acid), or more likely, with trace amounts of adipic acid or moisture, to form an acyl bromide intermediate. This is the rate-limiting and crucial step.[5][8]
-
Enolization: The acyl bromide readily tautomerizes to its enol form. This enolization is catalyzed by the HBr generated during the reaction.[7][9]
-
α-Bromination: The electron-rich enol acts as a nucleophile and attacks a molecule of Br₂, adding a bromine atom to the alpha-carbon and regenerating HBr.
-
Repeat: The process repeats at the second alpha-carbon on the other side of the molecule to yield the 2,5-dibrominated product.
Caption: Simplified Hell-Volhard-Zelinsky reaction pathway.
Q2: Why is red phosphorus used instead of adding PBr₃ directly?
A2: While PBr₃ can be used directly, generating it in situ from red phosphorus and bromine is common for several reasons. It avoids the need to store and handle the highly corrosive and moisture-sensitive PBr₃. The reaction of red phosphorus with bromine is vigorous and helps to initiate the subsequent bromination. Using red phosphorus ensures that the catalytic species is generated continuously throughout the bromine addition.[7][8]
Q3: How can I definitively confirm the stereochemistry of my final product as meso?
A3: There are two primary methods:
-
Melting Point: The most straightforward method. The pure this compound has a sharp, reported melting point of 64-66°C .[3] A broad melting range or a depressed melting point indicates the presence of impurities, most likely the dl diastereomer.
-
NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between the diastereomers. Due to the plane of symmetry in the meso isomer, its NMR spectrum is simpler than that of the dl isomers. For the meso isomer, the two chiral carbons (C2 and C5) are chemically equivalent, as are the two ethyl ester groups. This results in a reduced number of signals compared to the asymmetric dl isomers.
Q4: What are the critical safety precautions for this synthesis?
A4: This synthesis involves several hazardous materials and requires strict safety protocols.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle liquid bromine in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, splash goggles, and a lab coat. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care.
-
Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The apparatus must be equipped with a gas trap to neutralize the HBr.
-
Exothermic Reaction: The reaction can generate significant heat. Proper cooling and controlled reagent addition are essential to prevent a runaway reaction.
Summary of Optimized Reaction Conditions
The table below summarizes typical parameters for optimizing the yield of the meso-isomer.
| Parameter | Recommended Condition | Rationale |
| Reagents | Diethyl Adipate, Red Phosphorus, Bromine | Standard Hell-Volhard-Zelinsky reagents. |
| Stoichiometry | ~1.1 eq. Red P, ~2.1 eq. Br₂ per eq. of diester | Slight excess ensures the reaction goes to completion. |
| Temperature | 0-10°C during Br₂ addition; then 75-85°C | Low temp for controlled addition; heating to complete reaction.[3] |
| Addition Rate | Slow, dropwise addition of Br₂ over >45 min | Prevents dangerous exothermic runaway and side reactions.[3] |
| Workup | Quench with NaHSO₃/H₂O, extract with ether/EtOAc | Removes excess bromine and separates the organic product. |
| Purification | Acid-catalyzed epimerization followed by crystallization | Maximizes the yield of the desired meso diastereomer.[3][4] |
References
- O'Neill, B. T., & Watson, H. A., Jr. (1988). Process for the preparation of meso 2,5-dihaloadipates. U.S.
-
Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]
-
O'Neill, B. T., & Watson, H. A., Jr. (1992). Process for the preparation of meso 2,5-dihaloadipates. European Patent No. EP 0 303 382 B1. [Link]
-
Sato, K., et al. (1998). A "green" route to adipic acid: direct oxidation of cyclohexenes with 30 percent hydrogen peroxide. Science, 281(5383), 1646-1647. [Link]
-
Ashenhurst, J. (2024). The Hell-Volhard-Zelinsky Reaction. Master Organic Chemistry. [Link]
-
Falk, A., et al. (2019). Direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes. Science, 366(6472), 1518-1523. [Link]
-
Chem-Impex International. This compound Product Page. [Link]
-
JoVE. α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]
-
The Organic Chemistry Tutor. (2018). The Hell-Volhard-Zelinsky Reaction. YouTube. [Link]
-
Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (869-10-3) at Nordmann - nordmann.global [nordmann.global]
- 3. US4736059A - Process for the preparation of meso 2,5-dihaloadipates - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Diastereoselectivity in Reactions of Diethyl meso-2,5-dibromoadipate
Welcome to the technical support center for chemists, researchers, and drug development professionals working with Diethyl meso-2,5-dibromoadipate. As a versatile precursor, its reactions are fundamental to synthesizing a range of valuable molecules, from peptidomimetics to specialty polymers.[1][2] However, controlling the stereochemical outcome of these reactions is a common and critical challenge.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. My goal as your Senior Application Scientist is to empower you to move beyond simply following a procedure and instead make informed, causality-driven decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the stereochemical nature of the starting material, this compound?
A1: this compound is an achiral molecule despite possessing two stereocenters (at C2 and C5). This is because it has an internal plane of symmetry that makes the molecule superimposable on its mirror image.[3] The "meso" designation is critical; it means that while the individual stereocenters are chiral (one is R, the other is S), the molecule as a whole is not optically active.[3] Understanding this is the first step to predicting the stereochemistry of your products.
Q2: What is the dominant reaction mechanism, and how does it influence the stereochemical outcome?
A2: The reactions at the C2 and C5 positions, where the bromine atoms are attached, are typically bimolecular nucleophilic substitution (SN2) reactions.[1][4] The SN2 mechanism is stereospecific and proceeds with a "backside attack," meaning the nucleophile approaches the carbon atom from the side opposite the leaving group (the bromide ion).[4][5] This attack forces an inversion of configuration at the stereocenter, similar to an umbrella flipping inside out in the wind.[6]
When a meso compound undergoes a double SN2 reaction with an external nucleophile, the inversion at both centers leads to the formation of a racemic mixture of chiral products (a 1:1 mixture of enantiomers). The challenge, and the focus of this guide, is controlling the relative stereochemistry between the two newly formed centers to favor one diastereomer (e.g., cis vs. trans, or syn vs. anti) over the other.
Q3: Why is controlling diastereoselectivity so important?
A3: In drug development and materials science, the three-dimensional arrangement of atoms dictates a molecule's function. Different diastereomers can have vastly different biological activities, physical properties, and toxicological profiles. For instance, the synthesis of unnatural dipeptides or other complex molecules requires precise stereochemical control to achieve the desired therapeutic effect.[7] Therefore, developing reactions that selectively produce a single diastereomer is crucial for efficacy, safety, and manufacturing efficiency.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The solutions are based on manipulating reaction parameters to influence the energy of the competing diastereomeric transition states.
Problem 1: My reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
This is a common outcome when the energy difference between the transition states leading to the two diastereomers is very small. To favor one product, you must create a larger energy gap between these pathways.
Causality & Solution Workflow:
Detailed Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most fundamental tool for improving selectivity. Reactions are often run at elevated temperatures to increase the rate, but this can provide enough thermal energy to overcome the small activation energy difference between the two diastereomeric transition states. By lowering the temperature, you favor the pathway with the lower activation energy, often leading to a significant improvement in the diastereomeric ratio (d.r.).[8]
-
Modify the Solvent: The solvent plays a critical role in stabilizing or destabilizing the transition state.[8][9]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are standard for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, leaving it "naked" and highly reactive.
-
Non-polar or Less Polar Solvents (Toluene, THF, Dichloromethane): Switching to a less polar solvent can amplify the steric effects of the nucleophile and the substrate. This can force a more ordered transition state, potentially favoring the anti (trans) diastereomer to minimize steric clash.[9]
-
-
Vary the Nucleophile:
-
Steric Bulk: Using a sterically demanding nucleophile will increase the preference for the anti or trans product. The bulky group will preferentially attack from the less hindered face and will orient itself to minimize interactions with the rest of the molecule in the transition state.
-
Chelating Nucleophiles: If applicable, using a nucleophile capable of chelation (e.g., a bidentate ligand) can lock the conformation of the substrate, leading to a highly ordered transition state and excellent diastereoselectivity.
-
Problem 2: The reaction is slow, and I'm getting significant amounts of elimination byproducts.
Low yields and the formation of alkenes are classic signs of competition from the E2 (bimolecular elimination) pathway. This is especially prevalent with secondary halides like this compound.
Causality & Solution Workflow:
Detailed Troubleshooting Steps:
-
Assess Nucleophile Basicity: Strong bases are often poor nucleophiles for secondary halides because they favor abstracting a proton (E2) over attacking the carbon center (SN2).
-
High-Risk Nucleophiles: Hydroxides (OH⁻), Alkoxides (RO⁻), Amides (R₂N⁻).
-
Good SN2 Nucleophiles (Weak Bases): Azide (N₃⁻), Halides (I⁻, Br⁻, Cl⁻), Cyanide (CN⁻), Phthalimide salts, Thiols (RS⁻).[1] If your protocol uses a strong base, investigate if a weaker, less basic alternative can be used.
-
-
Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature changes. If you are observing elimination, immediately reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Solvent Choice: Polar protic solvents (like ethanol or water) can stabilize the leaving group but can also solvate the nucleophile, reducing its reactivity and potentially favoring elimination. Stick with polar aprotic solvents like DMF or acetonitrile for these SN2 reactions.[10]
Problem 3: I am attempting an intramolecular cyclization to form a cis-disubstituted ring, but the trans isomer is the major product.
This is a common challenge in forming five- or six-membered rings, such as pyrrolidines or tetrahydrofurans. The stereochemical outcome is determined by the conformational energetics of the transition state during the ring-closing step.
Mechanistic Considerations:
The formation of a trans product is often kinetically favored because the transition state leading to it minimizes steric interactions. To form the cis product, the acyclic precursor must adopt a higher-energy, gauche-like conformation to allow for the intramolecular backside attack.
Strategies to Favor cis Products:
-
Template-Directed Synthesis: Use a metal cation or other Lewis acid that can coordinate to both the nucleophile and the ester carbonyls. This coordination can force the acyclic chain into the specific conformation required for cis cyclization.
-
Protecting Group Strategy: The choice of protecting groups on the nucleophile can influence the conformational bias of the acyclic precursor. Bulky protecting groups might favor a trans geometry, while smaller or more rigid groups could enable the necessary conformation for cis cyclization.[11]
-
Alternative Synthetic Routes: Often, the most reliable way to obtain a specific diastereomer is to change the overall strategy. For example, syntheses of cis-2,5-disubstituted pyrrolidines are often achieved starting from chiral precursors like pyroglutamic acid, which sets the stereochemistry from the beginning.[12][13]
Protocols & Data
Exemplary Protocol: Synthesis of Diethyl 2,5-diazidoadipate
This protocol describes a standard SN2 reaction on this compound. The azide ion is an excellent nucleophile and a weak base, minimizing the risk of elimination.[14]
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add sodium azide in one portion. Note: Sodium azide is highly toxic. Handle with extreme care in a fume hood.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 12-24 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, Diethyl 2,5-diazidoadipate, is a racemic mixture of the (2R, 5S) and (2S, 5R) enantiomers. It can be purified by column chromatography if necessary.
Table 1: Influence of Reaction Parameters on Diastereoselectivity
The following table summarizes expected trends based on established principles of stereoselective synthesis. The exact ratios are highly dependent on the specific substrate and nucleophile.
| Parameter | Condition 1 | Expected Outcome 1 | Condition 2 | Expected Outcome 2 | Rationale |
| Temperature | High Temp (e.g., 80°C) | Lower d.r. (e.g., 1.5:1) | Low Temp (e.g., 0°C) | Higher d.r. (e.g., >5:1) | Favors the kinetic product with the lowest activation energy barrier.[8] |
| Nucleophile | Small (e.g., NH₃) | Lower preference for trans | Bulky (e.g., (R)-α-methylbenzylamine) | High preference for trans | Steric hindrance in the transition state disfavors the cis (syn) arrangement.[7] |
| Solvent | Polar Protic (e.g., EtOH) | Slower SN2, risk of E2 | Polar Aprotic (e.g., DMF) | Faster SN2, favors substitution | Aprotic solvents do not solvate the nucleophile, increasing its reactivity.[10] |
| Cyclization | Uncatalyzed | Often favors trans product | Lewis Acid Catalyzed | Can favor cis product | A template effect can lock the conformation needed for cis ring closure. |
References
-
ResearchGate. Alternative pathways for adipic acid synthesis. Available at: [Link]
-
PubMed. Efficient synthesis of unnatural dipeptides based on cis-2,5-disubstituted pyrrolidine. Available at: [Link]
-
University of Oxford. Methods for converting cysteine to dehydroalanine on peptides and proteins. Available at: [Link]
-
Master Organic Chemistry. The SN2 Reaction Mechanism. Available at: [Link]
-
PubMed. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Available at: [Link]
-
Royal Society of Chemistry. Solvent effects on stereoselectivity: more than just an environment. Available at: [Link]
-
ResearchGate. Solvent effects on stereoselectivity: More than just an environment. Available at: [Link]
-
PubMed. Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. Available at: [Link]
-
Chemistry Steps. SN2 Stereochemistry. Available at: [Link]
-
Aalto University. Diastereoselective Synthesis of Substituted Chromenopyrrolidinones from Amino Acid-Derived Nitriles. Available at: [Link]
-
MDPI. Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles. Available at: [Link]
-
PubMed. Direct and Selective Synthesis of Adipic and Other Dicarboxylic Acids by Palladium-Catalyzed Carbonylation of Allylic Alcohols. Available at: [Link]
-
MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available at: [Link]
-
YouTube. Sn2 stereochemistry | Substitution and elimination reactions | Organic chemistry | Khan Academy. Available at: [Link]
-
OSTI.GOV. Solvent-enabled control of reactivity for liquid-phase reactions of biomass-derived compounds. Available at: [Link]
-
ResearchGate. cis-Selective synthesis of 2,5-disubstituted pyrrolidines. Available at: [Link]
-
Chemistry LibreTexts. 7.7: Stereochemistry of the SN2 Reaction. Available at: [Link]
-
OUCI. A DFT Study of Mechanism, Diastereoselectivity, and Solvent Effects on the 1,3-Dipolar Cycloaddition Reaction between N-Methyltrichloromethylnitrone and Maleimide Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Available at: [Link]
-
MDPI. Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Available at: [Link]
-
PMC - NIH. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. Available at: [Link]
-
ResearchGate. The structure and applications of adipic acid. Available at: [Link]
-
Royal Society of Chemistry. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Available at: [Link]
-
YouTube. Stereochemistry: Meso Compounds, Diastereomers. Available at: [Link]
-
PubMed. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. Available at: [Link]
-
Royal Society of Chemistry. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Available at: [Link]
-
PMC - NIH. Enzymatic Synthesis of Functional PEGylated Adipate Copolymers. Available at: [Link]
-
Royal Society of Chemistry. Controlling diastereoselectivity in the reactions of enantiomerically pure α-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. Available at: [Link]
-
PubMed. Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. Available at: [Link]
Sources
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Common impurities in Diethyl meso-2,5-dibromoadipate and their removal
Welcome to the technical support center for Diethyl meso-2,5-dibromoadipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your material for downstream applications.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Impurity Identification and Characterization
Question 1: What are the most common impurities I should expect in my crude this compound?
The synthesis of this compound via the bromination of adipoyl chloride followed by esterification predominantly yields a mixture of diastereomers: the desired meso compound and the racemic dl-diastereomer[1][2]. Beyond the diastereomeric impurity, other common process-related impurities can include:
-
Unreacted Starting Materials: Residual adipoyl chloride, bromine, and ethanol.
-
Mono-brominated Species: Diethyl 2-bromoadipate, arising from incomplete bromination.
-
Over-brominated Byproducts: Diethyl 2,2,5-tribromoadipate or other poly-brominated species, although typically in minor amounts under controlled conditions.
-
Elimination Byproducts: Formation of unsaturated diesters, such as diethyl 2-bromo-5,6-dehydroadipate, can occur, particularly if the reaction mixture is exposed to basic conditions or excessive heat.
-
Hydrolysis Products: The presence of water and acidic byproducts (HBr) can lead to the hydrolysis of the ester groups, forming the corresponding mono-ester or di-acid[3].
Question 2: How can I differentiate between the meso and dl-diastereomers using NMR spectroscopy?
1H NMR spectroscopy is a powerful tool for distinguishing between the meso and dl diastereomers of Diethyl 2,5-dibromoadipate due to their different molecular symmetries. The meso isomer possesses a plane of symmetry that makes the two chiral centers stereochemically equivalent on the NMR timescale, leading to a simpler spectrum. In contrast, the dl (racemic) pair lacks this symmetry, resulting in a more complex splitting pattern.
Purification and Impurity Removal
Question 3: My crude product is a mixture of meso and dl diastereomers. What is the most effective way to isolate the pure meso isomer?
The most common and effective method for separating the meso and dl diastereomers is fractional crystallization [2][6]. The meso isomer is typically less soluble than the dl pair in common organic solvents like ethanol, allowing for its selective precipitation.
Question 4: Can you provide a detailed protocol for the recrystallization of this compound?
Certainly. The following protocol is adapted from established procedures and is designed to selectively crystallize the meso isomer from a crude reaction mixture[6].
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude Diethyl 2,5-dibromoadipate to an Erlenmeyer flask. For every 1 gram of crude material, add approximately 2-3 mL of 2B ethanol.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Avoid boiling for extended periods to minimize the risk of decomposition.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The meso isomer should begin to crystallize as the solution cools. For optimal recovery, subsequently cool the flask in an ice-water bath for at least 30 minutes to an hour.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of cold ethanol (10-15°C) to remove residual mother liquor containing the more soluble dl-diastereomer and other impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 30°C) to a constant weight. The expected melting point of the pure meso isomer is in the range of 64-66°C[6].
-
Second Crop (Optional): The mother liquor can be concentrated by partially removing the solvent under reduced pressure and cooled again to obtain a second crop of crystals[6]. Note that the purity of the second crop may be lower than the first.
Question 5: I'm having trouble with the recrystallization. My product is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue in crystallization and can be addressed with the following troubleshooting steps:
-
Reduce the Cooling Rate: Rapid cooling can favor the formation of an oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Adjust Solvent Polarity: If the compound is too soluble, it may oil out. You can try adding a small amount of a less polar "anti-solvent" (in which the compound is poorly soluble), such as hexane, dropwise to the warm solution until it becomes slightly turbid. Then, reheat gently until the solution is clear again and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure meso crystals, add a single crystal to the cooled, supersaturated solution to induce crystallization.
-
Increase the Solvent Volume: The concentration of your compound might be too high. Add a small amount of additional hot solvent to dissolve the oil, and then attempt to recrystallize again by slow cooling.
Question 6: Is column chromatography a viable option for separating the meso and dl diastereomers?
Yes, column chromatography can be used to separate diastereomers, although it can be challenging due to their often similar polarities[3]. This method is typically more suitable for smaller-scale purifications or when recrystallization is ineffective.
General Guidance for Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A non-polar solvent system is generally recommended. A good starting point is a mixture of hexane and ethyl acetate. You will likely need to perform some initial thin-layer chromatography (TLC) experiments to determine the optimal solvent ratio that provides good separation between the two diastereomers. A low percentage of ethyl acetate in hexane (e.g., 5-20%) is a reasonable starting point for method development.
-
Troubleshooting: If the separation is poor, you can try a less polar solvent system (e.g., hexane/diethyl ether) or a more polar one (e.g., dichloromethane/hexane). Sometimes, a small amount of a more polar solvent like methanol (1%) can help to sharpen the bands[3].
Question 7: How can I remove unreacted bromine and acidic impurities after the synthesis?
Residual bromine can impart a yellow or orange color to your product. Acidic impurities like HBr can catalyze side reactions such as ester hydrolysis. These can be removed by a simple aqueous workup before the final purification:
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize acidic byproducts.
-
To remove unreacted bromine, wash with a dilute aqueous solution of sodium thiosulfate (Na2S2O3). The bromine color should disappear.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Data Summary
| Impurity | Type | Formation Mechanism | Recommended Removal Method |
| dl-Diethyl 2,5-dibromoadipate | Diastereomer | Non-stereoselective bromination | Fractional Crystallization |
| Adipoyl Chloride | Starting Material | Incomplete reaction | Aqueous workup (hydrolysis) |
| Bromine | Starting Material | Excess reagent | Aqueous wash with sodium thiosulfate |
| Ethanol | Starting Material | Excess reagent | Evaporation under reduced pressure |
| Diethyl 2-bromoadipate | Side Product | Incomplete bromination | Column Chromatography |
| Elimination Byproducts | Side Product | Base-catalyzed or thermal elimination | Column Chromatography |
| Hydrolysis Products | Side Product | Acid-catalyzed hydrolysis | Aqueous wash with sodium bicarbonate |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Chalker, J. M. et al. Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). Org. Synth.2024 , 101, 207-228. [Link]
- O'Neill, B. T.; Watson, H. A., Jr.
-
SpectraBase. This compound. Wiley-VCH GmbH. (Accessed Jan 21, 2026). [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. (2023, January 22). [Link]
-
Wang, C. et al. Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chinese Journal of Magnetic Resonance1997 , 14(2), 135-142. [Link]
- O'Neill, B. T.; Watson, H. A., Jr.
Sources
Technical Support Center: Navigating the Scale-Up of Diethyl meso-2,5-dibromoadipate Synthesis
Welcome to the technical support center for the synthesis and scale-up of Diethyl meso-2,5-dibromoadipate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the scale-up of this critical chemical intermediate. This compound is a valuable building block in the pharmaceutical and agrochemical industries, and its efficient and safe production at scale is paramount.[1][2] This guide is structured to offer practical, experience-driven advice to ensure the successful transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide: From Benchtop to Production
This section addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.
Reaction & Synthesis Challenges
Question 1: We are observing a decrease in the diastereomeric ratio of the desired meso isomer to the racemic (d,l) form upon scaling up the bromination of adipoyl chloride and subsequent esterification. What are the likely causes and how can we improve the stereoselectivity?
Answer:
Controlling diastereoselectivity is a common hurdle during the scale-up of this synthesis. The formation of the meso isomer is crucial for many applications.[1] Several factors can influence the diastereomeric ratio:
-
Temperature Control: The bromination of adipoyl chloride is an exothermic reaction. Inadequate heat dissipation on a larger scale can lead to localized temperature increases, which may favor the formation of the thermodynamically more stable racemic product.
-
Troubleshooting:
-
Enhanced Heat Transfer: Employ reactors with a higher surface-area-to-volume ratio or more efficient cooling systems.
-
Slower Reagent Addition: Add the brominating agent (e.g., bromine) at a controlled rate to manage the exotherm. Utilize a reaction calorimeter to study the heat flow and determine a safe addition profile.[3]
-
Lower Reaction Temperature: If the reaction kinetics allow, performing the bromination at a lower temperature can enhance the selectivity towards the meso isomer.
-
-
-
Mixing Efficiency: Poor mixing can create "hot spots" and localized areas of high reagent concentration, negatively impacting selectivity.
-
Troubleshooting:
-
Reactor and Impeller Design: Ensure the reactor is equipped with an appropriate agitator and baffle system to promote efficient mixing.
-
Stirring Rate: Optimize the stirring speed to ensure homogeneity without causing excessive shear, which could potentially impact crystal formation in later stages.
-
-
-
Epimerization: The presence of acidic byproducts (like HBr) can catalyze the epimerization of the desired meso product to the racemic form, especially at elevated temperatures.
-
Troubleshooting:
-
Inert Gas Sparging: Bubbling a stream of inert gas (e.g., nitrogen) through the reaction mixture can help to remove gaseous HBr as it is formed.
-
Quenching: Promptly quench the reaction upon completion to neutralize any remaining acidic species.
-
-
Question 2: During the bromination step, we are seeing an increase in the formation of mono-brominated and other poly-brominated impurities. How can we minimize these side products?
Answer:
The formation of brominated impurities is a common issue, particularly when using reactive brominating agents like elemental bromine.[4][5]
-
Stoichiometry and Addition:
-
Troubleshooting:
-
Precise Stoichiometry: Ensure accurate measurement and controlled addition of the brominating agent. An excess can lead to poly-bromination, while an insufficient amount will result in incomplete conversion and the presence of mono-brominated species.
-
Sub-surface Addition: Introduce the bromine below the surface of the reaction mixture to ensure it reacts quickly with the substrate rather than accumulating in the headspace.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. Non-polar solvents can sometimes offer better selectivity in free-radical brominations.
-
Initiator/Catalyst: For reactions involving N-bromosuccinimide (NBS) as the brominating agent, the choice and concentration of the radical initiator are critical. Inconsistent initiation can lead to uncontrolled reactions and a broader product distribution.
-
-
Purification & Isolation Challenges
Question 3: We are struggling to achieve consistent purity and yield during the crystallization of this compound at a larger scale. What are the key parameters to focus on for successful industrial crystallization?
Answer:
Crystallization is the most critical step for isolating the high-purity meso isomer.[6] Diastereomers have different physical properties, which allows for their separation by crystallization.[7][8] Challenges in scaling up this step often revolve around controlling nucleation and crystal growth.
-
Cooling Profile:
-
Troubleshooting:
-
Controlled Cooling: Implement a programmed, gradual cooling profile. Rapid cooling can lead to the formation of small, impure crystals and the co-precipitation of the more soluble racemic diastereomer.
-
Metastable Zone Width (MSZW): Characterize the MSZW for your specific solvent system to optimize the cooling and seeding strategy.
-
-
-
Solvent System and Concentration:
-
Troubleshooting:
-
Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of this compound. The optimal solvent system should provide good solubility at higher temperatures and poor solubility at lower temperatures for the meso isomer, while keeping the racemic form in solution.
-
Concentration: The concentration of the crude product in the solvent is critical. A solution that is too dilute will result in low yields, while a solution that is too concentrated can lead to the entrapment of impurities.
-
-
-
Seeding and Agitation:
-
Troubleshooting:
-
Seeding: Introduce seed crystals of the pure meso isomer at the appropriate temperature within the MSZW to control nucleation and promote the growth of uniform crystals.
-
Agitation: Gentle agitation is necessary to maintain a uniform temperature and suspension of crystals. However, excessive agitation can lead to crystal breakage and the formation of fines, which can be difficult to filter.
-
-
-
Aging/Digestion Time:
-
Troubleshooting:
-
Sufficient Equilibration: After cooling, hold the slurry at the final temperature for a sufficient period (aging or digestion) to allow for the system to reach equilibrium. This can improve purity as less stable, more soluble crystals (including the racemic form) may redissolve and the more stable meso form crystallizes out.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling bromine on a large scale for this synthesis?
A1: Bromine is a highly corrosive and toxic substance that requires stringent safety protocols for large-scale handling.[5][10] Key considerations include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, including respiratory protection, chemical-resistant gloves, and full-body suits, is mandatory.[11]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a contained system with a dedicated scrubber for bromine vapors.[5][11]
-
Material Compatibility: Ensure all equipment, including reactors, transfer lines, and storage containers, is made of compatible materials such as glass-lined steel or appropriate alloys. Bromine is highly reactive with many metals.
-
Emergency Preparedness: Have emergency response plans in place, including access to neutralizing agents (e.g., sodium thiosulfate solution) and emergency showers/eyewash stations.[11][12]
Q2: Can we use N-bromosuccinimide (NBS) as an alternative to elemental bromine for scale-up? What are the associated challenges?
A2: Yes, NBS is often considered a safer alternative to elemental bromine as it is a solid and easier to handle. However, it presents its own set of challenges for scale-up:
-
Thermal Stability: NBS can undergo thermal decomposition, which can be exothermic and potentially lead to a runaway reaction, especially in the presence of certain solvents.[3] A thorough thermal hazard assessment is crucial before scaling up any process involving NBS.
-
Byproduct Removal: The succinimide byproduct needs to be efficiently removed during workup and purification, which can add complexity to the process.
-
Solubility: NBS has limited solubility in some organic solvents, which can pose challenges for its introduction into the reactor on a large scale.
Q3: How can we effectively monitor the progress of the reaction and the diastereomeric ratio during the process?
A3: In-process monitoring is crucial for process control and optimization.
-
Reaction Progress: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the disappearance of the starting material and the formation of the product and any byproducts.
-
Diastereomeric Ratio: Chiral HPLC or even standard reversed-phase HPLC can often be used to separate and quantify the meso and racemic diastereomers.[7][8] Developing a reliable analytical method for this is a critical first step. For real-time monitoring, Process Analytical Technology (PAT) tools like in-situ infrared (IR) or Raman spectroscopy could potentially be employed after proper calibration.
Q4: What are the common impurities we should be looking for in the final product?
A4: Besides the undesired racemic diastereomer, other potential impurities include:
-
Mono-brominated adipic acid diethyl ester: Resulting from incomplete bromination.
-
Unreacted starting materials: Such as adipoyl chloride or adipic acid.
-
Solvent adducts: Depending on the solvents and conditions used.
-
Degradation products: If the reaction is exposed to excessive heat or prolonged reaction times.
A thorough impurity profile should be established during process development using techniques like LC-MS to identify and quantify all potential impurities.[13]
Experimental Protocols & Data
Illustrative Large-Scale Crystallization Protocol for this compound
This protocol is a general guideline and should be optimized for specific equipment and batch sizes.
-
Dissolution: Charge the crude Diethyl 2,5-dibromoadipate to a suitable glass-lined reactor. Add an appropriate volume of ethanol (a starting point could be 3-5 volumes relative to the crude material). Heat the mixture with gentle agitation to a temperature sufficient to achieve complete dissolution (e.g., 60-70 °C).
-
Controlled Cooling: Once a clear solution is obtained, initiate a slow, controlled cooling ramp. A cooling rate of 5-10 °C per hour is a reasonable starting point.
-
Seeding: At a temperature just below the saturation point (within the metastable zone), add a small amount (e.g., 0.1-1.0% w/w) of pure this compound seed crystals.
-
Crystal Growth: Continue the slow cooling to the final crystallization temperature (e.g., 0-5 °C).
-
Aging: Hold the slurry at the final temperature with gentle agitation for a period of 2-4 hours to allow for equilibration and maximize yield and purity.
-
Isolation: Filter the crystalline product and wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 1: Key Parameters for Scale-Up Crystallization
| Parameter | Laboratory Scale (Typical) | Pilot/Production Scale (Considerations) | Rationale |
| Cooling Rate | Often rapid (ice bath) | 5-20 °C/hour | Slower cooling promotes larger, purer crystals and prevents trapping of impurities. |
| Solvent Ratio | 5-10 volumes | 3-6 volumes | Optimized to balance solubility for purification with maximizing yield and minimizing solvent waste. |
| Agitation | Magnetic stirrer | Mechanically driven agitator (specific design) | Ensures homogeneity but must be controlled to avoid crystal breakage. |
| Seeding | Optional/Spontaneous | Highly recommended | Controls nucleation, leading to a more uniform crystal size distribution and better purity. |
| Aging Time | Often minimal | 2-8 hours | Allows for thermodynamic equilibration, improving diastereomeric purity.[9] |
Diagrams
Workflow for Troubleshooting Diastereoselectivity Issues
Caption: Decision tree for troubleshooting common crystallization problems.
References
-
Comparative study on separation of diastereomers by HPLC. (2025). ResearchGate. [Link]
-
Thermodynamic control of diastereoselectivity in the formal nucleophilic substitution of bromocyclopropanes. (2010). PubMed. [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (n.d.). White Rose eTheses Online. [Link]
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Chromatography-Free and Chlorinated Solvent-Free Preparation of 2,5-dibromohexanediamide (DBHDA). (2024). Organic Syntheses. [Link]
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BROMINE BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com. [Link]
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Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016). Janssen. [Link]
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PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. (2022). Purdue University Graduate School. [Link]
-
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. (n.d.). Organic Process Research & Development. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. (2010). UCL Discovery. [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. [Link]
-
Bromine: incident management. (n.d.). GOV.UK. [Link]
-
Optimization of Alkyldiethanolamides Synthesis from Terminalia catappa L. Kernel Oil through Enzymatic Reaction. (2026). ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2025). ResearchGate. [Link]
-
Scalable and efficient electrochemical bromination of arenes with Faradaic efficiencies surpassing 90%. (2025). PMC. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. [Link]
-
Thermodynamics of micellization and adsorption of three alkyltrimethylammonium bromides using isothermal titration calorimetry. (n.d.). PubMed. [Link]
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Diastereomer Interconversion via Enolization: A Case Study. (2025). ResearchGate. [Link]
-
This compound. (n.d.). Georganics. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate. [Link]
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Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. (2019). ResearchGate. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). AZoM. [Link]
-
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies. [Link]
-
Bromination safety. (2024). YouTube. [Link]
-
Controlling diastereoselectivity in the reactions of enantiomerically pure α-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. (n.d.). Chemical Communications. [Link]
-
Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration. (n.d.). PubMed. [Link]
-
This compound, 98%. (n.d.). Chemistree. [Link]
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Technical Support Center: Optimization of ATRP with Diethyl meso-2,5-dibromoadipate
Welcome to the technical support center for Atom Transfer Radical Polymerization (ATRP) utilizing diethyl meso-2,5-dibromoadipate as an initiator. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve well-controlled polymerizations for your specific applications.
Introduction to this compound in ATRP
This compound is a bifunctional initiator, meaning it possesses two active sites from which polymer chains can grow simultaneously.[1] This characteristic makes it an excellent choice for synthesizing telechelic polymers (polymers with functional end-groups) and for creating ABA-type block copolymers. As a secondary alkyl halide, its reactivity and the stability of the resulting propagating radicals present unique considerations for optimizing ATRP conditions.
This guide will walk you through potential issues you might encounter, from poor initiation and slow polymerization to loss of control and unexpected polymer characteristics. We will explore the underlying causes and provide actionable solutions to refine your experimental setup.
Troubleshooting Guide
Problem 1: Low or No Polymerization
You've set up your ATRP reaction with this compound, but after the expected reaction time, you observe little to no monomer conversion.
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Catalyst Oxidation | The Cu(I) activator is sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state, halting the polymerization. | Ensure all reagents and solvents are thoroughly deoxygenated. Use robust degassing techniques such as freeze-pump-thaw cycles or purging with an inert gas (Argon or Nitrogen) for an extended period. |
| Impure Monomer or Solvent | Inhibitors in the monomer or impurities in the solvent can quench radicals or react with the catalyst, preventing polymerization. | Purify the monomer by passing it through a column of basic alumina to remove inhibitors. Use high-purity, anhydrous solvents. |
| Insufficient Catalyst Activity | The chosen catalyst/ligand system may not be active enough to efficiently activate the secondary bromide initiator at the selected temperature. | Increase the reaction temperature in 5-10 °C increments. Alternatively, switch to a more active catalyst system. For example, ligands like Me6TREN or TPMA form more active copper complexes compared to bipyridine-based ligands.[2] |
| Poor Initiator Solubility | This compound is a solid and may not fully dissolve in the reaction medium, leading to a lower effective initiator concentration. | Ensure the initiator is fully dissolved before starting the polymerization. You may need to gently warm the mixture or choose a solvent in which the initiator has better solubility. |
Workflow for Diagnosing Low Polymerization
Sources
Preventing elimination side reactions with Diethyl meso-2,5-dibromoadipate
Welcome to the technical support center for Diethyl meso-2,5-dibromoadipate. This valuable difunctional initiator and building block is central to many synthetic pathways in pharmaceutical and materials science research.[1] However, its utility can be challenged by competing elimination side reactions. This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maximize your desired substitution product yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant elimination byproducts in my reaction with this compound. What is happening mechanistically?
A1: this compound possesses secondary carbons bearing the bromide leaving groups. This structure is susceptible to both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions.[2] The E2 pathway is often the primary culprit for byproduct formation.
The E2 mechanism is a concerted, single-step process where a base abstracts a proton from a carbon adjacent (beta-carbon) to the carbon with the leaving group (alpha-carbon), while simultaneously, the C-Br bond breaks and a double bond forms.[3] With a substrate like this compound, this can lead to the formation of unsaturated diesters, which can complicate purification and reduce the yield of your target molecule. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[4]
Q2: What are the key reaction parameters I should control to favor the SN2 pathway over the E2 pathway?
A2: The competition between SN2 and E2 is a classic challenge in organic synthesis. Several factors dictate the predominant reaction pathway. By carefully selecting your reaction conditions, you can significantly suppress the undesired elimination. The most critical factors are:
-
Nucleophile/Base System: The choice of the incoming reagent is paramount. Strong, sterically hindered bases favor E2, while good nucleophiles that are weak bases favor SN2.[5][6]
-
Solvent: The solvent plays a crucial role in stabilizing transition states. Polar aprotic solvents generally favor SN2 reactions.[7]
-
Temperature: Higher temperatures provide the activation energy needed for elimination, which is often entropically favored.[8]
Below is a diagram illustrating the competition between these two pathways.
Caption: Competing SN2 and E2 pathways for this compound.
Q3: How do I select the optimal nucleophile to minimize elimination?
A3: The key is to choose a reagent that is highly nucleophilic but has low basicity. A classic example of such a reagent is the azide ion (N₃⁻).
The azide ion is an excellent nucleophile for SN2 reactions.[9] It is the conjugate base of a relatively strong acid, hydrazoic acid (HN₃, pKa ≈ 4.6), making it a very weak base.[9] This property means it will preferentially attack the electrophilic carbon atom (SN2) rather than abstracting a proton from the adjacent carbon (E2).[9]
The table below compares different nucleophiles/bases and their general tendency to promote substitution or elimination with secondary alkyl halides.
| Reagent Type | Examples | Primary Mechanism Favored | Rationale |
| Good Nucleophile, Weak Base | N₃⁻, CN⁻, RS⁻, I⁻, Br⁻ | SN2 | High nucleophilicity drives the substitution reaction, while low basicity minimizes proton abstraction for E2.[10] |
| Strong Base, Strong Nucleophile | HO⁻, MeO⁻, EtO⁻ | E2 > SN2 | These reagents are effective at both substitution and elimination. With secondary halides, E2 often predominates due to steric hindrance at the carbon center.[10] |
| Strong, Sterically Hindered Base | t-BuO⁻, LDA | E2 (major) | The steric bulk of these bases makes it difficult for them to access the electrophilic carbon for SN2 attack. They are much more effective at removing a less-hindered proton from the beta-carbon, leading primarily to elimination.[11] |
Troubleshooting Guide: Minimizing Elimination Byproducts
If you are experiencing low yields of your desired substitution product, consult the following decision-making workflow.
Caption: A step-by-step troubleshooting workflow for diagnosing and solving elimination issues.
Optimized Experimental Protocol: Synthesis of Diethyl 2,5-diazidoadipate
This protocol provides a reliable method for the double nucleophilic substitution on this compound using sodium azide, a reagent known to heavily favor substitution over elimination.[9]
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (2.2 - 2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq, optional but recommended)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Add sodium azide to the solution. If the solubility of NaN₃ is a concern, the addition of a catalytic amount of a phase-transfer catalyst like TBAB is highly recommended.[12][13] A phase-transfer catalyst facilitates the transport of the azide anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.[14]
-
Reaction Conditions: Stir the mixture vigorously at room temperature (20-25 °C). The use of elevated temperatures is generally not necessary and may increase the rate of side reactions.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF).
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude diethyl 2,5-diazidoadipate can be purified by column chromatography on silica gel if necessary.
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).
References
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
University of Oxford. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. [Link]
-
Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. [Link]
-
Chemistry Steps. SN2 vs E2. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
King Saud University. Nucleophilic Substitution Reactions. [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
National Institutes of Health (NIH). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. [Link]
-
YouTube. (2015). Choosing Between SN1/SN2/E1/E2 Mechanisms. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]
-
Michigan State University Chemistry. Alkyl Halide Reactivity. [Link]
-
YouTube. (2024). Caution! Sodium Azide: Chemistry Made Simple 19. [Link]
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- 14. alfa-chemistry.com [alfa-chemistry.com]
Hydrolysis of Diethyl meso-2,5-dibromoadipate: stability and prevention
Welcome to the technical support resource for Diethyl meso-2,5-dibromoadipate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional initiator and synthetic intermediate.[1][2][3] Due to its structure, featuring both ester and secondary bromide functionalities, this reagent's stability is a critical parameter for successful and reproducible experimentation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues, primarily focusing on the prevention of hydrolysis and other degradation pathways.
Core Mechanisms of Degradation
Understanding the potential degradation pathways of this compound is fundamental to troubleshooting experimental issues. The molecule is susceptible to two primary modes of decomposition: Ester Hydrolysis and Reactions at the Carbon-Bromine Bond .
Ester Hydrolysis
Like all esters, this compound can be cleaved by water, a process that is significantly accelerated by the presence of acids or bases.[4][5] This reaction proceeds in two steps, first yielding the monoester (monoethyl meso-2,5-dibromoadipate) and subsequently the fully hydrolyzed diacid (meso-2,5-dibromoadipic acid).
-
Base-Catalyzed Hydrolysis (Saponification): This pathway is typically faster and irreversible.[6] The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. The resulting carboxylate salt is deprotonated and, being negatively charged, is resistant to further nucleophilic attack, driving the reaction to completion.[7] This is often the most significant cause of degradation in storage or during basic reaction workups.
-
Acid-Catalyzed Hydrolysis: This is a reversible process and the reverse of a Fischer esterification.[6][8] The reaction is driven to the hydrolysis products by an excess of water.[4] While generally slower than base-catalyzed hydrolysis, it can be a concern if the reagent is exposed to acidic conditions, such as residual acid from its synthesis.[9]
Reactions at the Carbon-Bromine Bond
The secondary alkyl bromide functionalities are susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions, particularly in the presence of strong bases or nucleophiles.
-
Substitution (Sₙ2): Nucleophiles, including water and hydroxide, can displace the bromide ions, leading to the formation of hydroxy-substituted products.
-
Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr, resulting in the formation of an alkene. This is favored in less polar solvents.[10]
Troubleshooting Guide
This section addresses common problems encountered during experiments, linking them to potential degradation of the reagent.
Q1: My reaction yield is unexpectedly low, and I've re-isolated some of my starting material. What's going on?
A1: This is a classic sign of reagent degradation prior to or during your reaction. If your reaction conditions are not strictly anhydrous and neutral, hydrolysis is a likely culprit.
-
Causality: The presence of trace moisture, especially with acidic or basic catalysts/reagents in your main reaction, can hydrolyze the ester groups.[11] The resulting monoester or diacid is often less reactive or unreactive in subsequent intended transformations (e.g., polymerization initiation), effectively lowering the concentration of your active reagent.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a sample of your stored this compound using ¹H NMR or LC-MS. Look for the appearance of new signals corresponding to the hydrolyzed acid products or a significant decrease in the main peak area.[12]
-
Solvent Purity Check: Ensure all solvents used are rigorously dried. Use freshly opened anhydrous solvents or distill them from an appropriate drying agent.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[13]
-
Q2: During my aqueous workup, I'm experiencing significant product loss. How can I determine if hydrolysis is the cause?
A2: Aqueous workups, particularly those involving basic washes (e.g., sodium bicarbonate), are high-risk steps for ester hydrolysis.
-
Causality: Even weak bases like sodium bicarbonate can create a sufficiently alkaline environment to catalyze rapid hydrolysis, especially if contact time is prolonged or the temperature is not controlled.[14]
-
Troubleshooting Workflow:
Q3: My NMR analysis shows complex signals that don't correspond to the starting material or the expected hydrolysis products. What are they?
A3: This suggests that reactions at the C-Br bond may be occurring alongside or instead of ester hydrolysis.
-
Causality: If your reaction involves strong nucleophiles or bases, you may be forming substitution or elimination byproducts. For instance, using sodium hydroxide for a basic wash is much more aggressive than sodium bicarbonate and significantly increases the rate of both hydrolysis and C-Br reactions.
-
Diagnostic Action:
-
Use 2D NMR techniques (like COSY and HSQC) to help elucidate the structure of the byproducts.
-
Analyze the reaction mixture by LC-MS to get molecular weights of the impurities, which can help distinguish between hydrolysis (mass increase of 28 Da for diacid vs diester) and substitution (e.g., OH for Br, mass decrease of 61 Da).
-
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored under conditions that rigorously exclude moisture and are chemically inert.[11][13]
-
Temperature: Store in a freezer at -20°C to reduce the rate of all potential degradation reactions.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[13]
-
Location: Keep in a desiccator, even when frozen, to protect from ambient moisture during temperature fluctuations (e.g., opening the freezer door).[13] A freezer is a humid environment, and a desiccator provides a crucial extra layer of protection.[13]
Q: Which solvents are recommended for this reagent?
A: Use high-purity, anhydrous aprotic solvents. Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Always use solvents from a freshly opened bottle or those that have been properly dried and stored over molecular sieves. Avoid protic solvents like alcohols unless they are part of the reaction, as they can participate in transesterification.
Q: How can I prevent hydrolysis during experimental use?
A: The key is meticulous control of the experimental environment.
| Factor | Prevention Strategy | Rationale |
| Moisture | Use oven-dried glassware. Handle the reagent and perform reactions under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.[11] | Water is a necessary reactant for hydrolysis. Excluding it is the most effective preventative measure.[11] |
| pH | Avoid strongly acidic or basic conditions unless required by the reaction. If a basic wash is necessary during workup, use a weak, cold base (e.g., ice-cold saturated NaHCO₃ solution) and minimize contact time.[11][14] | Both acids and bases are powerful catalysts for hydrolysis.[5][15] |
| Temperature | Keep the reagent cool when not in use. During aqueous workups, perform all steps in an ice bath.[14] | Reaction kinetics, including hydrolysis, are highly temperature-dependent. Lowering the temperature slows degradation. |
| Contact Time | Perform aqueous workup steps efficiently and without delay. Do not let biphasic mixtures sit for extended periods before separation.[14] | Hydrolysis is a time-dependent process. Reducing the exposure time to aqueous acidic or basic conditions minimizes the extent of degradation.[14] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receipt: Upon receipt, immediately place the manufacturer's sealed container inside a laboratory desiccator stored in a -20°C freezer.
-
Aliquoting: To avoid repeated warming/cooling cycles of the main stock, it is advisable to aliquot the reagent into smaller, single-use vials.
-
Procedure for Aliquoting: a. Bring the sealed container and a desiccator to room temperature in a glovebox or under a positive pressure of inert gas. b. Once at room temperature, open the container and quickly weigh out the desired amounts into oven-dried glass vials. c. Backfill each vial with argon or nitrogen, seal tightly with a PTFE-lined cap, and wrap the cap with parafilm. d. Place the new aliquots, along with the main stock container, back into the desiccator and return it to the -20°C freezer.
Protocol 2: General Reaction Workup to Minimize Hydrolysis
This protocol assumes the reaction solvent is immiscible with water (e.g., DCM, Ethyl Acetate).
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath.
-
Quenching: If the reaction needs to be quenched, do so with an ice-cold, neutral, or weakly acidic solution (e.g., cold saturated NH₄Cl solution). Avoid quenching with plain water if acidic/basic species are present.
-
Extraction/Washing: a. Transfer the mixture to a separatory funnel. If a wash is needed to remove acid or base, use ice-cold saturated NaHCO₃ or brine. b. Add the cold wash solution, shake gently but thoroughly for no more than 30-60 seconds, and allow the layers to separate quickly. c. Immediately drain the organic layer. Do not let the layers remain in contact for an extended period.
-
Drying: Dry the collected organic layer over a suitable anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Add the agent until it no longer clumps, indicating that the bulk of the water has been removed.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature as low as reasonably possible to prevent thermal degradation.
By adhering to these guidelines and understanding the chemical vulnerabilities of this compound, researchers can significantly improve the reliability and success of their experiments.
References
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Steelfx. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine. [Link]
- Google Patents.
- Raghunanan, L. C., et al. (2013). Influence of Structure on Chemical and Thermal Stability of Aliphatic Diesters. The Journal of Physical Chemistry B.
- Al-doury, M. I. (2017). Study in Kinetics of Saponification Reaction of Diethyl Adipate with Sodium Hydroxide Solution under Reactive Distillation.
-
Machinery Lubrication. Synthetic Esters: Engineered to Perform. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
European Patent Office. EP 0303382 B1 - Process for the preparation of meso 2,5-dihaloadipates. [Link]
- Frost, A. A., & Schwemer, W. C. (1952). The Kinetics of Competitive Consecutive Second-order Reactions: The Saponification of Ethyl Adipate and of Ethyl Succinate. Journal of the American Chemical Society.
-
Doc Brown's Chemistry. Elimination of hydrogen bromide from bromoalkanes. [Link]
- Watson, H. A., Jr., & O'Neill, B. T. (1990). A Reinvestigation and Improvement in the Synthesis of meso-2,5-Dibromoadipates by Application of Le Chatelier's Principle. The Journal of Organic Chemistry.
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-dibromoalkanes (dibromination). [Link]
-
Lubes'N'Greases. (2020). Enhancing Esters Hydrolytic Stability and Biodegradability. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
- Lin, Y. A., Chalker, J. M., & Davis, B. G. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science.
-
Organic Chemistry Portal. Methyl Esters. [Link]
- Liu, Y., & Abbatt, J. P. D. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
-
Gyan Sanchay. Factors Affecting Stability. [Link]
-
Save My Exams. (2017). Bromine & Alkenes | Edexcel IGCSE Chemistry Revision Notes. [Link]
-
ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?. [Link]
-
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]
-
ResearchGate. (2022). A stable organic solution of bromine?. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. [Link]
-
Digital Repository, University of Baghdad. (2017). Study in Kinetics of Saponification Reaction of Diethyl Adipate with Sodium Hydroxide Solution under Reactive Distillation. [Link]
-
Reddit. (2022). ester hydrolysis problem. r/OrganicChemistry. [Link]
-
J&H Chemical. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]
-
ResearchGate. (2021). Diethyl adipate (DEA) hydrolysis catalyzed by ACut2-6hp depending on pH. [Link]
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Validation & Comparative
A Comparative Guide to ATRP Initiators: Diethyl meso-2,5-dibromoadipate in Focus
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of Diethyl meso-2,5-dibromoadipate with other commonly used Atom Transfer Radical Polymerization (ATRP) initiators. As a Senior Application Scientist, my goal is to offer not just data, but a cohesive narrative grounded in mechanistic understanding and practical application, enabling you to make informed decisions for your polymer synthesis needs.
The Crucial Role of the Initiator in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) has become a cornerstone of modern polymer chemistry, allowing for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] The success of an ATRP reaction is critically dependent on the careful selection of its components, with the initiator playing a pivotal role. The initiator determines the number of growing polymer chains and, ideally, all chains should start growing simultaneously to ensure a narrow molecular weight distribution.[2]
An effective ATRP initiator should exhibit high initiation efficiency, meaning that most of the initiator molecules start a polymer chain. The rate of initiation should be comparable to or faster than the rate of propagation to ensure that all chains grow at a similar rate. Alkyl halides are the most common class of ATRP initiators, with their reactivity influenced by the nature of the alkyl group and the halogen.[3]
This compound: A Difunctional Initiator for Advanced Architectures
This compound is a difunctional ATRP initiator, meaning it possesses two initiation sites per molecule. This structural feature is particularly advantageous for the synthesis of α,ω-functionalized or telechelic polymers, which are linear polymers with reactive functional groups at both ends.[4] Such polymers are valuable precursors for the synthesis of block copolymers, chain-extended polymers, and network formation.
The "meso" designation in its name refers to the specific stereochemistry of the molecule, where the two stereocenters have opposite configurations (R,S). While the impact of initiator stereochemistry on ATRP kinetics is not extensively documented in readily available literature, it is a factor that can influence reaction kinetics in other controlled radical polymerizations, such as RAFT.[5] In principle, the stereochemistry could affect the rate of activation at the two initiation sites.
Performance Comparison: this compound vs. Monofunctional Initiators
A direct, quantitative side-by-side comparison of this compound with common monofunctional initiators like ethyl α-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBP) under identical conditions is not extensively available in the reviewed literature. However, we can draw valuable insights from existing data and the fundamental principles of ATRP.
| Initiator | Type | Key Features & Performance Aspects | Typical Monomers |
| This compound | Difunctional (Secondary Bromide) | Enables synthesis of telechelic polymers.[4] Used for n-butyl acrylate polymerization to yield polymers with narrow molecular weight distribution.[6] As a secondary bromide, its activation rate constant (k_act) is expected to be lower than tertiary bromides like EBiB. | n-butyl acrylate, other acrylates |
| Ethyl α-bromoisobutyrate (EBiB) | Monofunctional (Tertiary Bromide) | High initiation efficiency for a wide range of monomers.[7] Often used as a benchmark initiator. The tertiary bromide structure leads to a relatively high activation rate constant. | Methacrylates, acrylates, styrene |
| Methyl 2-bromopropionate (MBP) | Monofunctional (Secondary Bromide) | Good control over polymerization of acrylates.[8] Its k_act is generally lower than that of tertiary bromide initiators like EBiB. | Acrylates, methacrylates |
Initiation Efficiency and Control over Polymerization:
-
This compound , being a secondary bromide, is expected to have a slower initiation rate compared to the tertiary bromide EBiB.[3] However, it has been successfully employed for the controlled polymerization of n-butyl acrylate, yielding polymers with narrow molecular weight distributions (Đ values around 1.1 have been reported for similar systems).[8] The difunctionality allows for the growth of two polymer chains from a single initiator molecule, which can lead to polymers with higher molecular weights at a given monomer conversion compared to monofunctional initiators.[9]
-
Ethyl α-bromoisobutyrate (EBiB) is a highly efficient initiator for a broad range of monomers. Its tertiary bromide structure facilitates rapid activation, which is crucial for achieving a low dispersity.[7] For example, in the ATRP of methyl acrylate, EBiB can lead to polymers with a dispersity as low as 1.13.[10]
-
Methyl 2-bromopropionate (MBP) is a secondary bromide initiator that provides good control over the polymerization of acrylates.[8] Its initiation efficiency is generally considered to be lower than that of EBiB.[7]
Causality in Initiator Choice:
The choice between a difunctional initiator like this compound and a monofunctional one is primarily dictated by the desired polymer architecture. If the goal is to synthesize telechelic polymers for subsequent chain extension or network formation, a difunctional initiator is the logical choice. For the synthesis of simple linear polymers, monofunctional initiators are generally sufficient and may offer faster initiation kinetics, particularly in the case of tertiary bromides like EBiB.
The selection between secondary and tertiary bromide initiators depends on the specific monomer and desired polymerization rate. For highly reactive monomers, a less active secondary bromide initiator might provide better control by slowing down the initiation process.
Experimental Workflow: ATRP of n-Butyl Acrylate using this compound
This protocol is adapted from established procedures for the ATRP of acrylates using difunctional initiators.[11]
Materials:
-
n-Butyl acrylate (n-BuA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), deoxygenated
-
Anisole, anhydrous and deoxygenated
-
Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Monomer and Solvent Preparation: Purify n-butyl acrylate by passing it through a column of basic alumina to remove the inhibitor. Deoxygenate the purified monomer and anisole by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.07 mmol). Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
Addition of Reagents: Under an inert atmosphere, add deoxygenated anisole (e.g., 5 mL) and deoxygenated PMDETA (e.g., 0.07 mmol) to the Schlenk flask. Stir until a homogeneous green solution is formed. Add the deoxygenated n-butyl acrylate (e.g., 7 mmol).
-
Initiation: Take an initial sample for analysis (t=0). Inject the this compound initiator (e.g., 0.035 mmol, for a target degree of polymerization of 200) into the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by taking samples at regular intervals for conversion analysis (GC or ¹H NMR) and molecular weight analysis (GPC).
-
Termination and Purification: After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer solution in a large excess of cold methanol. Decant the supernatant and dissolve the polymer in a small amount of THF, then re-precipitate in methanol. Repeat this process two more times. Dry the resulting α,ω-bromo-poly(n-butyl acrylate) under vacuum to a constant weight.
Diagram of the Experimental Workflow:
Caption: The reversible activation-deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).
In the initiation step, the activator (Cu(I)/L) abstracts a halogen atom from the initiator (R-X) to form a radical (R•) and the deactivator (X-Cu(II)/L). This radical then adds to a monomer molecule to start the polymer chain growth. The propagating radical (P_n•) can then be deactivated by the deactivator, reforming a dormant polymer chain (P_n-X) and the activator. This rapid equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.
Conclusion and Future Perspectives
Future research could focus on a systematic comparative study of this compound with other initiators to quantify its initiation efficiency and activation rate constant under various conditions. Furthermore, an investigation into the effect of its meso stereochemistry on the polymerization kinetics and the resulting polymer's stereoregularity would be a valuable contribution to the field.
References
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Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]
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Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047. Retrieved from [Link]
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Zhu, S., & Yan, D. (2000). Versatile Initiators for Macromonomer Syntheses of Acrylates, Methacrylates, and Styrene by Atom Transfer Radical Polymerization. Macromolecules, 33(22), 8233–8238. Retrieved from [Link]
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Ahmad, H., & Ilyas, S. (2014). Investigation of the ATRP of n-butyl methacrylate using the Cu(I)/N,N,N′,N″,N″,-pentamethyldiethylenetriamine catalyst system. ResearchGate. Retrieved from [Link]
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Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents. Macromolecules, 33(23), 8629–8639. Retrieved from [Link]
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Hill, L. T., Sims, H. N., Nguyen, N. T., Collins, C. D., Palmer, J. H., & Wasson, F. (2022). A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide. Polymers, 14(9), 1733. Retrieved from [Link]
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Zhang, L., Lin, S., & Xu, J. (2022). Stereochemistry-Induced Discrimination in Reaction Kinetics of Photo-RAFT Initialization. Macromolecules, 55(7), 2463–2474. Retrieved from [Link]
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McCormick, C. L., & Lowe, A. B. (2004). Synthesis and Evaluation of New Dicarboxylic Acid Functional Trithiocarbonates: RAFT Synthesis of Telechelic Poly(n-butyl acrylate)s. Macromolecules, 37(12), 4341–4351. Retrieved from [Link]
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Gao, H., & Matyjaszewski, K. (2007). Star polymers by ATRP of styrene and acrylates employing multifunctional initiators. Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 3748–3759. Retrieved from [Link]
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Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953–4959. Retrieved from [Link]
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Al-Harthi, M., Khan, Z., & El-Ghayoury, A. (2007). Atom-Transfer Radical Polymerization of Styrene with Bifunctional and Monofunctional Initiators: Experimental and Mathematical Modeling Results. Journal of Polymer Science Part A: Polymer Chemistry, 45(11), 2212–2224. Retrieved from [Link]
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Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. Retrieved from [Link]
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Wikipedia. (2023, December 19). Radical polymerization. Retrieved from [Link]
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Wang, X., Dou, H., Zhang, Y., & He, J. (2018). Synthesis of Waterborne Polyurethane by the Telechelic α,ω-Di(hydroxy)poly(n-butyl acrylate). Polymers, 10(3), 248. Retrieved from [Link]
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Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. Retrieved from [Link]
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Matyjaszewski, K. (2020). The First Dive into the Mechanism and Kinetics of ATRP. Macromolecules, 53(5), 1531–1539. Retrieved from [Link]
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Hill, L. T., Sims, H. N., Nguyen, N. T., Collins, C. D., Palmer, J. H., & Wasson, F. (2022). A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide. National Science Foundation. Retrieved from [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. Nature Reviews Chemistry, 5(10), 716–733. Retrieved from [Link]
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Long, T. E., & Elkins, C. L. (2005). Effect of stereochemistry in anionic polymerization modifiers. ResearchGate. Retrieved from [Link]
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Min, K., & Matyjaszewski, K. (2009). Influence of Initiation Efficiency and Polydispersity of Primary Chains on Gelation during Atom Transfer Radical Copolymerization of Monomer and Cross-Linker. Macromolecules, 42(4), 1045–1051. Retrieved from [Link]
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Dhib, R., & Duever, T. A. (2020). Study of n-Butyl Acrylate Self-Initiation Reaction Experimentally and via Macroscopic Mechanistic Modeling. Polymers, 12(11), 2549. Retrieved from [Link]
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Matyjaszewski, K. (2020). The First Dive into the Mechanism and Kinetics of ATRP. Macromolecules, 53(5), 1531-1539. Retrieved from [Link]
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Yilmaz, O., & Yagci, Y. (2021). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Polymers, 13(18), 3144. Retrieved from [Link]
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Drockenmuller, E., Lamps, J.-P., & Catala, J.-M. (2003). Living/Controlled Radical Polymerization of Ethyl and n-Butyl Acrylates at 90 °C Mediated by β-Sulfinyl Nitroxides: Influence of the Persistent Radical Stereochemistry. Macromolecules, 36(24), 8933–8940. Retrieved from [Link]
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Bates, F. S., & Hillmyer, M. A. (2021). Synthesis of Telechelic Polyolefins. Accounts of Chemical Research, 54(17), 3333–3346. Retrieved from [Link]
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Wang, X., Dou, H., Zhang, Y., & He, J. (2018). Synthesis of Waterborne Polyurethane by the Telechelic α,ω-Di(hydroxy)poly(n-butyl acrylate). PubMed. Retrieved from [Link]
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Van Steenberge, P. H. M., D'hooge, D. R., Wang, Y., Zhong, M., & Reyniers, M.-F. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Chemical Reviews, 120(15), 7175–7301. Retrieved from [Link]
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Poli, R., & Ladeira, S. (2018). Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations. Polymer Chemistry, 9(17), 2217–2227. Retrieved from [Link]
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Hill, L. T., Sims, H. N., Nguyen, N. T., Collins, C. D., Palmer, J. H., & Wasson, F. (2022). A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide. Polymers, 14(9), 1733. Retrieved from [Link]
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Barrios-Guzmán, A. J., & Rosas-Aburto, A. (2020). Synthesis of butyl acrylate–styrene–TMI latexes and their application as water-based coatings. ResearchGate. Retrieved from [Link]
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Asua, J. M. (2018). Redox initiator systems for emulsion polymerization of acrylates. ResearchGate. Retrieved from [Link]
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A Comparative Guide to Crosslinking Agents: Diethyl meso-2,5-dibromoadipate and its Alternatives for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly impacts the stability, functionality, and biocompatibility of biomaterials and protein-based therapeutics. This guide provides an in-depth comparison of Diethyl meso-2,5-dibromoadipate, a cysteine-reactive crosslinker, with other commonly employed agents such as glutaraldehyde, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and genipin. By examining their mechanisms of action, performance characteristics, and providing supporting experimental data, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to Crosslinking in Biomaterials and Drug Development
Crosslinking is a chemical process that introduces covalent bonds between polymer chains, proteins, or other macromolecules, thereby enhancing their mechanical strength, thermal stability, and resistance to degradation.[1][2] In the realm of drug development and tissue engineering, crosslinking is indispensable for creating stable hydrogels for controlled drug release, fabricating robust scaffolds for tissue regeneration, and stabilizing protein structures.[2][3] The choice of a crosslinking agent is dictated by several factors, including the target functional groups on the biomolecule, the desired properties of the final product, and biocompatibility requirements.[4]
This guide focuses on this compound and provides a comparative analysis against established crosslinking agents to highlight its unique attributes and potential applications.
This compound: A Cysteine-Specific Approach
This compound is a homobifunctional crosslinking agent that exhibits a high degree of specificity for cysteine residues.[5][6] Its mechanism of action involves a two-step process: an initial nucleophilic attack by the thiol group of a cysteine residue, followed by an intramolecular cyclization that results in the formation of a dehydroalanine (Dha) residue.[5][7] This Dha residue can then react with a second nucleophile, such as the side chain of another amino acid (e.g., lysine or a second cysteine), to form a stable crosslink.[5]
Mechanism of Action:
The unique mechanism of this compound sets it apart from many other crosslinking agents that primarily target amine or carboxyl groups. This cysteine-specificity can be advantageous when seeking to avoid modification of lysine residues, which are often crucial for a protein's biological activity.
Comparative Analysis with Other Crosslinking Agents
While direct comparative studies between this compound and other crosslinkers are limited, a thorough analysis of their individual properties and mechanisms provides valuable insights for researchers.
Glutaraldehyde
Glutaraldehyde is a widely used and highly efficient crosslinking agent that reacts primarily with amine groups, such as the side chains of lysine residues.[8][9] It is known for its ability to significantly enhance the mechanical strength and thermal stability of biomaterials.[10][11]
-
Mechanism: Glutaraldehyde forms Schiff bases with amine groups, which can further react to form complex and stable crosslinks.[8]
-
Advantages: High reactivity and efficiency, leading to robust crosslinking.[11]
-
Disadvantages: A significant drawback of glutaraldehyde is its cytotoxicity.[2][4] Residual, unreacted glutaraldehyde can leach from the biomaterial and cause adverse cellular responses, limiting its use in many biomedical applications.[2][4]
EDC/NHS
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinking system that facilitates the formation of amide bonds between carboxyl and amine groups.[3][12]
-
Mechanism: EDC activates carboxyl groups to form a reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of NHS stabilizes the intermediate, increasing the efficiency of the reaction.[13]
-
Advantages: EDC/NHS crosslinking is generally considered to be more biocompatible than glutaraldehyde as the reagents themselves are not incorporated into the final crosslink and the byproducts are water-soluble and easily removed.[3][14] This method offers good control over the crosslinking density.[1][3]
-
Disadvantages: The efficiency of EDC/NHS crosslinking can be lower than that of glutaraldehyde, and the resulting materials may exhibit lower mechanical strength.[2] Over certain concentrations, EDC/NHS can still pose a risk of cytotoxicity.[14]
Genipin
Genipin is a naturally derived crosslinking agent extracted from the fruits of Gardenia jasminoides.[15][16] It has gained significant attention as a biocompatible alternative to synthetic crosslinkers.[15]
-
Mechanism: Genipin reacts with primary amine groups to form heterocyclic crosslinks.[17]
-
Advantages: Genipin is significantly less cytotoxic than glutaraldehyde and has been shown to have anti-inflammatory properties.[15][16] It forms stable and biocompatible crosslinks.[15]
-
Disadvantages: The crosslinking reaction with genipin is generally slower than with glutaraldehyde or EDC/NHS.[18] The resulting mechanical properties may not be as robust as those achieved with glutaraldehyde.[18]
Performance Comparison: A Data-Driven Overview
The following tables summarize key performance characteristics of the discussed crosslinking agents based on available experimental data. It is important to note that these values are highly dependent on the specific biomaterial, reaction conditions, and analytical methods used.
Table 1: Mechanical Properties of Crosslinked Hydrogels
| Crosslinking Agent | Biomaterial | Young's Modulus (kPa) | Tensile Strength (MPa) | Reference(s) |
| Glutaraldehyde | Gelatin | - | - | [19] |
| PEG-PVA | 1000 - 1200 | - | [10][20] | |
| EDC/NHS | Gelatin | 99.43 | - | [21] |
| Fish Collagen | Lower than immersion-crosslinked | Lower than immersion-crosslinked | [3] | |
| Genipin | Gelatin | Higher than low MW gelatin | - | [18] |
| Fibrin | - | - | [22] |
Table 2: Cytotoxicity and Biocompatibility
| Crosslinking Agent | Key Findings | Reference(s) |
| Glutaraldehyde | Known to be cytotoxic due to leaching of unreacted molecules. | [2][4] |
| EDC/NHS | Generally considered biocompatible, but can be cytotoxic at high concentrations. | [3][14] |
| Genipin | Significantly less cytotoxic than glutaraldehyde, with good biocompatibility. | [15][16] |
| This compound | Biocompatibility is linked to the resulting dehydroalanine modification, which is found in naturally aged proteins. Further specific studies on the crosslinked material are needed. | [7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for protein crosslinking with glutaraldehyde and EDC/NHS are provided below. A protocol for the conversion of cysteine to dehydroalanine using this compound is also included as a foundational step for its crosslinking applications.
Protocol 1: Glutaraldehyde Crosslinking of Proteins
This protocol provides a general procedure for the crosslinking of interacting proteins using glutaraldehyde.[8][9]
Materials:
-
Purified protein solution (50-100 µg)
-
20 mM HEPES buffer, pH 7.5
-
2.3% Glutaraldehyde solution (freshly prepared)
-
1 M Tris-HCl, pH 8.0
-
Laemmli sample buffer
Procedure:
-
Prepare a 100 µL reaction mixture containing 50-100 µg of the protein(s) of interest in 20 mM HEPES buffer, pH 7.5.
-
Add 5 µL of freshly prepared 2.3% glutaraldehyde solution to the reaction mixture.
-
Incubate the reaction for 2-5 minutes at 37°C.
-
Terminate the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.
-
Add an equal volume of Laemmli sample buffer to the crosslinked protein solution.
-
Analyze the crosslinking efficiency by SDS-PAGE.
Protocol 2: EDC/NHS Crosslinking of Proteins
This two-step protocol allows for the controlled coupling of two proteins.[12][23]
Materials:
-
Protein #1 (with carboxyl groups)
-
Protein #2 (with primary amines)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
2-Mercaptoethanol
-
Hydroxylamine-HCl
Procedure:
-
Dissolve Protein #1 in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the Protein #1 solution and react for 15 minutes at room temperature.
-
Quench the EDC reaction by adding 2-mercaptoethanol.
-
Optional: Remove excess reagents by buffer exchange into Coupling Buffer.
-
Add Protein #2 to the activated Protein #1 solution and react for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine.
-
Analyze the conjugate by SDS-PAGE or other appropriate methods.
Protocol 3: Conversion of Cysteine to Dehydroalanine using this compound
This protocol is based on the method described by Kajihara et al. and is a prerequisite for subsequent crosslinking.[5]
Materials:
-
Cysteine-containing peptide or protein
-
This compound
-
Reaction Buffer (e.g., pH 8, 37°C)
Procedure:
-
Dissolve the cysteine-containing peptide or protein in the reaction buffer.
-
Add this compound to the solution.
-
Incubate the reaction mixture at 37°C, monitoring the conversion to dehydroalanine by mass spectrometry.
-
Once the conversion is complete, the protein is ready for the subsequent crosslinking step with a suitable nucleophile.
Conclusion and Future Directions
The choice of a crosslinking agent is a multifaceted decision that requires careful consideration of the specific application, the nature of the biomolecules involved, and the desired properties of the final product.
-
This compound offers a unique, cysteine-specific crosslinking strategy that proceeds via a dehydroalanine intermediate. This specificity can be highly advantageous for preserving the function of proteins where lysine residues are critical for activity. However, there is a clear need for further research to generate quantitative data on its crosslinking efficiency, its impact on the mechanical properties of biomaterials, and its biocompatibility profile in direct comparison with other agents.
-
Glutaraldehyde remains a highly efficient crosslinker for generating mechanically robust materials, but its inherent cytotoxicity is a major limitation for many biomedical applications.
-
EDC/NHS provides a more biocompatible "zero-length" crosslinking option, though it may result in materials with lower mechanical strength compared to those crosslinked with glutaraldehyde.
-
Genipin stands out as a natural and highly biocompatible crosslinker, offering a safer alternative to synthetic agents, albeit with potentially slower reaction kinetics and less robust mechanical outcomes.
Future research should focus on direct, head-to-head comparative studies of these crosslinking agents under standardized conditions. Such studies would provide invaluable data for researchers, enabling a more rational selection of crosslinking agents and accelerating the development of novel biomaterials and protein-based therapeutics. Quantitative mass spectrometry-based approaches will be instrumental in elucidating the precise nature and extent of crosslinking, further refining our understanding of these critical reagents.[7]
References
- Kajihara, Y., et al. (2006). A new method for the conversion of cysteine to dehydroalanine on a peptide.
- Gao, Y., et al. (2017). A review of crosslinkers for chitosan-based biomaterials. International Journal of Biological Macromolecules, 105, 545-556.
- Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666-1676.
- Bigi, A., et al. (2001). Gelatin-based hydrogels for drug delivery. Journal of Applied Polymer Science, 81(1), 1-8.
- The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. (2024). International Journal of Molecular Sciences, 25(9), 4788.
- Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. (2021). Polymers, 13(11), 1863.
- Protocol for Chemical Cross-Linking. (n.d.).
- Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). (2023). Gels, 9(9), 724.
- Chemical cross-linking reaction of collagen using EDC/NHS. (n.d.).
- Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications. (2007). Journal of Applied Polymer Science, 105(4), 1657-1665.
- Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts. (2000). Protein Science, 9(6), 1176-1185.
- Methods for converting cysteine to dehydroalanine on peptides and proteins. (2011). Chemical Science, 2(9), 1666-1676.
- Genipin-Crosslinked Gelatin Hydrogels with Controlled Molecular Weight: A Strategy to Balance Processability and Performance. (2023). Gels, 9(10), 795.
- Genipin Cross-Linking of Elastin and Elastin-Based Proteins. (2018). Methods in Molecular Biology, 1777, 141-151.
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A Comparative Guide to Dehydroalanine Synthesis: Evaluating the Efficacy of Diethyl meso-2,5-dibromoadipate and Alternative Methodologies
Introduction: The Significance of Dehydroalanine in Modern Research
Dehydroalanine (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that has garnered significant attention in chemical biology, drug discovery, and materials science.[1] Its presence in naturally occurring peptides, such as the antimicrobial nisin, underscores its biological relevance.[1] Synthetically, the electrophilic nature of the dehydroalanine residue makes it a versatile precursor for a myriad of post-translational modifications, enabling the site-specific introduction of functionalities like glycosylation, phosphorylation, and lipidation.[2] This capacity to act as a chemical "hub" on a peptide or protein scaffold is invaluable for studying protein function, developing novel therapeutics, and creating advanced biomaterials.
The primary challenge in harnessing the potential of dehydroalanine lies in its efficient and selective synthesis. Dehydroalanine itself is unstable in its free form and is typically generated in situ or from a precursor amino acid residue within a peptide sequence.[1] Common precursors include serine, cysteine, and selenocysteine, each with distinct methods for their conversion to dehydroalanine.[1][3]
This guide provides an in-depth comparison of the primary methodologies for dehydroalanine synthesis, with a particular focus on the efficacy of Diethyl meso-2,5-dibromoadipate, a bis-alkylation agent for the conversion of cysteine. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by experimental data.
Method 1: Bis-Alkylation-Elimination of Cysteine using this compound
The conversion of cysteine to dehydroalanine via a bis-alkylation-elimination strategy has emerged as a robust and widely applicable method. This approach involves the reaction of the cysteine thiol with a bifunctional alkylating agent, forming a cyclic sulfonium salt intermediate, which then undergoes a base-mediated elimination to yield the dehydroalanine residue. This compound is a key reagent in this class.
Mechanism of Action
The reaction proceeds in two main steps:
-
Bis-Alkylation: The nucleophilic thiol group of the cysteine residue attacks one of the electrophilic carbon atoms of this compound, displacing a bromide ion. This is followed by an intramolecular cyclization, where the sulfur atom attacks the second electrophilic carbon, forming a cyclic sulfonium salt intermediate.
-
β-Elimination: In the presence of a base, a proton is abstracted from the α-carbon of the cysteine residue. This initiates an E2 elimination reaction, leading to the formation of the dehydroalanine double bond and the release of the cyclized adipate byproduct.
Caption: Mechanism of dehydroalanine synthesis via bis-alkylation-elimination.
Experimental Protocol
The following protocol is adapted from the work of Ohkubo and colleagues, as cited by Chalker et al.[2][4]
-
Peptide Preparation: The cysteine-containing peptide is dissolved in a suitable buffer, typically at a pH range of 6.0-7.0.
-
Reagent Addition: A solution of this compound in an organic co-solvent (e.g., acetonitrile or DMF) is added to the peptide solution. A typical molar excess of the reagent is 10-50 fold.
-
Incubation: The reaction mixture is incubated at a controlled temperature, usually between 25-37 °C, for 1-4 hours to ensure the formation of the sulfonium salt intermediate.
-
Base-mediated Elimination: The pH of the solution is raised to 8.0-9.0 by the addition of a suitable base (e.g., sodium bicarbonate or triethylamine) to induce the elimination reaction. This step is typically carried out for 1-2 hours at room temperature.
-
Purification: The resulting dehydroalanine-containing peptide is purified from the reaction mixture using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Experimental workflow for dehydroalanine synthesis using this compound.
Alternative Methodologies for Dehydroalanine Synthesis
Several other methods are commonly employed for the synthesis of dehydroalanine, each with its own set of advantages and disadvantages.
Dehydration of Serine Residues
This method mimics the biosynthetic pathway and involves the chemical dehydration of a serine residue.[5]
-
Mechanism: The hydroxyl group of serine is first converted into a good leaving group, typically by reaction with an activating agent such as mesyl chloride (MsCl) in the presence of a base. Subsequent treatment with a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induces β-elimination to form the dehydroalanine double bond.[5]
-
Experimental Protocol (Adapted from Liskamp et al.): [5]
-
The serine-containing peptide is dissolved in an anhydrous polar aprotic solvent such as DMF.
-
The solution is cooled to -10 °C.
-
Mesyl chloride (2.6 equivalents) and triethylamine (2.6 equivalents) are added, and the mixture is stirred for 60 minutes.
-
DBU (5.8 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 90 minutes.
-
The product is isolated and purified by flash column chromatography.
-
-
Efficacy and Limitations: This method can provide good yields (typically 70-73%) but can be prone to side reactions, especially with longer reaction times or elevated temperatures, which may lead to the formation of polymeric byproducts.[5] The conditions can also be harsh for sensitive peptides.
Elimination from Selenocysteine Residues
The use of selenocysteine as a precursor offers a mild and highly chemoselective route to dehydroalanine.[3][6]
-
Mechanism: A selenocysteine residue, often incorporated as Se-phenylselenocysteine during solid-phase peptide synthesis, undergoes oxidative elimination. Treatment with a mild oxidant, such as hydrogen peroxide or sodium periodate, leads to the formation of a selenoxide intermediate, which readily undergoes syn-elimination at room temperature to yield the dehydroalanine residue.[3]
-
Experimental Protocol (Adapted from Seebeck and Szostak): [6]
-
The selenocysteine-containing peptide is dissolved in a suitable buffer at a pH of 5.0-6.0.
-
The solution is cooled on ice.
-
A solution of hydrogen peroxide (typically 200 mM) is added.
-
The reaction is incubated on ice for 1 hour.
-
The product is analyzed and purified, often by MALDI-TOF mass spectrometry and RP-HPLC.
-
-
Efficacy and Limitations: This method is highly efficient and proceeds under very mild conditions, making it compatible with sensitive functional groups. The main drawback is the requirement for the synthesis and incorporation of the unnatural amino acid Se-phenylselenocysteine.
Elimination from S-cyano-cysteine
This method utilizes the reagent 2-nitro-5-thiocyanatobenzoic acid (NTCB) to convert cysteine to an S-cyano intermediate, which then undergoes elimination.[2]
-
Mechanism: NTCB selectively reacts with the cysteine thiol to form an S-cyano-cysteine adduct. The strong electron-withdrawing nature of the cyano group polarizes the S-Cβ bond, making the α-proton acidic and facilitating a base-catalyzed E2 elimination to form dehydroalanine.[2]
-
Experimental Protocol (Adapted from Liu et al.): [2]
-
The cysteine-containing protein is denatured and dissolved in a buffer at pH 7.0 containing TCEP and pyridine.
-
NTCB (5 mM) is added to the solution.
-
The reaction mixture is incubated at 37 °C overnight.
-
The resulting dehydroalanine-containing protein is purified.
-
-
Efficacy and Limitations: This method can be highly effective, with yields ranging from 80-90% for C-terminal cysteines.[2] However, its efficiency can be lower for internal cysteine residues, and it may require denaturing conditions, which are not suitable for all proteins.
Comparative Analysis of Dehydroalanine Synthesis Methods
| Method | Precursor | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Bis-Alkylation-Elimination | Cysteine | This compound, Base | Good to Excellent | Robust, applicable to peptides and proteins, relatively mild conditions. | Requires a two-step, one-pot procedure; potential for side reactions if not optimized. |
| Dehydration | Serine | MsCl, Et₃N, DBU | 70-73%[5] | Utilizes a common proteinogenic amino acid. | Harsher reaction conditions; risk of side reactions and polymerization.[5] |
| Oxidative Elimination | Selenocysteine | H₂O₂, NaIO₄ | High | Very mild and chemoselective conditions.[3] | Requires synthesis and incorporation of an unnatural amino acid.[3] |
| S-cyanylation-Elimination | Cysteine | NTCB, Base | 80-90% (C-terminal)[2] | High yields for accessible cysteines; uses a water-soluble reagent. | Lower efficiency for internal cysteines; may require denaturing conditions.[2] |
Conclusion: Selecting the Optimal Synthesis Strategy
The choice of the most appropriate method for dehydroalanine synthesis is contingent upon the specific requirements of the research objective, the nature of the peptide or protein substrate, and the available synthetic capabilities.
This compound and related bis-alkylation reagents represent a highly effective and versatile approach for the conversion of cysteine to dehydroalanine. This method strikes a balance between efficiency and mildness, making it suitable for a wide range of applications. Its primary advantage lies in its robustness and applicability to both synthetic peptides and folded proteins, often without the need for denaturation.
For systems where the starting material is a serine-containing peptide and the introduction of cysteine is not feasible, the dehydration of serine remains a viable, albeit more challenging, option. Careful optimization of the reaction conditions is crucial to mitigate the risk of side reactions.
When the utmost mildness and chemoselectivity are paramount, and the incorporation of an unnatural amino acid is possible, oxidative elimination from selenocysteine is the superior choice. Its high efficiency and compatibility with sensitive functional groups are unparalleled.
Finally, the NTCB-mediated elimination from cysteine offers a simple and high-yielding alternative, particularly for modifying C-terminal cysteine residues in proteins.
Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each method, as outlined in this guide, will empower researchers to select the optimal strategy for their specific needs, thereby unlocking the full potential of dehydroalanine as a powerful tool in chemical biology and beyond.
References
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Chalker, J. M., Gunnoo, S. B., & Davis, B. G. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]
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Liskamp, R. M., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules, 27(8), 2568. [Link]
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Wikipedia contributors. (2023). Dehydroalanine. In Wikipedia, The Free Encyclopedia. [Link]
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Ohkubo, A., et al. (2009). A New Strategy for the Synthesis of Labeled Peptides by Using Dehydroalanine as a Platform. Journal of the American Chemical Society, 131(40), 14242–14249. [Link]
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Reddy, K. M., & Mugesh, G. (2019). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. RSC advances, 9(1), 34-43. [Link]
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Payne, R. J., et al. (2011). Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature protocols, 6(4), 449-459. [Link]
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Demetres, M., et al. (2022). Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society, 144(9), 4035-4044. [Link]
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Seebeck, F. P., & Szostak, J. W. (2006). Ribosomal synthesis of dehydroalanine-containing peptides. Journal of the American Chemical Society, 128(22), 7150-7151. [Link]
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Shi, Q., et al. (2023). A practical one-pot synthesis of dehydroalanine esters. RSC advances, 13(12), 8011-8016. [Link]
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Bar-Or, R., Rael, L. T., & Bar-Or, D. (2008). Dehydroalanine derived from cysteine is a common post-translational modification in human serum albumin. Rapid communications in mass spectrometry, 22(5), 711-716. [Link]
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UCL Discovery. (2017). Novel approaches for cysteine bioconjugation. [Link]
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Payne, R. J., et al. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Communications, 51(54), 10896-10899. [Link]
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Liu, W. R., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2619. [Link]
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A Spectroscopic Guide to Differentiating Meso and Racemic Diethyl 2,5-dibromoadipate for Researchers and Drug Development Professionals
In the realm of pharmaceutical development and complex organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. Diethyl 2,5-dibromoadipate, a key bifunctional building block, exists as two diastereomers: a meso form and a racemic mixture (dl-pair).[1][2] Distinguishing between these stereoisomers is paramount for controlling the stereochemistry of subsequent synthetic steps. This guide provides an in-depth spectroscopic comparison of meso and racemic diethyl 2,5-dibromoadipate, leveraging the principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to provide a robust analytical framework.
The Foundation: Molecular Symmetry and Its Spectroscopic Implications
The fundamental difference between the meso and racemic isomers of diethyl 2,5-dibromoadipate lies in their molecular symmetry. The meso compound possesses an internal plane of symmetry, rendering its two chiral centers (C2 and C5) stereochemically dependent but resulting in an achiral molecule overall.[3] In contrast, the racemic mixture consists of a pair of enantiomers ((2R,5R) and (2S,5S)) that lack this internal symmetry and are chiral. This disparity in symmetry is directly reflected in their spectroscopic signatures.
Caption: Logical relationship between symmetry and spectroscopic output.
¹H and ¹³C NMR Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for distinguishing between diastereomers in solution.[4] The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and the symmetry of the molecule determines the number of chemically distinct nuclei.
Expected ¹H NMR Spectral Differences
For meso-diethyl 2,5-dibromoadipate , the plane of symmetry renders the two halves of the molecule equivalent. Consequently:
-
The methine protons (H-2 and H-5) are chemically and magnetically equivalent.
-
The two methylene groups of the ethyl esters (-OCH₂CH₃) are equivalent.
-
The two methyl groups of the ethyl esters (-OCH₂CH₃) are equivalent.
-
The central methylene protons (H-3 and H-4) are diastereotopic and will likely appear as a more complex multiplet.
For the racemic (dl) diethyl 2,5-dibromoadipate , the absence of an internal plane of symmetry in each enantiomer leads to a different set of equivalencies. While the two enantiomers themselves are indistinguishable in a standard NMR experiment (unless a chiral solvent or shift reagent is used), the protons within each enantiomer will have distinct chemical environments compared to the meso form. This often results in different chemical shifts for corresponding protons in the meso and racemic isomers.
A study on the analogous diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates revealed that the ethoxy protons of the meso and dl-isomers appear at different chemical shifts, with the meso isomer's signals being upfield compared to the dl-isomer.[5] A similar trend can be anticipated for diethyl 2,5-dibromoadipate.
Expected ¹³C NMR Spectral Differences
The distinction between the two isomers is often even clearer in the ¹³C NMR spectrum.[6]
-
Meso Isomer: Due to the plane of symmetry, we expect a reduced number of signals. The pairs of equivalent carbons (C2/C5, C3/C4, the two ester carbonyls, the two -OCH₂- carbons, and the two -CH₃ carbons) will each produce a single signal.
-
Racemic Isomer: The lack of symmetry means that corresponding carbons in the two halves of the molecule are not necessarily equivalent. This can lead to a greater number of signals compared to the meso form. For instance, the two chiral carbons (C2 and C5) and the two central methylene carbons (C3 and C4) may be inequivalent, giving rise to separate signals.
Table 1: Predicted ¹³C and ¹H NMR Data Comparison
| Assignment | meso-Diethyl 2,5-dibromoadipate | racemic-Diethyl 2,5-dibromoadipate | Rationale for Difference |
| ¹³C Signals | Fewer signals | More signals | Higher symmetry in the meso isomer leads to fewer chemically distinct carbons. |
| C=O | 1 signal | Potentially 1 or 2 signals | Carbons are equivalent in the meso form. |
| -CH(Br)- | 1 signal | Potentially 1 or 2 signals | Carbons are equivalent in the meso form. |
| -CH₂- (backbone) | 1 signal | Potentially 1 or 2 signals | Carbons are equivalent in the meso form. |
| -O-CH₂- | 1 signal | Potentially 1 or 2 signals | Carbons are equivalent in the meso form. |
| -CH₃ | 1 signal | Potentially 1 or 2 signals | Carbons are equivalent in the meso form. |
| ¹H -CH(Br)- | 1 signal (multiplet) | 1 signal (different multiplet) | Different magnetic environments and coupling constants. |
| ¹H -O-CH₂- | 1 signal (quartet) | 1 signal (quartet, different shift) | Different magnetic environments. |
| ¹H -CH₃ | 1 signal (triplet) | 1 signal (triplet, different shift) | Different magnetic environments. |
Infrared (IR) Spectroscopy: The Fingerprint of Diastereomers
While enantiomers have identical IR spectra, diastereomers, having different physical properties, will exhibit distinct IR spectra.[7] The differences are most pronounced in the "fingerprint region" (below 1500 cm⁻¹), which corresponds to complex vibrational and bending modes of the entire molecule.[6]
Key vibrational modes to compare include:
-
C=O Stretch: The ester carbonyl stretch (typically around 1735 cm⁻¹) may show slight shifts in frequency or changes in band shape between the two isomers due to differences in dipole-dipole interactions in the solid state or conformational differences in solution.
-
C-O Stretch: The C-O stretching vibrations of the ester group (around 1250-1150 cm⁻¹) will also be present and may differ slightly.
-
C-Br Stretch: The C-Br stretching frequency (typically in the 650-550 cm⁻¹ region) could be a useful diagnostic tool, as the vibrational mode of this bond will be influenced by the overall stereochemistry of the molecule.
-
Fingerprint Region: This region will contain a unique pattern of absorptions for each diastereomer, providing a definitive "fingerprint" for identification when compared against a reference spectrum.[6]
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of a sample containing a mixture of meso and racemic diethyl 2,5-dibromoadipate.
Caption: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the diethyl 2,5-dibromoadipate sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum with a line broadening of 0.3 Hz.
-
Integrate all signals to determine the relative ratios of the diastereomers.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the spectrum with a line broadening of 1-2 Hz.
-
-
Data Analysis:
-
Reference both spectra to the TMS signal at 0.00 ppm.
-
Identify the number of unique signals in both the ¹H and ¹³C spectra. A simpler spectrum with fewer signals is indicative of the meso isomer.
-
Compare the chemical shifts and coupling patterns to distinguish the signals corresponding to each isomer in the mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Perform a baseline correction and normalize the spectrum.
-
Identify the characteristic peaks for the ester functional group (C=O and C-O stretches).
-
Carefully compare the fingerprint region (1500-500 cm⁻¹) of the sample spectrum with reference spectra of the pure meso and racemic isomers to identify the composition. The spectrum of a mixture will be a superposition of the spectra of the individual components.[7]
-
Conclusion
The differentiation of meso and racemic diethyl 2,5-dibromoadipate is readily achievable through a combination of ¹H and ¹³C NMR and IR spectroscopy. The inherent symmetry of the meso isomer provides a clear diagnostic tool in NMR, resulting in a significantly simpler spectrum compared to its racemic counterpart. IR spectroscopy offers a complementary technique, with the unique vibrational fingerprint of each diastereomer allowing for their unambiguous identification. By employing the principles and protocols outlined in this guide, researchers and drug development professionals can confidently characterize the stereochemical composition of their samples, ensuring the integrity and success of their synthetic endeavors.
References
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Yang, D. L., Qi, C. Z., Cui, Y. X., Dang, H. S., & Liu, Y. C. (1991). Studies on the 1H NMR Spectra of meso and dl diethyl 2,3-dicyano-2,3-bis(p-substituted phenyl)succinates. Chemical Journal of Chinese Universities, 12(12), 1627. [Link]
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Organic Chemistry. (2019). Chapter 4: Isomers and Molecular Constitution. University of Kentucky. [Link]
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Master Organic Chemistry. (2012). What's a Racemic Mixture? Master Organic Chemistry. [Link]
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Georganics. (n.d.). Diethyl meso-2,5-dibromoadipate. Georganics. [Link]
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Quora. (2021). What is the main difference between racemic and meso form in any organic compound? Quora. [Link]
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Reddit. (2020). Why in a molecule like Diethyl Succinate does the H NMR have a singlet and not a triplet? Reddit. [Link]
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A Senior Application Scientist's Guide to Solvent System Performance of Diethyl meso-2,5-dibromoadipate
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that dictates the success of a synthetic transformation. This guide provides an in-depth technical analysis of Diethyl meso-2,5-dibromoadipate, a versatile C6 building block, and evaluates its performance across various solvent systems. We will delve into the mechanistic underpinnings of solvent effects, present comparative data, and explore alternative reagents to provide a comprehensive framework for methodological design.
Introduction to this compound: A Stereochemically Defined Building Block
This compound is a diester characterized by two stereogenic centers with opposite configurations (R,S), rendering the molecule achiral overall. This meso configuration is crucial as it offers a defined stereochemical platform for the synthesis of complex cyclic and acyclic molecules, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2] Its primary utility lies in its two electrophilic carbon centers, which are susceptible to nucleophilic attack, and the C2-C5 spacing, which is ideal for the formation of five-membered heterocyclic rings like pyrrolidines—a common scaffold in modern pharmaceuticals.[1][3]
The compound typically appears as a white to off-white crystalline solid with moderate solubility in common organic solvents.[1][4] This solubility profile, combined with its reactivity, makes the choice of solvent a pivotal factor in controlling reaction kinetics, yield, and selectivity.
The Crucial Role of the Solvent: A Mechanistic Overview
The reactivity of this compound is dominated by nucleophilic substitution (SN2) reactions at the two bromine-bearing carbons. The solvent's role in these transformations cannot be overstated, as it influences both the nucleophile's reactivity and the stability of the transition state.[5][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are highly effective at solvating cations, leaving the anionic nucleophile "naked" and highly reactive. This significantly accelerates the rate of SN2 reactions. For bimolecular reactions involving this compound and an anionic nucleophile, polar aprotic solvents are often the system of choice.[7]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons and can form strong hydrogen bonds. While they can dissolve ionic nucleophiles, they heavily solvate the anion through hydrogen bonding, creating a solvent cage that blunts its nucleophilicity and slows down SN2 reactions.[7][8] However, they excel at stabilizing transition states with developing charge and are effective for SN1-type reactions, though this pathway is less common for secondary bromides like the target compound unless a highly stable carbocation can be formed.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for reactions involving charged nucleophiles due to their inability to dissolve them effectively. Reaction rates are typically very slow in these media.
Performance in a Key Application: Conversion of Cysteine to Dehydroalanine
A notable application of this compound is in the field of chemical biology, specifically for the conversion of cysteine residues in peptides and proteins to dehydroalanine (Dha).[7] This transformation proceeds via a bis-alkylation of the cysteine thiol, followed by an elimination reaction. The choice of solvent is critical for the efficiency of this multi-step process.
Work inspired by Kajihara's observations demonstrated that this compound can effectively convert cysteine to dehydroalanine on peptide substrates.[7] A model study for a similar bis-amide reagent was conducted in Dimethylformamide (DMF) , a polar aprotic solvent.[7]
Experimental Protocol: Cysteine to Dehydroalanine Conversion (Model)
This protocol is based on the principles described for related bis-alkylating agents used in peptide modification.[7]
-
Dissolution: Dissolve the cysteine-containing peptide in DMF.
-
Reagent Addition: Add this compound (typically 1.5-2.0 equivalents) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to scavenge the HBr generated during the reaction.
-
Reaction: Stir the mixture at room temperature. The initial alkylation is followed by a slower intramolecular cyclization to form a tetrahydrothiophenium intermediate.
-
Elimination: Gently heat the reaction mixture (e.g., 37-40 °C) to facilitate the base-mediated elimination of the tetrahydrothiophenium ring, yielding the dehydroalanine residue.
-
Monitoring & Quenching: Monitor the reaction progress by LC-MS. Once complete, quench the reaction with water and purify the product by HPLC.
Caption: Experimental workflow for the conversion of cysteine to dehydroalanine.
Solvent System Performance Analysis
While a direct multi-solvent comparison for this specific reaction is not available in a single report, we can infer performance based on mechanistic principles and related literature.
| Solvent System | Type | Expected Performance & Rationale |
| DMF, DMSO | Polar Aprotic | Excellent: High reaction rates are expected. These solvents effectively solvate the counter-ion of the thiolate nucleophile (formed in situ), enhancing its reactivity for the crucial SN2 attack. This is the recommended solvent class for this transformation. |
| Acetonitrile | Polar Aprotic | Good: Also a polar aprotic solvent, it should facilitate the SN2 reaction. It is less polar than DMF or DMSO, which may result in slightly slower reaction rates but can simplify product isolation. |
| Ethanol/Water | Polar Protic | Poor to Moderate: The protic nature of these solvents will heavily solvate the thiolate nucleophile via hydrogen bonding, significantly reducing its nucleophilicity and slowing the reaction rate. Side reactions may become more competitive. |
| THF, Dioxane | Ethereal (Polar Aprotic) | Moderate: Less polar than DMF/DMSO. While they can support the reaction, solubility of peptide substrates and reagents might be limited, and reaction rates would likely be slower. |
| Toluene, DCM | Nonpolar / Halogenated | Poor: Inadequate for dissolving charged nucleophiles and supporting the polar SN2 transition state. Very slow to no reaction is expected. |
Comparison with Alternative Reagents
The choice of this compound is not without alternatives. The selection often depends on the specific synthetic goal, such as forming a pyrrolidine ring or modifying a peptide.
Caption: Comparison of this compound with alternative precursors.
Comparative Analysis of Alternatives
| Reagent/Method | Application | Advantages | Disadvantages |
| This compound | Pyrrolidine Synthesis, Bis-alkylation | Commercially available; defined meso stereochemistry; good reactivity. | Bromide is a good, but not the best, leaving group. |
| Corresponding Di-tosylates/Di-mesylates | Pyrrolidine Synthesis | Tosylate/mesylate are better leaving groups, leading to faster reactions or milder conditions. | Often requires separate synthesis from the corresponding diol; may be less stable. |
| 1,4-Diiodobutane | Bis-alkylation | Iodide is an excellent leaving group, making it highly reactive.[7] | Lacks the ester functionalities present in the adipate backbone, limiting further synthetic elaboration. |
| Reductive Amination of 1,4-Dicarbonyls | Pyrrolidine Synthesis | Convergent route; allows for a wide variety of substituents on the nitrogen and the ring. | Requires access to the appropriate 1,4-dicarbonyl precursor. |
Conclusion and Recommendations
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules, particularly five-membered heterocycles and for applications in bioconjugation. The performance of this reagent is intrinsically linked to the choice of solvent system.
Key Recommendations:
-
Prioritize Polar Aprotic Solvents: For reactions involving nucleophilic substitution, such as cyclizations with amines or alkylations of thiols, polar aprotic solvents like DMF and DMSO should be the first choice. They maximize the reactivity of the nucleophile, leading to higher yields and shorter reaction times.
-
Consider Acetonitrile for Easier Workup: If product isolation from high-boiling point solvents like DMF or DMSO is a concern, acetonitrile presents a viable alternative, though potentially at the cost of reaction rate.
-
Avoid Protic Solvents: Unless a specific mechanistic outcome is desired, polar protic solvents such as ethanol and water should generally be avoided for SN2 reactions with this substrate due to their tendency to deactivate the nucleophile.
-
Evaluate Alternatives Based on Reactivity: For sluggish reactions, consider synthesizing the corresponding di-tosylate or di-mesylate derivative to enhance the leaving group ability. For simpler bis-alkylation without the need for the ester backbone, 1,4-diiodobutane is a more reactive alternative.
By carefully selecting the solvent system based on mechanistic principles and the specific requirements of the synthetic target, researchers can fully exploit the synthetic potential of this compound.
References
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Davis, B.G., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2, 1666-1676. Available from: [Link]
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Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]
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College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. Available from: [Link]
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Biophysical Society. (1998). Dynamics of proteins in different solvent systems: analysis of essential motion in lipases. Biophysical Journal, 74(5), 2245–2255. Available from: [Link]
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St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available from: [Link]
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University of California, Irvine. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from: [Link]
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Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2586-2594. Available from: [Link]
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National Institutes of Health. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. Available from: [Link]
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MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 24(13), 10833. Available from: [Link]
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A Comparative Guide to the Reaction Kinetics of Diethyl meso-2,5-dibromoadipate and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the reactivity of bifunctional molecules is of paramount importance. Diethyl meso-2,5-dibromoadipate, a key building block, and its analogs offer a versatile platform for the synthesis of complex molecular architectures. Understanding the nuances of their reaction kinetics is not merely an academic exercise but a critical factor in optimizing reaction conditions, predicting product formation, and ultimately, accelerating drug discovery pipelines.
This guide provides an in-depth comparative analysis of the reaction kinetics of this compound versus its chloro and iodo analogs. By examining the underlying principles of nucleophilic substitution and presenting a framework for experimental investigation, we aim to equip researchers with the insights necessary to strategically leverage these valuable synthetic intermediates.
The Significance of Kinetic Studies in Organic Synthesis
The rate at which a chemical reaction proceeds is governed by its kinetics. For drug development professionals, a thorough understanding of reaction kinetics offers several advantages:
-
Process Optimization: Kinetic data allows for the fine-tuning of reaction parameters such as temperature, concentration, and catalyst loading to achieve desired reaction rates and yields.
-
Mechanism Elucidation: Studying the factors that influence reaction rates provides crucial insights into the reaction mechanism, enabling chemists to predict and control the outcome of complex transformations.
-
Competitive Reaction Control: In many synthetic sequences, multiple reaction pathways are possible. Kinetic analysis helps in selecting conditions that favor the desired reaction over unwanted side reactions.
This compound and its analogs are particularly interesting from a kinetic standpoint due to the presence of two stereochemically defined chiral centers and two potential sites for nucleophilic attack. The nature of the halogen substituent at the 2 and 5 positions is expected to exert a profound influence on the rate of these reactions.
Theoretical Framework: The SN2 Reaction and the Role of the Leaving Group
The primary reaction pathway for diethyl meso-2,5-dihalo-adipates with most nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. This is a one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1]
A critical factor governing the rate of an SN2 reaction is the nature of the leaving group . A good leaving group is a species that can stabilize the negative charge it acquires upon departing.[2] For the halogen series, the leaving group ability increases down the group:
I⁻ > Br⁻ > Cl⁻ > F⁻ [3]
This trend is directly related to the basicity of the halide ions; weaker bases are better leaving groups.[3] Iodide is the weakest base among the common halogens and therefore the best leaving group.[4][5] This is because the larger size of the iodide ion allows for the negative charge to be dispersed over a larger volume, leading to greater stability.[5][6] Consequently, the carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds, leading to a lower activation energy for the SN2 reaction.[5]
Based on this principle, we can predict the following order of reactivity for the diethyl meso-2,5-dihalo-adipates in SN2 reactions:
Diethyl meso-2,5-diiodoadipate > this compound > Diethyl meso-2,5-dichloro-adipate
Experimental Design for a Comparative Kinetic Study
To experimentally validate this predicted trend, a series of kinetic experiments can be designed. A common and effective method for monitoring the progress of SN2 reactions of alkyl halides is to follow the disappearance of the starting material or the appearance of the product over time using techniques such as chromatography (GC or HPLC) or spectroscopy.[7]
A well-established experimental setup for comparing the reactivity of different alkyl halides is the Finkelstein reaction, which involves the reaction of an alkyl halide with sodium iodide in acetone.[8] The precipitation of the less soluble sodium chloride or bromide drives the reaction forward.
Here, we propose a comparative study of the reaction of diethyl meso-2,5-dihalo-adipates with a common nucleophile, such as the azide ion (N₃⁻), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it more nucleophilic.
Experimental Workflow
Caption: Experimental workflow for determining the reaction kinetics.
Step-by-Step Protocol
-
Solution Preparation: Prepare stock solutions of this compound, diethyl meso-2,5-dichloro-adipate, diethyl meso-2,5-diiodoadipate, and sodium azide in anhydrous DMF at known concentrations.
-
Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 25°C), add the substrate solution.
-
Initiation and Sampling: Initiate the reaction by adding the sodium azide solution. Start a timer immediately and withdraw aliquots of the reaction mixture at regular intervals.
-
Quenching: Quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large excess of cold water) to stop the reaction.
-
Analysis: Analyze the quenched samples by a calibrated GC or HPLC method to determine the concentration of the remaining substrate or the formed diethyl meso-2,5-diazidoadipate.
-
Data Analysis: Plot the reciprocal of the substrate concentration (1/[Substrate]) versus time. For a second-order reaction, this plot should yield a straight line. The slope of this line is the second-order rate constant, k.
-
Repeat: Repeat the experiment for each of the halogenated analogs under identical conditions.
Predicted and Comparative Kinetic Data
| Compound | Leaving Group | Predicted Relative Rate (SN2 with N₃⁻) | Experimental Rate Constant (Saponification with NaOH) |
| Diethyl meso-2,5-diiodoadipate | I⁻ | Fastest | Not available |
| This compound | Br⁻ | Intermediate | Not available |
| Diethyl meso-2,5-dichloro-adipate | Cl⁻ | Slowest | Not available |
| Diethyl Adipate | ⁻OC₂H₅ (from ester) | N/A | k₁ = 9.3 m³/kmol·s, k₂ = 7.7 m³/kmol·s (at 293.1 K)[9] |
It is important to note that the saponification of diethyl adipate is a two-step consecutive reaction, hence two rate constants are reported.[9]
The predicted trend in reactivity for the SN2 reaction with azide is based on the superior leaving group ability of iodide compared to bromide and chloride.[3][5] The weaker C-I bond and the greater stability of the I⁻ anion lead to a lower activation energy and thus a faster reaction rate.
Mechanistic Insights and Causality
The choice of a meso diastereomer for the substrate is significant. In this compound, the two bromine atoms are on opposite faces of the molecule's plane of symmetry. This stereochemistry can influence the accessibility of the electrophilic carbon atoms to the incoming nucleophile.
The SN2 reaction proceeds via a backside attack, leading to an inversion of configuration at the chiral center.[1]
Caption: Generalized SN2 reaction mechanism.
The electronic effects of the ester groups also play a role. The carbonyl groups are electron-withdrawing, which can slightly increase the electrophilicity of the α-carbons (the carbons bearing the halogens), making them more susceptible to nucleophilic attack.
Conclusion and Future Directions
This comparative guide establishes a clear theoretical framework for understanding the relative reaction kinetics of this compound and its chloro and iodo analogs. Based on the fundamental principles of SN2 reactions, the reactivity is predicted to follow the order: diiodo > dibromo > dichloro. This trend is primarily dictated by the leaving group ability of the halogens.
References
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
WebAssign. SN2 Reactions of Alkyl Halides. Retrieved from [Link]
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Journal of Chemical Education. (2022, November 22). An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. Retrieved from [Link]
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PubMed. (2005). Alpha-heteroarylation of esters, lactones, amides, and lactams by nucleophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Leaving Groups. Retrieved from [Link]
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Scribd. Lab 07 SN1 and SN2 Reactions of Alkyl Halides. Retrieved from [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
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Iraqi Journal of Chemical and Petroleum Engineering. (2016, March 30). Study in Kinetics of Saponification Reaction of Diethyl Adipate with Sodium Hydroxide Solution under Reactive Distillation. Retrieved from [Link]
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Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group?. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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YouTube. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. Retrieved from [Link]
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ResearchGate. (2006, September). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Retrieved from [Link]
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ResearchGate. (2025, August 7). Dynamic Kinetic Resolution of α-Chloro Esters in Asymmetric Nucleophilic Substitution Using Diacetone-D-glucose as a Chiral Auxiliary. Retrieved from [Link]
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Iraqi Journal of Chemical and Petroleum Engineering. (2015). Study in Kinetics of Saponification Reaction of Diethyl Adipate with Sodium Hydroxide Solution under Reactive Distillation. Retrieved from [Link]
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Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of Diethyl meso-2,5-dibromoadipate
For researchers, scientists, and drug development professionals embarking on large-scale synthesis projects, the choice of starting materials is a critical decision with far-reaching implications for cost, efficiency, and environmental impact. This guide provides an in-depth comparative analysis of Diethyl meso-2,5-dibromoadipate, a versatile building block, against its logical alternative, Diethyl meso-2,5-dichloroadipate, and other synthetic strategies. By examining key performance indicators, supported by experimental data and process considerations, this document aims to equip decision-makers with the necessary insights to select the optimal synthetic route for their specific needs.
Introduction: The Strategic Importance of Adipate Derivatives in Synthesis
This compound is a valued intermediate in organic synthesis, particularly for the construction of cyclic compounds like 2,5-disubstituted pyrrolidines, which are prevalent scaffolds in many pharmaceuticals. Its utility stems from the two bromine atoms positioned at the α-carbons, which serve as excellent leaving groups for nucleophilic substitution reactions. However, the use of brominated compounds in large-scale manufacturing necessitates a thorough evaluation of their economic and environmental viability compared to other halogenated or non-halogenated alternatives.
The Synthetic Utility of this compound
The primary application of this compound in large-scale synthesis is in the construction of heterocyclic compounds. A notable example is the synthesis of 2,5-disubstituted pyrrolidines, a common motif in drug candidates. The reaction typically proceeds via a nucleophilic substitution reaction with a primary amine, leading to the formation of the pyrrolidine ring.
Caption: Synthesis of 2,5-disubstituted pyrrolidines.
Cost-Benefit Analysis: this compound vs. Alternatives
A comprehensive cost-benefit analysis must extend beyond the initial procurement cost of the starting material to encompass process efficiency, waste management, and safety considerations.
Reagent Cost and Availability
While bulk pricing for specialty chemicals like this compound is subject to negotiation and market fluctuations, laboratory-scale pricing provides a relative cost indicator. The chlorinated analog, Diethyl meso-2,5-dichloroadipate, is generally expected to be less expensive due to the lower cost of chlorine gas compared to bromine.
Table 1: Relative Cost Comparison of Starting Materials
| Compound | Typical Laboratory Price (per gram) | Estimated Bulk Price Trend |
| This compound | High | Higher |
| Diethyl meso-2,5-dichloroadipate | Moderate | Lower |
| Adipic Acid | Low | Low |
| Diethyl Adipate | Low | Low |
Note: Bulk pricing is highly variable and should be obtained directly from suppliers for accurate budgeting.
Synthesis and Process Efficiency
The production of this compound typically involves the esterification of adipic acid to diethyl adipate, followed by α-bromination. The Hell-Volhard-Zelinsky reaction provides a general method for the α-bromination of carboxylic acids, which can be adapted for esters.[1]
Experimental Protocol: Synthesis of this compound (Illustrative)
-
Esterification of Adipic Acid: Adipic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to produce diethyl adipate.[2] This is a well-established and high-yielding industrial process.
-
α-Bromination: The diethyl adipate is then subjected to bromination at the α-positions. This can be achieved using bromine in the presence of a catalyst such as phosphorus tribromide.[1]
Caption: General synthesis workflow for this compound.
A key consideration in the cost-benefit analysis is the comparative reactivity of the bromo- versus chloro- derivatives. Bromine is a better leaving group than chlorine, which generally translates to faster reaction times and milder reaction conditions for nucleophilic substitutions.[3] This can lead to reduced energy consumption and potentially higher throughput in a large-scale setting. However, the higher reactivity of the bromo- compound can also lead to more side reactions and a less stable product, potentially complicating purification and reducing overall yield.
Table 2: Comparative Performance in Pyrrolidine Synthesis (Hypothetical Data)
| Parameter | This compound | Diethyl meso-2,5-dichloroadipate |
| Reaction Time | Shorter | Longer |
| Reaction Temperature | Lower | Higher |
| Yield (Crude) | Potentially higher | Potentially lower |
| Purity (Crude) | May require more extensive purification | May be higher due to fewer side reactions |
| Overall Process Cost | Higher raw material cost, potentially lower energy cost | Lower raw material cost, potentially higher energy cost |
This hypothetical data highlights the trade-offs that must be considered. While the dibromoadipate may offer faster reaction kinetics, the overall process economy will depend on the specific reaction, the required purity of the final product, and the efficiency of the purification process.
Environmental, Safety, and Waste Management
The use of halogenated compounds on an industrial scale raises significant environmental and safety concerns. Both brominated and chlorinated organic compounds are often classified as hazardous materials and require specialized handling and disposal procedures.
Table 3: Illustrative Hazardous Waste Disposal Costs for Halogenated Streams
| Waste Stream | Price per Gallon (Illustrative) |
| High Halogen (1,000 - 3,999 PPM) | $1.45 |
| High Halogen (4,000 - 9,999 PPM) | $1.45 |
| High Halogen (10,000 - 19,999 PPM) | $1.45 |
| High Halogen (over 20,000 PPM) | $1.45 |
| Contaminated Oils (≥1,000 PPM Halogens) | $1.29 |
Source: Clean Harbors Contract 16PSX0197 Exhibit B.[4] Note: These prices are for illustrative purposes and may not reflect current market rates or the specific composition of waste from a given synthesis.
Safety and Handling: Both bromine and chlorine, as well as their organic derivatives, are hazardous. Bromine is highly corrosive and toxic. Chlorine is also a toxic respiratory irritant. Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and emergency procedures are mandatory for handling these substances at any scale.
Green Chemistry Alternatives
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. In the context of adipic acid derivatives, several greener alternatives are being explored:
-
Catalytic Processes: The use of more efficient and recyclable catalysts for both the esterification and halogenation steps can reduce waste and improve atom economy.
-
Alternative Halogenating Agents: Replacing elemental bromine and chlorine with less hazardous alternatives, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can improve the safety profile of the synthesis, although this often comes at a higher reagent cost.
-
Non-Halogenated Routes: For some applications, it may be possible to design synthetic pathways that avoid the use of halogenated intermediates altogether. This represents the most significant step towards a greener process but may require substantial research and development efforts.
Caption: Key principles of green chemistry in large-scale synthesis.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision that requires a careful balancing of economic, process, and environmental factors.
-
This compound offers the advantage of higher reactivity, which can lead to faster reaction times and potentially lower energy consumption. However, this is offset by a higher raw material cost and the potential for increased side product formation and more complex purification.
-
Diethyl meso-2,5-dichloroadipate presents a more cost-effective starting material, but its lower reactivity may necessitate more forcing reaction conditions, leading to higher energy costs and longer processing times.
-
Green Chemistry Approaches , while often requiring initial investment in research and process development, offer the long-term benefits of reduced environmental impact, enhanced safety, and potentially lower waste disposal costs.
Recommendation: For a comprehensive evaluation, it is imperative to conduct a thorough techno-economic analysis and a life cycle assessment for the specific synthetic route and target molecule. Pilot-scale studies are crucial to gather accurate data on yields, reaction kinetics, and purification requirements for both the brominated and chlorinated pathways. This data, combined with firm quotes for bulk raw materials and waste disposal, will enable a truly informed decision that aligns with both the economic and sustainability goals of the organization.
References
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Chemistry LibreTexts. (2021, December 15). 9.4: Chlorination vs Bromination. Retrieved from [Link]
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Clean Harbors. (n.d.). Contract 16PSX0197 Exhibit B. Retrieved from [Link]
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OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Environmental Impact of Synthetic Routes to Diethyl meso-2,5-dibromoadipate
Introduction
Diethyl meso-2,5-dibromoadipate is a crucial intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its stereospecific structure and the presence of two reactive bromine atoms make it a valuable building block for complex organic molecules.[1] As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of the environmental impact of synthetic routes to key intermediates like this compound is paramount. This guide provides a detailed comparison of two prominent synthetic pathways to this compound, evaluating them based on established green chemistry metrics, hazard profiles of the reagents, and overall process efficiency. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select a synthetic route that is not only high-yielding but also environmentally responsible.
Synthetic Route 1: Three-Step Synthesis from Adipic Acid
This widely employed route commences with the readily available and inexpensive starting material, adipic acid. The synthesis proceeds through three distinct steps: formation of the diacyl chloride, α-bromination, and subsequent esterification.
Causality of Experimental Choices
The initial conversion of the dicarboxylic acid to the more reactive adipoyl chloride is a necessary activation step. The electron-withdrawing nature of the carbonyl chlorides facilitates the subsequent α-bromination. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) which can be readily removed from the reaction mixture. The bromination step is a free-radical substitution, often initiated by heat or light, that selectively occurs at the α-carbons. The final esterification with ethanol yields the desired diethyl ester.
Experimental Protocol
Step 1: Synthesis of Adipoyl Chloride In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, 146.14 g (1.0 mol) of adipic acid is reacted with 261.7 g (2.2 mol) of thionyl chloride. The mixture is heated under reflux at 80°C for 3 hours, or until the evolution of HCl and SO₂ gas ceases. Excess thionyl chloride is then removed by distillation to yield crude adipoyl chloride.
Step 2: Synthesis of meso-2,5-Dibromoadipoyl Chloride To the crude adipoyl chloride, 351.6 g (2.2 mol) of liquid bromine is added dropwise. The reaction mixture is heated to 80-90°C for 4 hours. For reactions that are slow to initiate, irradiation with a 500-watt lamp can be employed.[2] After the reaction is complete, the mixture is cooled.
Step 3: Synthesis of this compound The crude dibromoadipoyl chloride is slowly added to 230.4 g (5.0 mol) of anhydrous ethanol at a temperature maintained below 25°C. The mixture is stirred overnight at room temperature. The reaction mixture is then cooled to 0-5°C to crystallize the product. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from Adipic Acid.
Synthetic Route 2: Two-Step Synthesis from Adipoyl Chloride
This route begins with the pre-synthesized adipoyl chloride, thus shortening the overall process. However, the environmental burden of producing adipoyl chloride should be considered for a complete life-cycle assessment.
Causality of Experimental Choices
Starting with adipoyl chloride bypasses the need for thionyl chloride, a hazardous reagent. The subsequent bromination and esterification steps follow similar chemical principles as in Route 1. This route may be preferable if adipoyl chloride is a readily available and cost-effective starting material.
Experimental Protocol
Step 1: Synthesis of meso-2,5-Dibromoadipoyl Chloride In a flask equipped with a stirrer and reflux condenser, 183.03 g (1.0 mol) of adipoyl chloride is heated to 75-85°C. Liquid bromine (351.6 g, 2.2 mol) is added dropwise over several hours while maintaining the temperature. The reaction is often facilitated by exposure to a sun lamp.[3][4] After the addition is complete, the reaction is held at temperature for an additional hour.
Step 2: Synthesis of this compound The resulting crude 2,5-dibromoadipoyl chloride is then esterified by reacting with an excess of anhydrous ethanol, following a similar procedure to Step 3 in Route 1. The product is isolated by crystallization, filtration, and drying.
Workflow Diagram
Caption: Workflow for the synthesis of this compound from Adipoyl Chloride.
Environmental Impact Comparison
A quantitative comparison of the environmental impact of these two synthetic routes can be achieved using established green chemistry metrics: Atom Economy and the Environmental Factor (E-Factor).
Green Chemistry Metrics
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[5]
Environmental Factor (E-Factor) provides a more practical measure of the waste generated, defined as the total mass of waste produced per unit of product.[6]
| Metric | Route 1: From Adipic Acid | Route 2: From Adipoyl Chloride |
| Overall Reaction | C₆H₁₀O₄ + 2 SOCl₂ + 2 Br₂ + 2 C₂H₅OH → C₁₀H₁₆Br₂O₄ + 2 SO₂ + 4 HCl | C₆H₈Cl₂O₂ + 2 Br₂ + 2 C₂H₅OH → C₁₀H₁₆Br₂O₄ + 2 HBr + 2 HCl |
| Atom Economy | 47.3% | 55.4% |
| Calculated E-Factor * | ~1.12 | ~0.80 |
*E-Factor calculations are based on the stoichiometry of the reactions and do not include solvent losses or waste from purification, which would increase these values in practice.
Discussion of Green Metrics
Route 2 exhibits a higher atom economy, primarily because it avoids the use of thionyl chloride, the atoms of which are not incorporated into the final product. Consequently, Route 2 also has a more favorable calculated E-Factor, indicating less stoichiometric waste. However, it is crucial to remember that the environmental cost of producing the starting material, adipoyl chloride, is not factored into this analysis of Route 2. A comprehensive life-cycle assessment would be required for a complete comparison.
Hazard Profile of Reagents
A critical aspect of a green chemistry analysis is the hazard profile of the chemicals involved.
| Reagent | Route 1 | Route 2 | Hazard Summary |
| Adipic Acid | Yes | No | Low hazard. |
| Thionyl Chloride | Yes | No | Corrosive, toxic if inhaled, reacts violently with water to produce toxic gas.[7][8][9][10] |
| Adipoyl Chloride | Intermediate | Yes | Corrosive, reacts with water. |
| Bromine | Yes | Yes | Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.[11][12][13][14][15] |
| Ethanol | Yes | Yes | Flammable, low toxicity. |
The use of thionyl chloride in Route 1 is a significant environmental and safety concern. Its high reactivity and the toxic gases produced upon contact with water necessitate stringent handling procedures and waste management. Route 2 avoids the direct use of thionyl chloride in the laboratory, shifting the burden of its handling to the supplier of adipoyl chloride.
Elemental bromine is a major hazard in both routes. Its high toxicity and corrosivity demand the use of personal protective equipment and well-ventilated work areas. Minimizing the use and potential release of bromine is a key goal for a greener synthesis.
Conclusion and Recommendations
Based on the analysis of green chemistry metrics and reagent hazards, Route 2 (starting from adipoyl chloride) appears to be the greener option in a laboratory setting , primarily due to its higher atom economy, lower theoretical E-Factor, and the avoidance of the direct handling of thionyl chloride.
However, for an industrial-scale synthesis, a more comprehensive analysis is required. The environmental impact of producing adipoyl chloride, which likely involves the use of thionyl chloride or a similar reagent, must be considered. Furthermore, opportunities for solvent recycling and waste stream management can significantly alter the overall environmental footprint of either process.
Future research should focus on developing alternative, greener brominating agents to replace elemental bromine and exploring catalytic methods that could improve the atom economy and reduce the overall waste generated in the synthesis of this compound.
References
- Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- O'Neill, B. T., & Watson, H. A., Jr. (1988). U.S. Patent No. 4,736,059. Washington, DC: U.S.
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US4736059A - Process for the preparation of meso 2,5-dihaloadipates.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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European Patent Office. (1992). EP 0303382 B1 - Process for the preparation of meso 2,5-dihaloadipates. Retrieved from [Link]
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New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]
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Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
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Penta chemicals. (2019). Bromine - SAFETY DATA SHEET. Retrieved from [Link]
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Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]
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European Chemicals Agency. (n.d.). Substance Information: Bromine. Retrieved from [Link]
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A Comparative Guide to the Patented Applications of Diethyl meso-2,5-dibromoadipate in Pharmaceutical and Agrochemical Synthesis
For researchers, medicinal chemists, and professionals in drug development and agrochemical innovation, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and overall success of a synthetic route. Diethyl meso-2,5-dibromoadipate, a C2-symmetric difunctionalized adipate ester, has emerged as a valuable intermediate, cited in numerous patents for its utility in constructing complex molecular architectures. This guide provides an in-depth review of patents citing the use of this compound, offering a comparative analysis of its performance against alternative synthetic strategies, supported by experimental data and detailed protocols.
Introduction to this compound: A Versatile Chiral Building Block
This compound is a commercially available reagent characterized by a six-carbon chain with bromine atoms at the C2 and C5 positions, both bearing a specific stereochemistry.[1][2] This meso compound, while achiral overall, possesses two chiral centers of opposite configuration. This unique structural feature makes it an attractive precursor for the synthesis of various stereochemically defined cyclic and acyclic compounds. Its applications are diverse, ranging from the synthesis of heterocyclic compounds to its use as a difunctional initiator in polymerization.[1] This guide will focus on its patented uses in the synthesis of biologically active molecules, particularly in the formation of dehydroalanine residues in peptides and the construction of substituted pyrrolidine rings.
Core Application 1: Conversion of Cysteine to Dehydroalanine in Peptides
The post-translational modification of proteins and peptides is a key area of research in drug discovery. The conversion of cysteine residues to dehydroalanine (Dha) introduces a reactive Michael acceptor into the peptide backbone, allowing for a variety of subsequent chemical modifications.[3][4] this compound has been cited as a reagent for this transformation, proceeding through a bis-alkylation-elimination mechanism.[3]
The Bis-Alkylation-Elimination Pathway
The reaction is initiated by the nucleophilic attack of the cysteine thiol on one of the electrophilic C-Br bonds of this compound. This is followed by an intramolecular cyclization, where the thiol attacks the second C-Br bond, forming a cyclic sulfonium ion intermediate. Subsequent base-mediated elimination leads to the formation of the dehydroalanine residue and the release of the adipate-derived byproduct.
Caption: Mechanism of Cysteine to Dehydroalanine Conversion.
Comparative Analysis of Reagents for Dehydroalanine Synthesis
While this compound is effective, several other reagents have been patented and utilized for the conversion of cysteine to dehydroalanine. A comparative analysis of their performance is crucial for selecting the optimal reagent for a specific application.
| Reagent | Typical Reaction Conditions | Yield (%) | Remarks | Reference |
| This compound | Aqueous buffer, pH 8, 37°C | Good | Effective for bis-alkylation-elimination. | [3] |
| 1,4-Diiodobutane | DMF, room temperature | ~70% | Saturated 1,4-dialkylating reagent, efficient formation of the cyclic intermediate. | |
| Busulfan (1,4-bis(methansulfonyl)-butanediol) | Not specified | 11% | Inefficient under the tested conditions. | [5] |
| α,α'-Dibromo-o-xylene | DMF, room temperature | 12% (40% upon heating) | Slower cyclization, can lead to dimerized products. | [5] |
| 2,5-Dibromohexanediamide (DBHDA) | Aqueous buffer, pH 8, 37°C | >95% | Commonly used, provides high conversion. | |
| O-Mesitylenesulfonylhydroxylamine (MSH) | Mild pH | Good | Oxidative elimination method, an alternative to alkylation. | [5] |
| Mukaiyama's Reagent | High pH (>10) | Good | Requires strongly basic conditions, limiting substrate scope. | [5] |
| Ellman's Reagent followed by DBU | High pH (>10) | 75% | One-pot conversion from a disulfide intermediate. | [5] |
Causality Behind Experimental Choices: The choice of a saturated 1,4-dihalobutane derivative like 1,4-diiodobutane or the core structure of this compound is predicated on the efficient formation of a five-membered cyclic tetrahydrothiophenium intermediate.[5] This intermediate is geometrically favored and readily undergoes elimination. In contrast, reagents like 1,5-diiodopentane, which would form a six-membered ring, show significantly lower yields, suggesting that the formation of the larger ring is kinetically slower or the resulting cyclic sulfonium ion is more stable and less prone to elimination.[5] The use of more rigid structures like α,α'-dibromo-o-xylene can also hinder the intramolecular cyclization step.[5]
Experimental Protocol: Cysteine to Dehydroalanine Conversion
The following is a general protocol for the conversion of a cysteine-containing peptide to a dehydroalanine-containing peptide using a bis-alkylating agent like 2,5-dibromohexanediamide (DBHDA), a close analog of this compound.[6]
-
Protein/Peptide Preparation: Dissolve the cysteine-containing protein or peptide in a suitable buffer, such as 50 mM sodium phosphate at pH 8.0, to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the bis-alkylating agent (e.g., DBHDA) in an organic solvent such as DMF or DMSO.
-
Reaction Initiation: Add the stock solution of the bis-alkylating agent to the protein/peptide solution. A molar excess of 10- to 100-fold of the reagent over the protein/peptide is typically used and may require optimization.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour with gentle agitation. The optimal reaction time can vary and should be determined empirically.
-
Quenching: Stop the reaction by adding an excess of a quenching reagent, such as L-cysteine or glutathione, to consume any unreacted bis-alkylating agent.
-
Purification: Remove excess reagents and byproducts by desalting the protein solution using a desalting column or through dialysis against an appropriate buffer.
-
Analysis: Confirm the conversion of cysteine to dehydroalanine via electrospray ionization mass spectrometry (ESI-MS). A successful conversion will result in a mass decrease of 34 Da, corresponding to the loss of H₂S.[6]
Core Application 2: Synthesis of Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold found in numerous pharmaceuticals and natural products. Patents have cited the use of meso-2,5-dihaloadipates as key intermediates in the synthesis of disubstituted pyrrolidines.[1][2] The reaction of this compound with a primary amine leads to a double nucleophilic substitution, resulting in the formation of a 2,5-disubstituted pyrrolidine.
The Cyclization Pathway
The synthesis proceeds via a sequential double Sₙ2 reaction. The primary amine first displaces one of the bromide ions. The resulting secondary amine then undergoes an intramolecular cyclization to displace the second bromide, forming the pyrrolidine ring. The meso stereochemistry of the starting material dictates the relative stereochemistry of the two ester groups in the final product.
Caption: Workflow for the Synthesis of Disubstituted Pyrrolidines.
Alternative Methods for Pyrrolidine Synthesis
The synthesis of substituted pyrrolidines is a well-established field in organic chemistry, with numerous alternative methods available. A direct comparison with the this compound approach depends on the desired substitution pattern.
| Method | Description | Advantages | Disadvantages |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | High stereocontrol, convergent. | Requires synthesis of azomethine ylide precursors. |
| Reductive Amination of 1,4-Dicarbonyls | Cyclization of a 1,4-dicarbonyl compound with an amine followed by reduction. | Readily available starting materials. | May lack stereocontrol. |
| Intramolecular Cyclization of Amino Alcohols/Halides | Cyclization of a linear precursor containing an amine and a leaving group. | Can provide good stereocontrol from chiral precursors. | Requires synthesis of the linear precursor. |
| From Proline Derivatives | Modification of the readily available chiral pool starting material, proline. | High stereocontrol. | Limited to the substitution patterns accessible from proline. |
Trustworthiness of the this compound Protocol: The synthesis of pyrrolidines from this compound is a self-validating system. The defined stereochemistry of the starting material directly translates to the relative stereochemistry of the product, providing a predictable and reliable outcome. The reaction is driven by the formation of a thermodynamically stable five-membered ring.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrrolidine
The following is a general procedure for the synthesis of a 2,5-dicarbethoxypyrrolidine derivative from this compound and a primary amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable aprotic solvent such as acetonitrile or DMF.
-
Addition of Amine: Add the primary amine to the solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., potassium carbonate) may be required to neutralize the HBr generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrrolidine.
-
Characterization: Confirm the structure and stereochemistry of the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
Patents citing the use of this compound highlight its role as a versatile and stereochemically defined building block in the synthesis of molecules for the pharmaceutical and agrochemical industries. In the conversion of cysteine to dehydroalanine, it offers a reliable method, though several effective alternatives exist, with the choice of reagent depending on the specific substrate and desired reaction conditions. For the synthesis of 2,5-disubstituted pyrrolidines, it provides a straightforward route with inherent stereochemical control. This guide has provided a comparative overview of these applications, supported by experimental data and detailed protocols, to aid researchers in making informed decisions in their synthetic endeavors. The continued exploration of such versatile intermediates will undoubtedly lead to the development of novel and efficient synthetic routes to biologically important molecules.
References
-
Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J. L., Griffin, L., Hailu, H., Schofield, C. J., & Davis, B. G. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. Chemical Science, 2(9), 1666. [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- O'Neill, B. T., & Watson, Jr., H. A. (1988). U.S. Patent No. 4,736,059. U.S.
-
Chalker, J. M., et al. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins. SciSpace. [Link]
-
Bernardes, G. J. L., Chalker, J. M., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of dehydroalanine. ResearchGate. [Link]
-
O'Neill, B. T., & Watson, Jr., H. A. (1992). European Patent No. EP 0303382 B1. European Patent Office. [Link]
-
Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. MDPI. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Diethyl meso-2,5-dibromoadipate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diethyl meso-2,5-dibromoadipate. The following procedural guidance is designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety protocols and technical expertise.
Immediate Safety Profile: Understanding the Risks
This compound is a corrosive solid that demands careful handling.[1] Its primary hazards include:
-
Severe Skin and Eye Damage: Direct contact can cause serious burns and potentially irreversible eye damage.[2]
-
Respiratory Irritation: As a solid, dust may be generated during handling, which can irritate the respiratory system.
-
Lachrymator: The compound is a lachrymator, meaning it can cause tearing.[2]
-
Combustibility: It is classified as a combustible solid, requiring storage away from ignition sources.
Given these properties, a comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.
Core Personal Protective Equipment (PPE) Directive
The selection of PPE is not merely a checklist; it is a system designed to provide layers of protection. The causality behind each choice is critical for ensuring complete safety.
Primary Controls: The First Line of Defense
All manipulations of this compound should be conducted within a certified chemical fume hood.[1][3] This is the most critical engineering control, as it minimizes the risk of inhalation exposure to any dust or vapors and provides a contained space in the event of a spill.
Hand and Arm Protection: Your Direct Interface
-
Recommended Glove Type: Butyl rubber or Viton gloves are recommended for extended contact.[2][4] Butyl gloves offer excellent resistance to a wide range of corrosive chemicals, including esters.[4] For incidental contact, a heavy-duty nitrile glove (minimum 8 mil thickness) may be sufficient, but it is best practice to double-glove.[2]
-
Inspection and Disposal: Always inspect gloves for any signs of degradation or punctures before use. After handling, remove gloves carefully to avoid skin contamination and dispose of them as hazardous waste.
Eye and Face Protection: A Non-Negotiable Barrier
Due to its corrosive and lachrymatory nature, robust eye and face protection is essential.[2]
-
Minimum Requirement: Chemical splash goggles that conform to EN166 standards are necessary.[5]
-
Enhanced Protection: For procedures with a higher risk of splashing or dust generation, a full face shield worn over chemical splash goggles is required.
Body Protection: Shielding from Incidental Contact
-
A flame-resistant lab coat should be worn and kept fully fastened.
-
For tasks with a significant risk of spillage, a chemically resistant apron over the lab coat is advised.
-
Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.
Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling this compound within a fume hood will provide adequate respiratory protection. However, in situations where a fume hood is not available, or when handling large quantities that could lead to significant dust generation, respiratory protection is necessary.[5]
-
Recommended Respirator: A respirator equipped with type P3 (EN 143) cartridges is recommended to protect against fine particulates.
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7] The storage area should be clearly labeled for corrosive and combustible materials. Keep containers tightly sealed.[7]
Handling and Dispensing
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] De-clutter the work area within the fume hood.[3]
-
PPE: Don all required PPE as outlined in the previous section.
-
Dispensing: As a solid, care must be taken to avoid generating dust. Use scoops or spatulas made of compatible materials.[8] Avoid crushing or grinding the material outside of a contained system.
-
Cleanup: After dispensing, decontaminate any surfaces that may have come into contact with the chemical.[1]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.[1]
-
Evacuate: If the spill is large or outside of a contained area, evacuate the immediate vicinity.
-
Assess and Equip: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Clean: For small spills, use a spill kit with absorbent materials suitable for corrosive solids. Carefully sweep up the material and place it in a designated, labeled hazardous waste container.[5] Do not use water to clean up the initial spill as this can spread the contamination.
-
Decontaminate: Once the bulk of the material is removed, decontaminate the area with soap and water, followed by a final rinse.[1]
Decontamination
All non-disposable equipment, such as glassware and spatulas, that has been in contact with this compound must be thoroughly decontaminated. Rinse with an appropriate solvent, followed by washing with soap and water.
Waste Disposal
As a halogenated organic compound, this compound requires specific disposal procedures.[9][10]
-
Segregation: Do not mix with non-halogenated waste.[11] This is crucial for proper disposal and helps manage disposal costs.[11]
-
Containers: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container designated for halogenated organic waste.[9][12]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. All waste must be handled in accordance with local, state, and federal regulations.
Data Presentation and Visualization
Table 1: Summary of Personal Protective Equipment for this compound
| Protection Type | Minimum Requirement | Enhanced Protection (High-Risk Scenarios) |
| Engineering Controls | Certified Chemical Fume Hood | Glove Box for highly sensitive or large-scale work |
| Hand Protection | Heavy-duty Nitrile Gloves (≥8 mil), Double-gloved | Butyl Rubber or Viton Gloves |
| Eye Protection | Chemical Splash Goggles | Full Face Shield over Chemical Splash Goggles |
| Body Protection | Flame-Resistant Lab Coat, Long Pants, Closed-toe Shoes | Chemical-Resistant Apron over Lab Coat |
| Respiratory Protection | Not required when using a fume hood | Respirator with P3 Cartridges |
Diagrams
Caption: PPE selection workflow for this compound.
Caption: Disposal pathway for this compound waste.
References
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
- Chemical Resistance of Gloves.pdf. (n.d.).
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Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- How to Handle Caustic and Corrosive Chemicals in a Laboratory. (n.d.). Science Equip.
- Gloves Chemical Resistance Chart. (n.d.).
- Working with Corrosives Guideline. (n.d.). KAUST Health & Safety.
- Chemical Resistance Reference Chart. (n.d.).
- Hazardous Waste Segregation. (2016).
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
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Corrosives - Lab Safety. (2015). Grand Valley State University. Retrieved from [Link]
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025).
- Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety.
- Halogenated Solvents. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
